molecular formula C9H9ClN2O3 B1588898 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 2653-16-9

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No.: B1588898
CAS No.: 2653-16-9
M. Wt: 228.63 g/mol
InChI Key: JAWLWNKATJAODJ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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InChI

InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWLWNKATJAODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30465820
Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Molecular Weight

228.63 g/mol
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CAS No.

2653-16-9
Record name 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathway for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate in pharmaceutical manufacturing.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring a robust and reproducible framework for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound (CAS No: 2653-16-9) is a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Notably, it serves as a significant intermediate in the preparation of Nintedanib, a potent tyrosine kinase inhibitor.[3][4] Its molecular structure, featuring a reactive chloroacetamide group and a nitrophenyl moiety, allows for diverse subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the cost-effective production of life-saving therapeutics.

This document outlines a reliable and high-yielding synthetic route, emphasizing the rationale behind procedural choices and providing detailed experimental protocols. The presented pathway is selected for its mild reaction conditions, high purity of the final product, and applicability to large-scale industrial production.[3]

Recommended Synthetic Pathway: A Two-Step Approach

The most effective and industrially viable synthesis of this compound commences with the readily available starting material, p-nitroaniline. The overall transformation is a two-step process:

  • Acylation: Reaction of p-nitroaniline with a chloroacetylating agent to form the intermediate, 2-chloro-N-(4-nitrophenyl)acetamide.

  • Methylation: Subsequent N-methylation of the amide to yield the final product.

This pathway is favored over alternatives, such as the acylation of N-methyl-4-nitroaniline, due to the often harsh conditions (high temperature and pressure) required for the initial methylation of p-nitroaniline, which can impede large-scale manufacturing.[3]

Overall Synthesis Workflow

Synthesis_Workflow p_nitroaniline p-Nitroaniline intermediate 2-Chloro-N-(4-nitrophenyl)acetamide p_nitroaniline->intermediate Step 1: Acylation chloroacetyl_agent Chloroacetylating Agent (e.g., Chloroacetic Acid) chloroacetyl_agent->intermediate final_product This compound intermediate->final_product Step 2: Methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->final_product

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Acylation of p-Nitroaniline

The initial step involves the formation of an amide bond through the acylation of the primary amine group of p-nitroaniline. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale and Reagent Selection

The lone pair of electrons on the nitrogen atom of p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. Chloroacetic acid or its more reactive derivative, chloroacetyl chloride, can be employed for this transformation.[3][5][6] The use of chloroacetic acid is often preferred for its stability and ease of handling in large-scale operations.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide product, 2-chloro-N-(4-nitrophenyl)acetamide. The strong electron-withdrawing nature of the nitro group in the para position decreases the nucleophilicity of the amine, which can affect reaction rates.[7]

Detailed Experimental Protocol: Acylation

Materials:

  • p-Nitroaniline

  • Chloroacetic acid

  • Appropriate solvent (e.g., an inert organic solvent)

  • Reaction vessel equipped with a stirrer and temperature control

Procedure:

  • Charge the reaction vessel with p-nitroaniline and the chosen solvent.

  • Stir the mixture to ensure complete dissolution or a homogenous suspension.

  • Slowly add the chloroacetic acid to the reaction mixture. The addition is performed portion-wise or dropwise to control the reaction exotherm.

  • Heat the reaction mixture to a specified temperature and maintain it for a sufficient duration to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-chloro-N-(4-nitrophenyl)acetamide, is typically isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and impurities.

  • Dry the isolated solid under vacuum to obtain the pure intermediate.

Step 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide

The second and final step is the methylation of the amide nitrogen to produce this compound.

Mechanistic Rationale and Reagent Selection

This step involves the deprotonation of the amide nitrogen by a base, creating a nucleophilic anion. This anion then attacks the methylating agent in a nucleophilic substitution reaction (SN2).

  • Base: A strong base such as sodium hydroxide is required to deprotonate the amide, which is significantly less basic than an amine.

  • Methylating Agent: Dimethyl sulfate is a highly effective and commonly used methylating agent for this purpose due to its high reactivity.[3] Other methylating agents like methyl chloride can also be used.[3]

  • Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed.[3] This allows for the separation of the organic product from the aqueous base and inorganic byproducts.

N-Methylation Reaction Mechanism

Methylation_Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: Nucleophilic Attack (SN2) Intermediate 2-Chloro-N-(4-nitrophenyl)acetamide Anion Amide Anion (Nucleophile) Intermediate->Anion Deprotonation Base Base (e.g., NaOH) Base->Anion FinalProduct Final Product Anion->FinalProduct SN2 Attack MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->FinalProduct

Caption: Simplified mechanism of the N-methylation step.

Detailed Experimental Protocol: Methylation

Materials:

  • 2-chloro-N-(4-nitrophenyl)acetamide (from Step 1)

  • Dimethyl sulfate

  • Sodium hydroxide

  • Dichloromethane

  • Water

Procedure:

  • In a suitable reaction vessel, charge 2-chloro-N-(4-nitrophenyl)acetamide, dichloromethane, and water.[3]

  • While stirring vigorously, add a solution of sodium hydroxide.

  • Cool the mixture and add dimethyl sulfate dropwise, maintaining the temperature between 25-30 °C.[3]

  • After the addition is complete, heat the mixture to 50-60 °C and stir for approximately 3 hours to ensure the reaction is complete.[3]

  • Monitor the reaction progress using HPLC.

  • Upon completion, separate the organic layer. The solvent (dichloromethane) can be removed by distillation under reduced pressure.[3]

  • Cool the resulting mixture to 5-10 °C to induce crystallization of the product.[3]

  • Filter the solid product, wash with cold water, and dry under vacuum.

Product Characterization and Data

The final product, this compound, is typically a yellow solid.[3] Proper characterization is essential to confirm its identity and purity.

ParameterValueReference
Molecular Formula C₉H₉ClN₂O₃[4][8]
Molecular Weight 228.63 g/mol [4][8]
Melting Point 109.5-110 °C[4]
Appearance Yellow Solid[3]
Yield > 95%[3]
Purity (HPLC) > 99%[3]

Safety Considerations

  • p-Nitroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE).

  • Chloroacetic Acid/Chloroacetyl Chloride: Corrosive and lachrymatory. Work in a well-ventilated fume hood.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Extreme caution must be exercised, and appropriate safety measures must be in place.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The described two-step synthesis of this compound from p-nitroaniline offers a robust, high-yielding, and scalable method for producing this valuable pharmaceutical intermediate. The mild reaction conditions and straightforward purification procedures make it an attractive choice for industrial applications.[3] By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and efficiently synthesize this key building block.

References

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Method for preparing N-methyl paranitroaniline.
  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. [Link]

  • This compound - Biochemicals. Bertin Bioreagent. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a synthetic compound of significant interest within the pharmaceutical and chemical research sectors. Its role as a key intermediate in the synthesis of advanced pharmaceutical ingredients, such as the tyrosine kinase inhibitor Nintedanib, underscores the necessity for a comprehensive understanding of its physicochemical properties.[1] This guide provides a detailed examination of this compound, offering insights into its synthesis, characterization, and fundamental properties to support researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unique arrangement of a chloroacetyl group, a methylamino moiety, and a nitrophenyl ring defines the reactivity and physical characteristics of this compound.

  • Chemical Name: this compound

  • CAS Number: 2653-16-9

  • Molecular Formula: C₉H₉ClN₂O₃

  • Molecular Weight: 228.63 g/mol

The structural formula is presented below:

Synthesis Pathway and Rationale

A robust and scalable synthesis of this compound is crucial for its application as a pharmaceutical intermediate. A patented method highlights a two-step process commencing from readily available starting materials.[1]

Logical Flow of Synthesis

p_nitroaniline p-Nitroaniline chloroacetylation Chloroacetylation p_nitroaniline->chloroacetylation Chloroacetylating Agent intermediate 2-Chloro-N-(4-nitrophenyl)acetamide methylation Methylation intermediate->methylation Methylating Agent final_product This compound methylation->final_product chloroacetylation->intermediate

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

Part 1: Chloroacetylation of p-Nitroaniline

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, suspend p-nitroaniline in a suitable inert solvent.

  • Reagent Addition: Slowly add a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The choice of reagent is critical; chloroacetyl chloride is highly reactive and suitable for this transformation.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate product, 2-chloro-N-(4-nitrophenyl)acetamide, is isolated by filtration and washed to remove impurities.

Part 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide

  • Reaction Setup: The dried intermediate is dissolved in an appropriate solvent.

  • Base and Methylating Agent: A base, such as potassium carbonate, is added to deprotonate the amide nitrogen, followed by the addition of a methylating agent like dimethyl sulfate.[1] The use of a base is essential to facilitate the nucleophilic attack of the amide anion on the methylating agent.

  • Reaction Conditions: The reaction is stirred at a controlled temperature until completion, as monitored by TLC.

  • Final Product Isolation and Purification: The final product is isolated through extraction and purified by recrystallization from a suitable solvent system to yield high-purity this compound.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for handling, formulation, and further chemical transformations.

PropertyValue
Physical State Solid
Melting Point 109.5-110 °C[5]
Boiling Point 374.9±27.0 °C (Predicted)[5]
Solubility Sparingly soluble in Chloroform, DMSO, and Methanol.[5] Soluble in DMF (5 mg/ml) and DMSO (11 mg/ml). Slightly soluble in PBS (pH 7.2) at 0.25 mg/ml.
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C.[5] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[6][7][8]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Workflow for Analytical Characterization

cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MassSpec Mass Spectrometry HPLC HPLC DSC_TGA DSC/TGA Sample Purified Sample Sample->NMR Structure Elucidation Sample->FTIR Functional Group ID Sample->MassSpec Molecular Weight Confirmation Sample->HPLC Purity Assessment Sample->DSC_TGA Thermal Stability

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the chlorine atom, and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amide functionality.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbon, and the methyl carbon, providing a complete carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching: ~2950-2850 cm⁻¹

  • Amide C=O stretching: ~1680-1650 cm⁻¹ (a strong band)[9]

  • Aromatic Nitro N-O stretching (asymmetric and symmetric): ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ (two strong bands)[10][11]

  • C-N stretching: ~1350-1250 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ to M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][5][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically employed. The compound's purity is determined by the area percentage of its peak in the chromatogram.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study thermal transitions. A sharp endothermic peak corresponding to the melting point should be observed.[13][14][15]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound by measuring its weight loss as a function of temperature. This analysis can indicate the temperature at which decomposition begins.[14][15][16]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The primary application of this compound is as a building block in organic synthesis. Its utility has been demonstrated in the preparation of oxindole derivatives that act as tyrosine kinase inhibitors.[5] It is also a known intermediate in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), which have shown potential anticancer activity.[17]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. The detailed protocols and explanatory insights are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important chemical intermediate in their scientific endeavors. Adherence to the described analytical methods will ensure the quality and consistency of the compound, which is critical for its successful application in the synthesis of complex pharmaceutical agents.

References

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from [Link]

  • mass spectra - the M+2 peak. (n.d.). Retrieved from [Link]

  • Exp 1 - Recrystallization of Acetanilide. (n.d.). Retrieved from [Link]

  • purification by crystallization. (n.d.). Retrieved from [Link]

  • Purification of Impure Acetanilide. (n.d.). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.
  • The N–O stretching vibrations in nitroalkanes... (2018, April 5). Quora. Retrieved from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online. Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. Retrieved from [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). Retrieved from [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. Retrieved from [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. Retrieved from [Link]

  • 2.8: Thermal Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

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2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS number 2653-16-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS: 2653-16-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. We will explore its chemical and physical properties, delve into detailed synthesis methodologies with an emphasis on process optimization, and discuss its pivotal role in the development of targeted therapeutics, including tyrosine and MELK kinase inhibitors. Furthermore, this guide outlines critical safety protocols, handling procedures, and analytical characterization techniques essential for laboratory and industrial settings.

Core Compound Identity and Properties

This compound (CAS No. 2653-16-9) is a solid organic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its molecular structure, featuring a reactive chloroacetyl group and a nitrophenyl moiety, makes it a versatile reagent for constructing more complex molecular architectures.

Physicochemical Data Summary

A compilation of the essential chemical and physical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 2653-16-9[1][3][4]
Molecular Formula C₉H₉ClN₂O₃[1][3][4]
Molecular Weight 228.63 g/mol [3][4]
IUPAC Name This compound[4]
Appearance Light Yellow to Yellow Solid[1][5]
Melting Point 109.5-110 °C[3]
Boiling Point 374.9 ± 27.0 °C (Predicted)[3][6]
Density 1.391 ± 0.06 g/cm³ (Predicted)[5][6]
Solubility DMF: 5 mg/ml, DMSO: 11 mg/ml[1]

Synthesis and Manufacturing: A Process Chemistry Perspective

The synthesis of this compound is a critical step in the manufacturing pipeline for several active pharmaceutical ingredients (APIs). Historically, routes involved harsh conditions, but modern methodologies have focused on improving efficiency, safety, and scalability.

Modern Synthetic Route: Acylation and Methylation

A novel and industrially advantageous synthetic route utilizes p-nitroaniline as a readily available starting material.[7] This method avoids the high temperatures and pressures required by older processes that start from p-bromonitrobenzene.[7] The logic behind this improved pathway is the use of common, market-available reagents and milder reaction conditions, making it suitable for large-scale production.[7]

The overall process can be visualized as a two-step sequence:

Synthesis_Workflow cluster_0 Step A: Acyl Chlorination cluster_1 Step B: Methylation PNA p-Nitroaniline StepA_Product 2-Chloro-N-(4-nitrophenyl)acetamide PNA->StepA_Product  + PNA->StepA_Product CAC Chloroacetyl Chloride CAC->StepA_Product  (Acid-binding agent) StepB_Product This compound (Target Product) StepA_Product->StepB_Product  + StepA_Product->StepB_Product MethylatingAgent Dimethyl Sulfate MethylatingAgent->StepB_Product  (Basic Catalyst)

Caption: Optimized two-step synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established methodologies.[7] Each step is designed for high yield and purity.

Step A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

  • Setup: To a reaction vessel equipped with a stirrer, add p-nitroaniline (1.0 mol), toluene (320 mL), and water (250 mL).

  • Base Addition: Add triethylamine (1.0 mol) to the mixture and stir for 20 minutes to create a uniform suspension.

  • Acylation: Cool the mixture to 15 ± 5 °C. Slowly add chloroacetyl chloride (1.0 mol) dropwise over approximately 3 hours, maintaining the temperature. The use of an acid-binding agent like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Isolation: Filter the resulting solid, wash with water, and dry to obtain 2-chloro-N-(4-nitrophenyl)acetamide. A typical yield is around 86.5%.[7]

Step B: Synthesis of this compound

  • Setup: In a separate reaction vessel, dissolve the product from Step A (1.0 mol) in a suitable solvent.

  • Catalyst and Reagent: Add a basic catalyst, such as potassium carbonate, followed by a methylating agent like dimethyl sulfate.[7] The basic catalyst facilitates the deprotonation of the amide nitrogen, making it a more potent nucleophile for the subsequent methylation.

  • Methylation Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, quench the reaction mixture and extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization to yield the final target compound, this compound.

Applications in Drug Discovery and Development

This compound is not an end-product but a critical precursor in the synthesis of advanced therapeutics. Its structure is strategically designed for subsequent chemical modifications.

Key Intermediate for Kinase Inhibitors

This compound is a documented intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[7] Nintedanib is an approved oral medication for treating idiopathic pulmonary fibrosis.[7] The compound is also used to prepare oxindole derivatives that act as tyrosine kinase inhibitors.[3][8]

Furthermore, it serves as a synthetic intermediate for inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), which have shown potential anticancer activity.[1][9] MELK is a promising target in oncology as its inhibition can suppress the growth of cancer cells, particularly in triple-negative breast cancer (TNBC).[1]

Application_Pathway Intermediate 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Drug1 Nintedanib Intermediate->Drug1  Leads to Drug2 MELK Inhibitors Intermediate->Drug2  Leads to Target1 Tyrosine Kinases Drug1->Target1  Inhibits Target2 MELK Kinase Drug2->Target2  Inhibits Indication1 Idiopathic Pulmonary Fibrosis Target1->Indication1  Implicated in Indication2 Cancer (e.g., TNBC) Target2->Indication2  Implicated in

Caption: Role as an intermediate for targeted therapies.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. Suppliers of this compound typically provide a Certificate of Analysis (CoA) with comprehensive characterization data.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The expected (M+H)⁺ ion is at m/z 229.5.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Infrared Spectroscopy (IR): Helps to identify the functional groups present in the molecule.

Safety, Handling, and Storage

Proper handling of this chemical is imperative due to its hazardous nature. All procedures should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment.

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4]

GHS PictogramHazard ClassHazard Statement
CorrosionSerious Eye DamageH318: Causes serious eye damage
Exclamation MarkAcute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Exclamation MarkSkin IrritationH315: Causes skin irritation
Exclamation MarkSpecific Target Organ ToxicityH335: May cause respiratory irritation
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[11]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability (≥ 4 years), storage at -20°C is recommended.[1][12][13] Keep away from moisture.[12][13]

Conclusion

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the synthesis of modern targeted pharmaceuticals. Its well-defined synthesis routes, particularly the newer, more scalable methods, ensure its continued availability for drug development pipelines. A thorough understanding of its properties, applications, and safety profile is essential for any researcher or scientist working with this versatile compound.

References

  • Cayman Chemical. (2025). Safety Data Sheet: this compound.

  • ChemicalBook. This compound.

  • Bertin Bioreagent. This compound.

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

  • PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.

  • MedchemExpress. This compound.

  • ChemicalBook. This compound | 2653-16-9.

  • Cayman Chemical. This compound.

  • Sigma-Aldrich. This compound.

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  • ChemScene. This compound.

  • ChemicalBook. CAS DataBase 2653-16-9.

  • International Journal of ChemTech Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

  • Home Sunshine Pharma. This compound CAS 2653-16-9.

  • Fisher Scientific. (2024). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • SynThink Research Chemicals. This compound.

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Molecular structure and characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate in contemporary pharmaceutical development. The compound, identified by CAS number 2653-16-9, is notably utilized in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor, and various Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors with demonstrated anticancer activity.[1][2] This document is structured to serve researchers and drug development professionals, offering an in-depth exploration of the molecule's synthesis, molecular architecture, and a multi-faceted spectroscopic characterization strategy. By integrating theoretical principles with field-proven experimental protocols, this guide explains not only the "how" but also the critical "why" behind the scientific methodologies, ensuring a robust and validated understanding of the target molecule.

Introduction & Significance

The precise characterization of chemical intermediates is a cornerstone of safe and efficient drug development. This compound is a molecule of significant interest due to its role as a versatile building block in medicinal chemistry. Its structure combines a reactive chloroacetyl group with a substituted aromatic ring, making it amenable to further functionalization in the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the prerequisite for its successful application and handling. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 2653-16-9[2][3][4]
Molecular Formula C₉H₉ClN₂O₃[2][3][4]
Molecular Weight 228.63 g/mol [3][4]
Physical Form Solid[2]
Melting Point 109.5-110 °C[4]
InChI Key JAWLWNKATJAODJ-UHFFFAOYSA-N[2][3]
Common Synonyms α-Chloro-N-methyl-p-nitroacetanilide, Nintedanib Impurity 7[3]

Synthesis Pathway Analysis

The selection of a synthetic route is a critical decision driven by factors such as yield, purity, scalability, and the mildness of reaction conditions. For this compound, a novel two-step pathway starting from p-nitroaniline has proven superior to older methods that required harsh conditions.[1]

Rationale for Synthetic Route Selection

An established route for this compound involves the condensation of p-bromonitrobenzene with monomethylamine, followed by amidation. However, this process necessitates high temperatures and pressures, making it less suitable for large-scale industrial production.[1] The preferred modern approach involves the acylation of p-nitroaniline followed by methylation. This pathway is advantageous due to its mild reaction conditions, high yields, and ease of control, making it highly amenable to scaling.[1]

Detailed Synthesis Protocol

The following protocol outlines the two-step synthesis from p-nitroaniline. The choice of triethylamine as a base in Step 1 is crucial for scavenging the HCl byproduct of the acylation, driving the reaction to completion. The subsequent methylation in Step 2 specifically targets the amide nitrogen, a transformation confirmed by the spectroscopic methods detailed later in this guide.

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

  • To a reaction vessel, add p-nitroaniline (1.0 mol), toluene (320 mL), and water (250 mL).

  • Stir the mixture for 20 minutes to ensure adequate suspension.

  • Add triethylamine (1.0 mol) to the mixture.

  • Cool the reaction vessel to 15 ±5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.0 mol) dropwise over approximately 3 hours, maintaining the temperature. The slow addition is critical to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-N-(4-nitrophenyl)acetamide.[1]

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide intermediate in a suitable solvent such as dichloromethane or water.[1]

  • Add an alkaline catalyst, such as potassium carbonate or sodium hydroxide.[1]

  • Introduce a methylating agent, such as dimethyl sulfate.[1]

  • Stir the reaction at room temperature until completion, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Methylation p_nitroaniline p-Nitroaniline acylation Acylation Reaction (Toluene, Triethylamine, 15°C) p_nitroaniline->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation intermediate 2-chloro-N-(4-nitrophenyl)acetamide acylation->intermediate methylation Methylation Reaction (Alkaline Catalyst) intermediate->methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->methylation final_product 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide methylation->final_product

Sources

Spectroscopic Characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key synthetic intermediate in the pharmaceutical industry.[1][2] Its precise chemical structure and purity are paramount for the successful synthesis of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this important molecule.

The structural integrity of this compound is confirmed through the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity. This guide will delve into the predicted and reported spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Chemical Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30Doublet2HAr-H (ortho to NO₂)
~7.60Doublet2HAr-H (meta to NO₂)
~4.40Singlet2H-CH₂Cl
~3.40Singlet3H-NCH₃

Interpretation:

  • The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be significantly deshielded and appear at a lower field (~8.30 ppm) compared to the protons meta to the nitro group (~7.60 ppm).

  • The singlet at approximately 4.40 ppm is assigned to the two protons of the chloromethyl group (-CH₂Cl). The electronegative chlorine atom causes a downfield shift.

  • The singlet at around 3.40 ppm corresponds to the three protons of the N-methyl group (-NCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~148Ar-C (C-NO₂)
~145Ar-C (C-N)
~129Ar-CH
~125Ar-CH
~43-CH₂Cl
~38-NCH₃

Interpretation:

  • The amide carbonyl carbon is expected to be the most downfield signal, around 168 ppm.

  • The aromatic carbons attached to the nitrogen and the nitro group will be deshielded and appear in the 145-148 ppm region.

  • The protonated aromatic carbons will appear in the typical aromatic region of 125-129 ppm.

  • The aliphatic carbons of the chloromethyl and N-methyl groups are expected at approximately 43 ppm and 38 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[3][4]

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The sample should be free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative analysis).[5]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[3][6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger sample quantity (50-100 mg) may be required.[3]

    • Set the spectral width to an appropriate range (e.g., -10 to 200 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretch
~2950-2850MediumAliphatic C-HStretch
~1680StrongAmide C=OStretch
~1590, ~1490MediumAromatic C=CStretch
~1520StrongN-O (asymmetric)Stretch
~1345StrongN-O (symmetric)Stretch
~1300MediumC-NStretch
~750StrongC-ClStretch

Interpretation:

  • The strong absorption at around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group.[8]

  • The two strong bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[9]

  • The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.

  • The C-Cl stretch is expected in the fingerprint region, typically around 750 cm⁻¹.[9]

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample.[10][11]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Data Acquisition NMR->Data IR->Data MS->Data Analysis Spectral Interpretation and Structural Confirmation Data->Analysis

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Reported and Predicted Mass Spectrum
  • Molecular Ion: The molecular weight of this compound is 228.63 g/mol .[12] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228. Due to the presence of chlorine, an isotope peak (M+2) at m/z 230 with about one-third the intensity of the M⁺ peak is also expected.

  • Protonated Molecule: A patent for the synthesis of this compound reports a Fast Atom Bombardment (FAB) mass spectrum with a peak at m/z 229.5, corresponding to the protonated molecule ([M+H]⁺).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is a key feature of the mass spectrum.

G M [C₉H₉ClN₂O₃]⁺˙ m/z = 228/230 F1 [C₈H₆N₂O₃]⁺˙ m/z = 182 M->F1 - CH₂Cl F2 [C₂H₂ClO]⁺ m/z = 77/79 M->F2 - C₇H₇N₂O₂ F3 [C₇H₇N₂O₂]⁺ m/z = 151 F1->F3 - O F4 [C₆H₄NO₂]⁺ m/z = 122 F3->F4 - HCN

Figure 3: Predicted fragmentation pathway.

Interpretation of Fragmentation:

  • Loss of a chloromethyl radical (•CH₂Cl): This would result in a fragment at m/z 182.

  • Cleavage of the amide bond: This can lead to the formation of a chloroacetyl cation ([CH₂ClO]⁺) at m/z 77/79 or a fragment corresponding to the rest of the molecule.

  • Loss of the nitro group (•NO₂): This would give a fragment at m/z 182.

  • Further fragmentation of these initial ions can lead to other characteristic peaks.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:[13]

  • Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectra, based on established chemical principles, are in close agreement with the expected electronic and structural features of the molecule. This guide serves as a valuable resource for scientists, ensuring the accurate identification and quality control of this vital pharmaceutical intermediate.

References

  • A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). NIH. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. Retrieved from [Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Retrieved from [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Retrieved from [Link]

  • NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

  • NMR Sample Preparation. Western University. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. University of St Andrews. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • IR Chart. University of California, Los Angeles. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. Retrieved from [Link]

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The Multifaceted Biological Activities of N-Substituted Chloroacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The N-substituted chloroacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent reactivity, conferred by the electrophilic chloromethyl group, coupled with the vast chemical space accessible through substitution at the amide nitrogen, has made it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, mechanisms of action, and structure-activity relationships. We will delve into their well-established anticancer and antimicrobial properties, while also shedding light on their emerging roles as anti-inflammatory, herbicidal, and anthelmintic agents. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, this document aims to empower the scientific community to further harness the therapeutic potential of this versatile chemical class.

The Chemistry of N-Substituted Chloroacetamides: Synthesis and Reactivity

The synthetic accessibility of N-substituted chloroacetamides is a key driver of their widespread investigation. The most common and straightforward method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized depending on the reactivity and solubility of the starting amine.

The chemical reactivity of the N-substituted chloroacetamide core is dominated by the electrophilic nature of the α-carbon bearing the chlorine atom. This makes it susceptible to nucleophilic attack, most notably by the thiol groups of cysteine residues in proteins. This ability to form covalent bonds with biological macromolecules is a cornerstone of the mechanism of action for many of these derivatives.

General Synthesis Protocol: N-Aryl Chloroacetamides

This protocol describes a general method for the synthesis of N-aryl chloroacetamides, a class of derivatives with prominent biological activities.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq) or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, benzene, or tetrahydrofuran)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A Specific Example

This protocol details the synthesis of a specific bioactive thiazole-containing chloroacetamide derivative.[4][5]

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[4]

  • The resulting solid is collected and washed to yield the intermediate thiazole.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

  • The 4-(4-bromophenyl)thiazol-2-amine intermediate (0.01 mol) is dissolved in a suitable solvent such as tetrahydrofuran.

  • The solution is cooled to 0°C, and triethylamine is added.

  • Chloroacetyl chloride (0.012 mol) is added dropwise, and the reaction is stirred at 0°C for 2 hours and then at room temperature overnight.[6]

  • The reaction mixture is then worked up as described in the general protocol to yield the final product.

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted chloroacetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: A Key Mechanism of Action

A primary mechanism by which N-substituted chloroacetamides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[9][10]

Several studies have shown that these derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the dismantling of the cell.[9] The activation of the intrinsic apoptotic pathway is often linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12][13][14]

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase N-Substituted Chloroacetamides N-Substituted Chloroacetamides Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) N-Substituted Chloroacetamides->Intrinsic_Pathway Modulates Bcl-2 Family Extrinsic_Pathway Extrinsic Pathway (Death Receptor) N-Substituted Chloroacetamides->Extrinsic_Pathway Caspase_Activation Caspase Cascade (Caspase-8, -9, -3) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Enzyme Inhibition in Cancer Therapy

Beyond apoptosis induction, N-substituted chloroacetamides have been shown to inhibit various enzymes that are critical for cancer cell survival and proliferation. Their ability to act as covalent inhibitors, targeting cysteine residues in the active sites of enzymes, makes them particularly effective. Notable targets include:

  • Glutathione S-transferase (GST): Overexpression of GST is associated with drug resistance in cancer. Chloroacetamide derivatives can form conjugates with glutathione, leading to the inhibition of GST and potentially resensitizing cancer cells to chemotherapy.[8]

  • Kinases: Several kinases are involved in oncogenic signaling pathways. Chloroacetamide-based compounds have been developed as irreversible inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[15]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of N-substituted chloroacetamides is highly dependent on the nature of the substituent at the amide nitrogen.

Derivative Class Key Structural Features Observed Anticancer Activity Reference
N-(Thiazol-2-yl)-2-chloroacetamidesPresence of a thiazole ring, often with aryl substitutions.Potent activity against various cancer cell lines, including breast cancer (MCF7). Electron-withdrawing groups on the phenylamino moiety can enhance activity.[4][16]
N-Aryl-2-chloroacetamidesSubstitution on the aryl ring.Halogen substitutions (e.g., chloro, bromo) on the phenyl ring can increase lipophilicity and cytotoxic activity.[17]
Dichloroacetamide DerivativesTwo chlorine atoms on the acetyl group.Generally show reduced cytotoxic activity compared to their monochloro counterparts.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-substituted chloroacetamide derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted chloroacetamide derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

N-substituted chloroacetamide derivatives have long been recognized for their potent antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[1][2] Their mechanism of action often involves the disruption of essential cellular processes through the alkylation of key biomolecules.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of N-substituted chloroacetamides is largely attributed to their ability to act as electrophiles and react with nucleophilic residues in essential microbial proteins and enzymes. This covalent modification can lead to the inactivation of these targets and ultimately, cell death. Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some derivatives have been shown to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

  • Enzyme Inhibition: A broad range of microbial enzymes containing reactive cysteine residues are potential targets for these compounds.

Antimicrobial_Mechanism cluster_targets Intracellular Targets Chloroacetamide N-Substituted Chloroacetamide Microbial_Cell Microbial Cell Chloroacetamide->Microbial_Cell Cell_Wall_Enzymes Cell Wall Synthesis Enzymes Microbial_Cell->Cell_Wall_Enzymes Essential_Enzymes Essential Enzymes (with Cysteine) Microbial_Cell->Essential_Enzymes Disruption Disruption of Cellular Processes Cell_Wall_Enzymes->Disruption Essential_Enzymes->Disruption Cell_Death Cell Death Disruption->Cell_Death

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial spectrum and potency of N-substituted chloroacetamides are significantly influenced by the nature of the N-substituent.

Derivative Class Key Structural Features Observed Antimicrobial Activity Reference
N-Aryl ChloroacetamidesHalogen substitutions on the phenyl ring.Increased lipophilicity due to halogen atoms (F, Cl, Br) often correlates with enhanced antimicrobial activity, likely due to improved cell membrane penetration.[17][18]
Thiazole-containing DerivativesPresence of a thiazole moiety.Often exhibit broad-spectrum antibacterial and antifungal activity.[3]
Aliphatic N-Substituted ChloroacetamidesVaries depending on the alkyl chain.Activity can be modulated by the length and branching of the alkyl group.[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • N-substituted chloroacetamide derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial twofold dilutions of the N-substituted chloroacetamide derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Emerging Biological Activities: Expanding the Therapeutic Horizon

While the anticancer and antimicrobial activities of N-substituted chloroacetamides are well-documented, recent research has unveiled their potential in other therapeutic areas.

Anti-inflammatory Activity

Several N-substituted chloroacetamide derivatives have been reported to possess anti-inflammatory properties.[19][20] The mechanism of action is often linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[20] By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some derivatives have shown promising in vitro inhibitory activity against COX enzymes.[21]

Herbicidal Activity

The chloroacetamide class of compounds has a long history of use as herbicides in agriculture.[7][18][22][23][24] Their mode of action in plants is primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid metabolism interferes with cell division and growth, ultimately leading to the death of susceptible weeds. The EC50 values for some derivatives against certain weed species are in the low mg/L range.[23][25]

Anthelmintic and Antiviral Activities

Preliminary studies have suggested that some N-substituted chloroacetamide derivatives may possess anthelmintic and antiviral activities.[26] For instance, some chloro-substituted chalcone derivatives, which share some structural similarities, have shown potential as anthelmintic agents by targeting tubulin.[26] In the realm of antiviral research, chloroacetamide-based compounds have been explored as covalent inhibitors of viral proteases, such as the 3CL protease of SARS-CoV-2.[27] Further research is needed to fully elucidate the potential of this chemical class in these therapeutic areas.

Conclusion and Future Directions

The N-substituted chloroacetamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Their synthetic tractability, coupled with a diverse range of biological activities, makes them an attractive starting point for drug discovery programs. The covalent-binding mechanism of action of many of these derivatives offers the potential for high potency and prolonged duration of action.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for the various biological activities will enable more rational drug design.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

  • Optimization of Pharmacokinetic and Toxicological Profiles: Modifying the chemical structure to improve drug-like properties and minimize off-target toxicity.

  • Exploration of Novel Therapeutic Areas: Systematically screening libraries of N-substituted chloroacetamide derivatives for activity in a wider range of diseases.

By continuing to explore the rich chemical and biological landscape of N-substituted chloroacetamides, the scientific community is well-positioned to unlock new and effective treatments for a host of human diseases.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Sharma, D., Kumar, R., & Singh, P. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13(1), 1-16. [Link]

  • Patel, K. D., Patel, H. D., & Patel, N. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 169. [Link]

  • El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

  • Sharma, D., Kumar, R., & Singh, P. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-16. [Link]

  • Patel, K. D., Patel, H. D., & Patel, N. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1). [Link]

  • Rawal, B. M., Patel, K. D., & Patel, N. C. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2, 4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(1), 1-21. [Link]

  • Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (53)), 72-84. [Link]

  • Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science, (1 (53)). [Link]

  • El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(1), 124. [Link]

  • Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (53)), 72-84. [Link]

  • Sharma, D., Kumar, R., & Singh, P. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13, 1-16. [Link]

  • El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 86(3), 271-285. [Link]

  • Al-Obeidi, F. A., Al-Ghanayem, A. A., & Abdel-Hafiz, M. A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1, 3, 4-thiadiazol-2-yl) acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

  • El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

  • da Silva, A. C. A., de Faria, R. O., de Oliveira, T. B., de Fátima, Â., & de Oliveira, L. D. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl) acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of the Brazilian Chemical Society, 31, 2379-2390. [Link]

  • Abdel-Samad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Pyrrolizine/indolizine-bearing (un) substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC advances, 13(45), 31693-31713. [Link]

  • Rani, N., Sharma, A., & Gupta, G. (2021). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 22-29. [Link]

  • Zerin, T., Kim, Y. S., Hong, Y., Song, H. Y., & Kim, J. K. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International journal of molecular medicine, 47(6), 1-14. [Link]

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  • Al-IRAQI, W. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/ 4-bromophenyl)-1, 3-thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-1527 E-ISSN 2521-3512), 27(1), 101-110. [Link]

  • AL-Masoudi, W. A. (2020). Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. [Link]

  • Sharma, D., Sakhuja, V., & Kumar, R. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Request PDF. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug development research, 81(3), 356-365. [Link]

  • Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Korsmeyer, S. J. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature, 435(7042), 677-681. [Link]

  • Kumar, A., Kumar, M., & Singh, R. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1627. [Link]

  • Cirrincione, G., Cascio, M. G., & Iacopetta, D. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(2), 2028-2043. [Link]

  • Somasundaram, N., Elumalai, D., Murugan, E., & Venkataraman, S. (2025). Synthesis, in silico screening and anthelmintic activity of chlorine containing chalcones. Sri Ramachandra Journal of Health Sciences, 5, 17-24. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Chinese Chemical Society, 66(11), 1269-1281. [Link]

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Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and intermolecular interactions of 2-Chloro-N-(4-nitrophenyl)acetamide. As a significant intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its solid-state properties is crucial for its application and development. This document delves into the experimental and computational methodologies employed to elucidate its three-dimensional structure and bonding characteristics.

The synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide is typically achieved through the acylation of p-nitroaniline with chloroacetyl chloride.[1][2] This reaction is a fundamental and widely used method for the formation of amides.

Synthetic Protocol

A common and effective procedure for the synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide is as follows:

  • Dissolution: Dissolve p-nitroaniline in a suitable solvent, such as glacial acetic acid, and cool the solution in an ice bath.

  • Acylation: Add chloroacetyl chloride dropwise to the cooled solution with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by pouring the reaction mixture into ice-cold water, which causes the precipitation of the crude product.

  • Purification and Crystallization: The crude product is then collected by filtration, washed with water to remove any remaining acid, and dried. Recrystallization from a suitable solvent, such as ethyl acetate, yields single crystals of high purity suitable for X-ray diffraction analysis.[1][3]

The choice of glacial acetic acid as a solvent is strategic as it can protonate the nitrogen of p-nitroaniline, moderating its reactivity and preventing over-acylation.

Reaction Scheme

G p_nitroaniline p-Nitroaniline product 2-Chloro-N-(4-nitrophenyl)acetamide p_nitroaniline->product Glacial Acetic Acid chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product

Caption: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide has been determined at both room temperature and low temperature, with the low-temperature data providing a more precise structure.[3][4]

Crystallographic Data

The crystallographic data for 2-Chloro-N-(4-nitrophenyl)acetamide, determined at a low temperature of 150 K, is summarized in the table below.

ParameterValue
Chemical FormulaC₈H₇ClN₂O₃
Formula Weight214.61
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.498 (2)
b (Å)9.457 (2)
c (Å)20.205 (5)
V (ų)1814.9 (7)
Z8
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.571
R-factor0.034
wR-factor0.096

Data obtained from a low-temperature determination for higher precision.

Molecular Geometry

The molecule is nearly planar, with a slight twist between the phenyl ring and the acetamide group. An intramolecular C—H···O hydrogen bond is observed, which contributes to the planarity of the molecule by forming a six-membered ring.[3][4][5]

Caption: Molecular structure of 2-Chloro-N-(4-nitrophenyl)acetamide.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide, N—H···O hydrogen bonds are the primary interactions, linking the molecules into chains.[4][5] These chains are further organized into a layered structure through N=O···ring interactions.

Hydrogen Bonding

The key hydrogen bonding interaction is an intermolecular N—H···O hydrogen bond between the amide hydrogen and the carbonyl oxygen of an adjacent molecule. This interaction is crucial in forming one-dimensional chains of molecules within the crystal.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···O0.862.032.88170

Representative hydrogen bond geometry.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For 2-Chloro-N-(4-nitrophenyl)acetamide, the Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···O/O···H, H···H, and C···H/H···C contacts.[5] The bright red spots on the dnorm map clearly indicate the N—H···O hydrogen bonds as the most significant and directional interactions.[5]

G cluster_0 Hirshfeld Surface Analysis Workflow A CIF File Input B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map d_norm C->D E Decompose into 2D Fingerprint Plots D->E F Quantify Intermolecular Contacts E->F

Caption: Workflow for Hirshfeld surface analysis.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretch of the secondary amide at approximately 3279 cm⁻¹, the C=O stretch of the amide at around 1670 cm⁻¹, and the asymmetric stretch of the nitro group.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak [M+] observed at m/z 214.[6]

Significance in Drug Development and Material Science

2-Chloro-N-(4-nitrophenyl)acetamide serves as a key building block in the synthesis of various biologically active molecules. Its utility as a synthetic intermediate has been demonstrated in the preparation of:

  • Nintedanib: An anticancer drug.[2]

  • MELK inhibitors: Potential anticancer agents.[7]

  • Antidepressant agents: As a precursor in the synthesis of novel phenylacetamide derivatives.[8]

The presence of reactive sites—the chloroacetyl group and the nitro group—makes it a versatile precursor for further chemical modifications.

Conclusion

The comprehensive analysis of 2-Chloro-N-(4-nitrophenyl)acetamide reveals a molecule with a nearly planar conformation, stabilized by an intramolecular C—H···O hydrogen bond. The crystal packing is dominated by strong intermolecular N—H···O hydrogen bonds, which assemble the molecules into chains, and further into layers by weaker interactions. The detailed structural knowledge gained from X-ray crystallography, complemented by computational studies and spectroscopic analysis, is invaluable for understanding its solid-state properties and for its rational application in the design and synthesis of new pharmaceutical and agrochemical compounds.

References

  • Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 221-226.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. Available at: [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428.
  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2133. Available at: [Link]

  • ResearchGate. (2022). (PDF) LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available at: [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a compound with the chemical formula C9H9ClN2O3, has recently emerged from the realm of synthetic intermediates into the spotlight of potential therapeutic development.[1][2] Historically documented as a precursor in the synthesis of potent kinase inhibitors with anticancer properties, including inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) and the tyrosine kinase inhibitor Nintedanib, its intrinsic biological activities have remained largely unexplored.[2][3] This technical guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this intriguing molecule. Drawing upon established principles of drug discovery, we present a roadmap that integrates computational, biochemical, and cell-based methodologies to unlock its therapeutic promise.

Introduction: From Synthetic Intermediate to Therapeutic Candidate

This compound is a small molecule whose documented utility has been primarily as a building block in the synthesis of more complex pharmaceutical agents.[4] Notably, its role in the creation of MELK inhibitors for cancer therapy and as an intermediate for the multi-target tyrosine kinase inhibitor Nintedanib suggests a potential interaction with protein kinases.[3] Protein kinases are crucial regulators of cellular processes and represent significant therapeutic targets in diseases like cancer.[5] This existing, albeit indirect, evidence provides a strong rationale for a focused investigation into its own therapeutic potential.

Furthermore, studies on structurally similar compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated antibacterial activity against Klebsiella pneumoniae, with in silico evidence suggesting penicillin-binding proteins as a possible target.[6][7][8] This opens a second, parallel avenue of investigation into its potential as an anti-infective agent.

This guide will, therefore, outline a dual-pronged approach to target identification, focusing on its potential as both an anticancer and an antibacterial agent.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial phase of target identification leverages computational methods to predict potential protein targets based on the chemical structure of this compound. This in silico approach is a cost-effective and rapid way to generate a prioritized list of candidate targets for subsequent experimental validation.[9][10]

Kinase Target Prediction

Given its role as a precursor to kinase inhibitors, a primary focus will be on predicting its binding affinity to a broad panel of human kinases.

  • Methodology:

    • Ligand-Based Screening: Utilize platforms like SwissTargetPrediction, which predict targets based on the principle that similar molecules are likely to have similar targets.[11][12] The 2D and 3D structure of this compound will be compared against a database of known kinase inhibitors.

    • Structure-Based Screening (Reverse Docking): Employ reverse docking algorithms to screen the compound against a library of 3D kinase structures.[9] This will predict the binding mode and affinity for various kinases, with a particular focus on MELK and other tyrosine kinases.

    • Machine Learning Models: Utilize machine learning tools, such as KinasePred, which employ algorithms to predict kinase activity based on the structural features of the small molecule.[5]

  • Expected Outcome: A ranked list of potential kinase targets based on predicted binding affinity and interaction scores.

Antibacterial Target Prediction

Drawing parallels from its structural analog, a similar in silico screening approach will be applied to identify potential bacterial targets.

  • Methodology:

    • Reverse Docking against Bacterial Proteomes: Screen the compound against the proteomes of clinically relevant bacteria, such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The screening library should include key enzymes involved in bacterial survival, such as penicillin-binding proteins, DNA gyrase, and dihydrofolate reductase.

    • Pharmacophore Modeling: Develop a pharmacophore model based on the chemical features of the compound and screen it against databases of bacterial protein structures.

  • Expected Outcome: Identification of potential bacterial protein targets and a hypothesis for its mechanism of antibacterial action.

Phase 2: Biochemical and In Vitro Validation

The predictions generated in Phase 1 must be validated through direct biochemical and in vitro assays. This phase aims to confirm the physical interaction between this compound and its predicted targets.

In Vitro Kinase Inhibition Assays
  • Protocol: Kinase Inhibition Assay Panel

    • Objective: To quantitatively measure the inhibitory activity of the compound against a panel of purified kinases identified in the in silico screening.

    • Materials: Purified recombinant kinases, appropriate kinase-specific peptide substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Prepare a serial dilution of the compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Parameter Description
Kinase Panel Top 10-20 predicted kinases from in silico screening (including MELK and relevant tyrosine kinases)
Compound Concentration Typically a 10-point serial dilution from 100 µM down to 1 nM
Readout Luminescence (proportional to ADP produced)
Primary Endpoint IC50 value for each kinase
Antibacterial Activity Assays
  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria.

    • Materials: Bacterial strains (e.g., K. pneumoniae, S. aureus, E. coli), Mueller-Hinton broth, this compound, and 96-well plates.

    • Procedure: a. Prepare a serial dilution of the compound in the broth. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.

Phase 3: Cell-Based Target Engagement and Phenotypic Screening

Once in vitro activity is confirmed, the next crucial step is to determine if the compound can engage its target within a cellular context and elicit a desired phenotypic response.[13][14]

Cellular Assays for Anticancer Activity
  • Protocol: Cancer Cell Viability Assay

    • Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.

    • Materials: Cancer cell lines with high expression of the identified target kinases, cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).

    • Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 48-72 hours. c. Measure cell viability using a luminescence-based assay that quantifies ATP levels. d. Calculate the GI50 (concentration for 50% growth inhibition).

  • Downstream Pathway Analysis: To confirm target engagement, techniques like Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase in treated cells. A reduction in phosphorylation would indicate successful target inhibition.

Visualizing the Proposed Anticancer Workflow

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation A 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide B Computational Screening (Reverse Docking, Machine Learning) A->B C Prioritized List of Potential Kinase Targets B->C D In Vitro Kinase Inhibition Assays C->D E IC50 Determination D->E F Cancer Cell Line Viability Assays E->F G Western Blot for Downstream Pathway Analysis F->G H Validated Therapeutic Target G->H

Caption: Proposed workflow for anticancer target identification.

Phase 4: Unbiased Target Deconvolution and Off-Target Profiling

While the hypothesis-driven approaches in the previous phases are essential, an unbiased approach is crucial to identify all potential binding partners and understand the full spectrum of the compound's biological activity.[15] This is critical for elucidating its mechanism of action and predicting potential off-target effects.[16]

Affinity-Based Proteomics
  • Methodology: Affinity Chromatography coupled with Mass Spectrometry

    • Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a linker.

    • Protein Pulldown: Incubate the biotinylated probe with a cell lysate to allow it to bind to its protein targets.

    • Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Expected Outcome: A comprehensive list of proteins that interact with the compound, providing confirmation of the primary target and identification of potential off-target interactions.[17][18]

Visualizing the Target Deconvolution Workflow

G A Synthesize Biotinylated Compound Probe B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complexes with Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by Mass Spectrometry E->F G Validated On- and Off-Target Profile F->G

Caption: Workflow for affinity-based proteomics target deconvolution.

Conclusion and Future Directions

The journey from a synthetic intermediate to a potential therapeutic agent is a complex but promising one for this compound. The strategies outlined in this guide provide a robust framework for systematically identifying and validating its therapeutic targets. The strong preliminary evidence pointing towards kinase inhibition and potential antibacterial activity warrants a thorough investigation. Successful target validation will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a novel therapeutic for cancer or infectious diseases.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available from: [Link]

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  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
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A Technical Guide to the Solubility and Stability Characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of the synthetic intermediate, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. While this compound is noted as a reactant in the synthesis of kinase inhibitors, its fundamental physicochemical properties are not extensively documented in public literature.[1][2][3] This document serves as a master protocol for researchers, scientists, and drug development professionals, outlining the necessary experimental designs, detailed methodologies, and data interpretation strategies. The protocols herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory alignment.[4][5][6] Key sections cover thermodynamic solubility determination via the shake-flask method, the design of forced degradation studies (hydrolysis, oxidation, photolysis, thermolysis), and the development of a requisite stability-indicating HPLC method.

Introduction and Foundational Properties

This compound (CAS No. 2653-16-9) is a small molecule with a molecular weight of 228.63 g/mol .[1][7] Its chemical structure, featuring a nitroaromatic ring and a reactive chloroacetamide group, suggests potential challenges and considerations regarding both solubility and stability. The nitro group can reduce aqueous solubility, while the chloroacetamide moiety is susceptible to nucleophilic attack, particularly hydrolysis. Understanding these properties is paramount for its effective use in synthesis, for developing purification strategies, and for ensuring proper storage and handling to maintain its purity and integrity over time.[8]

This guide provides the scientific "why" behind each protocol, empowering researchers to not only execute the experiments but also to troubleshoot and adapt them for similar novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 2653-16-9PubChem[7]
Molecular Formula C₉H₉ClN₂O₃PubChem[7]
Molecular Weight 228.63 g/mol PubChem[1][7]
Physical Form SolidCayman Chemical, Sigma-Aldrich[2][9]
Melting Point 109.5-110 °CChemicalBook[1]
Known Solubilities DMF: 5 mg/mL; DMSO: 11 mg/mL; PBS (pH 7.2): 0.25 mg/mLCayman Chemical[2]

Thermodynamic Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter for any chemical process. The shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the saturated state.[10][11]

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it ensures that the system reaches true thermodynamic equilibrium, avoiding the pitfalls of kinetic solubility assays which can overestimate solubility by forming supersaturated solutions.[10][12] Incubation for at least 24 hours is crucial to allow sufficient time for the dissolution of a solid and the establishment of a stable equilibrium.[12][13] The use of a calibrated analytical technique like HPLC-UV is essential for accurately quantifying the dissolved compound in the supernatant, free from interference from any undissolved particulates.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.[10]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours.[13]

  • Phase Separation: After incubation, allow the vials to stand for a short period. To separate the saturated aqueous phase from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent.[12][14]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase used for HPLC analysis to fall within the concentration range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value. Report results in mg/mL or µg/mL.

Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a critical process that exposes a compound to conditions more severe than accelerated stability testing.[15][16] Its purpose is multifaceted: to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method (SIAM) that can separate and quantify the parent compound from any degradants.[16][17][18] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for this process.[4][6][19]

Rationale for Stress Conditions

The choice of stressors is designed to cover the most common degradation pathways for small molecules.[15][16][20]

  • Acid/Base Hydrolysis: Targets bonds susceptible to cleavage by H⁺ or OH⁻, such as the amide bond in the target molecule.

  • Oxidation: Assesses the molecule's vulnerability to oxidative stress, often using hydrogen peroxide. The nitroaromatic ring may be susceptible.

  • Thermal Stress: Evaluates the impact of heat on the compound's integrity in both solid and solution states.[21]

  • Photostability: Determines sensitivity to light, a common issue for compounds with chromophores like the nitrophenyl group.

Forced Degradation Experimental Design

G DS Drug Substance Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1 M NaOH, RT) DS->Base Ox Oxidation (3% H₂O₂, RT) DS->Ox Heat Thermal Stress (Solution, 60°C) DS->Heat Light Photostability (ICH Q1B Light Box) DS->Light Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance.[15][17] Timepoints should be collected (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation rate.

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[15]

  • Hydrolytic Conditions:

    • Acid: Mix stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base: Mix stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.

  • Oxidative Conditions: Mix stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C). Also, place the solid compound in a 60°C oven.

  • Photolytic Stress: Expose an aliquot of the stock solution and a thin layer of the solid compound to a light source meeting ICH Q1B specifications. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method.

Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other excipients.[18][22][23] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[22][23][24]

Principles of Method Development

The development of a robust SIAM is a systematic process. The primary goal is to achieve chromatographic separation (resolution) between the parent peak and all degradation peaks.

  • Column Selection: A C18 reversed-phase column is a versatile starting point for small molecules of intermediate polarity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λ-max) of the parent compound to ensure high sensitivity. A photodiode array (PDA) detector is invaluable as it can also assess peak purity.

Protocol: HPLC Method Development and Validation
  • Initial Screening: Analyze a mixture of stressed samples (e.g., acid-degraded and peroxide-degraded) using a generic gradient method (e.g., 5% to 95% acetonitrile over 20 minutes) on a C18 column.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and temperature to improve the resolution between the parent peak and the newly formed degradant peaks.

  • Method Validation: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines.[25][26][27][28] This involves demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities). This is the core purpose of the forced degradation study.

    • Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Table 2: Example Template for Stability Data Summary

Stress ConditionTime (hours)% Parent Compound RemainingNo. of DegradantsObservations
Control 24100.00Clear, colorless solution
0.1 M HCl, 60°C 2485.22Slight yellowing of solution
0.1 M NaOH, RT 872.51 (major), 1 (minor)Rapid degradation observed
3% H₂O₂, RT 2491.81No color change
Heat (60°C, solution) 2498.50No significant degradation
Photolytic (ICH) -95.11No significant degradation

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility and stability of this compound. By following these detailed protocols, rooted in established ICH guidelines, researchers can generate reliable data essential for the compound's lifecycle management. The limited initial solubility in PBS suggests that for biological assays, formulation with a co-solvent like DMSO may be necessary. The susceptibility to base hydrolysis indicates that storage and reaction conditions should be maintained at a neutral or acidic pH to ensure stability. The development of a validated stability-indicating method is the cornerstone of this entire process, providing the trustworthy analytical data required to make informed scientific decisions.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Bio-Rad. (n.d.). Method Development & Validation (Stability-Indicating). [Link]

  • Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]

  • Pharma Times Official. (2024). Forced Degradation Studies in Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SlideShare. (n.d.). Stability Indicating HPLC Method Development A Review. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Guideline. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2012). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). [Link]

  • ResearchGate. (2007). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

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Hazards and safety precautions for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Executive Summary

This compound is a synthetic intermediate used in pharmaceutical research, notably in the synthesis of kinase inhibitors for anticancer applications.[1][2][3] While invaluable in drug development, its chemical structure necessitates a comprehensive understanding of its associated hazards. This guide provides an in-depth analysis of its toxicological profile, outlines a multi-layered approach to exposure control, and details rigorous protocols for safe handling, emergency response, and disposal. The central tenet of this document is that safety is a proactive, not reactive, discipline. By understanding the causality behind established safety protocols, researchers can foster a self-validating system of safety, ensuring both personal protection and the integrity of their work.

Section 1: Chemical Identification and Properties

A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 2653-16-9Cayman Chemical, ChemicalBook[5]
Molecular Formula C₉H₉ClN₂O₃PubChem[4]
Molecular Weight 228.63 g/mol PubChem[4]
Appearance SolidCayman Chemical[1]
Melting Point 109.5-110 °CChemicalBook[5]
Solubility Soluble in DMSO (~11 mg/ml) and DMF (~5 mg/ml).[1][3] Limited solubility in PBS (pH 7.2) at ~0.25 mg/ml.[1][3]Cayman Chemical[1][3]
Synonyms 2-chloro-N-methyl-N-(4-nitro-phenyl)-acetamidePubChem[4]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as severe eye and skin irritation.[4] All personnel must treat this chemical with the understanding that it has "unknown hazards and toxicity" until fully characterized and handle it accordingly.[6]

GHS Classification

The GHS classification provides a universally understood summary of the key hazards.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed.[4]
Acute Toxicity, Dermal4GHS07WarningH312: Harmful in contact with skin.[4]
Acute Toxicity, Inhalation4GHS07WarningH332: Harmful if inhaled.[4]
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Irritation1GHS05DangerH318: Causes serious eye damage.[4]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation.[4]
Toxicological Summary
  • Oral Toxicity: Ingestion can lead to harmful systemic effects. The H302 classification indicates that even small quantities can cause illness.[4] Therefore, eating, drinking, or smoking in the laboratory is strictly prohibited.[7]

  • Dermal Toxicity: The compound can be absorbed through the skin, leading to systemic toxicity.[4] This pathway represents a significant risk during handling; direct contact must be avoided through the mandatory use of appropriate gloves and lab coats.[8]

  • Inhalation Toxicity: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Inhaling the dust can cause respiratory tract irritation and may lead to systemic harm.[4] This causality underpins the requirement to handle the compound in a ventilated enclosure like a chemical fume hood.[9]

  • Eye Damage: This is the most severe hazard classification (Category 1). Contact can cause serious, potentially irreversible, damage to the eyes. This is not mere irritation; it is a significant risk of injury. This necessitates the use of chemical safety goggles and, in situations with a high splash risk, a face shield.[10][11]

  • Skin Irritation: Direct contact will cause skin irritation, characterized by redness and inflammation. Prolonged contact can exacerbate this effect.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating chemical hazards. This framework prioritizes engineering and administrative controls, with PPE serving as the final, essential barrier.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood.[9] Handling all operations, including weighing, transferring, and preparing solutions, inside a fume hood is mandatory to prevent inhalation of dust and contain any potential spills.[9] An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for handling this compound before commencing any work.

  • Restricted Access: Work areas where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12] Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and used consistently.

Body PartRecommended PPERationale and Standard
Eyes/Face Chemical safety goggles (meeting EN 166 or OSHA 29 CFR 1910.133 standards).[7][13] A face shield should be worn over goggles during procedures with a high splash potential.[8][10]Protects against splashes and dust, mitigating the severe risk of serious eye damage (H318).
Skin/Body Chemical-resistant gloves (Nitrile rubber recommended). A fully buttoned laboratory coat.[8]Prevents dermal absorption and skin irritation (H312, H315). Gloves must be inspected before use and removed properly to avoid contaminating skin.
Respiratory Not required if handled exclusively within a functioning chemical fume hood. For emergencies or situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][14]Protects against inhalation of harmful dust (H332) and respiratory irritation (H335).

Section 4: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Confirm the chemical fume hood is operational. Ensure an emergency spill kit and waste container are nearby.

  • Don PPE: Put on all required PPE as specified in Section 3.3.

  • Handling: Conduct all manipulations of the solid compound within the fume hood.[9] To prevent dust generation, avoid pouring the dry powder. Use a spatula or scoop for transfers. When preparing solutions, add the solid slowly to the solvent to prevent splashing.[3][9]

  • Storage: Keep containers tightly closed when not in use.[7][15]

  • Post-Handling: Clean the work area thoroughly. Wipe down surfaces with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands and exposed skin thoroughly with soap and water.

Storage Requirements
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Recommended storage temperature is often -20°C for long-term stability.[3][16]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][15] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[7][15] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Spill Response Protocol

The following workflow must be initiated immediately following a spill.

Caption: A stepwise workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread. For solids, carefully cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[15]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

  • Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13][18]

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Product: Dispose of this chemical through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[15]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of them as hazardous waste.[17]

Conclusion

This compound is a potent chemical intermediate with significant, well-defined hazards. Harmful effects from oral, dermal, and inhalation exposure, coupled with a high risk of serious eye damage, demand the utmost respect and adherence to stringent safety protocols. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods and mandating correct PPE usage—researchers can handle this compound safely and effectively. Ultimately, a culture of safety, built on a causal understanding of risks and protocols, is the most critical tool in any laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11436129, 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • University of Hawaii. Applying Pesticides Correctly: UNIT 7: Personal Protective Equipment.[Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products.[Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

  • Hoffman Fine Chemicals. CAS 2653-16-9 | this compound.[Link]

  • Chemos GmbH&Co.KG (2020). Safety Data Sheet: 2-chloroacetamide.[Link]

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Methodological & Application

Protocol for synthesizing 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Laboratory-Scale Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Abstract & Introduction

This document provides a detailed protocol for the synthesis of this compound (CAS No. 2653-16-9). This compound is a valuable synthetic intermediate used in the preparation of various pharmaceutical agents, including kinase inhibitors with potential anticancer activity[1]. The described synthesis employs the robust and widely utilized Schotten-Baumann reaction, a reliable method for the N-acylation of secondary amines[2][3].

The protocol involves the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride in a biphasic solvent system using an aqueous base. This method is advantageous as it proceeds under mild conditions, is generally high-yielding, and the base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion[2][4]. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive walkthrough from reaction setup to product validation.

Reaction Principle and Mechanism

The synthesis is achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. The mechanism proceeds through the following key steps[2][4]:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination & Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. Simultaneously, the base in the aqueous phase abstracts the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final amide product.

The use of a biphasic system (e.g., dichloromethane and water) is a hallmark of the Schotten-Baumann conditions. The reactants remain in the organic phase, while the aqueous base efficiently neutralizes the generated HCl, preventing protonation of the amine starting material and minimizing the hydrolysis of the reactive chloroacetyl chloride[3].

Fig 1: Reaction Mechanism

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
N-methyl-4-nitroanilineC₇H₈N₂O₂152.15100-15-2Sigma-AldrichPurity ≥98%
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Sigma-AldrichPurity ≥98%, handle with care
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous, ACS Grade
Sodium Hydroxide (NaOH)NaOH40.001310-73-2VWRPellets, ACS Grade
EthanolC₂H₅OH46.0764-17-5VWR200 Proof, for recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichGranular, for drying
Distilled WaterH₂O18.027732-18-5In-house-
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL separatory funnel

  • 50 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (for reflux, if needed, though typically run at RT)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Hazard Analysis and Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Chloroacetyl Chloride: Highly corrosive, toxic upon inhalation, and a potent lachrymator. Reacts violently with water and alcohols. Must be handled with extreme care in a fume hood. Use a syringe or cannula for transfers. Any spills should be neutralized with sodium bicarbonate solution.

  • N-methyl-4-nitroaniline: Toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling vapors.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Detailed Experimental Protocol

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 50 mL dropping funnel, and a rubber septum.

  • In the flask, dissolve N-methyl-4-nitroaniline (7.61 g, 50.0 mmol, 1.0 eq.) in 100 mL of dichloromethane (DCM).

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10 g of NaOH in 100 mL of distilled water. Add this solution to the flask.

  • Place the flask in an ice bath and begin vigorous stirring to ensure good mixing of the biphasic system.

Acylation Reaction
  • Carefully charge the dropping funnel with chloroacetyl chloride (4.4 mL, 55.0 mmol, 1.1 eq.) using a syringe.

  • Add the chloroacetyl chloride dropwise to the vigorously stirred, cooled reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), checking for the consumption of the N-methyl-4-nitroaniline spot.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Separate the layers. Retain the bottom organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to neutralize any remaining base).

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a solid[1].

Workflow and Data Summary

Fig 2: Experimental Workflow Diagram
Stoichiometry Table
CompoundMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
N-methyl-4-nitroaniline152.157.6150.01.0
Chloroacetyl Chloride112.946.21 (4.4 mL)55.01.1
Product (C₉H₉ClN₂O₃)228.63-Theoretical: 50.0-
Theoretical Yield - 11.43 g - -

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To ensure the purity and compare the Rƒ value with the starting material.

  • Melting Point (m.p.): Compare the observed melting point with literature values. The related compound, 2-chloro-N-(4-nitrophenyl)acetamide, has a reported melting point of 180-183 °C, which can serve as a reference point[5][6].

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a strong C=O stretch for the amide (~1670-1690 cm⁻¹), C-N stretch, and asymmetric/symmetric stretches for the NO₂ group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the methyl group (singlet, ~3.3-3.5 ppm), the methylene group (singlet, ~4.2-4.4 ppm), and aromatic protons in the para-substituted region (~7.5-8.3 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (228.6 g/mol ) and observe the characteristic isotopic pattern for a monochlorinated compound[1].

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Product loss during work-up.1. Increase reaction time or warm slightly (to 30-40 °C). 2. Ensure slow addition at low temperature and vigorous stirring. Use anhydrous solvent. 3. Perform extractions carefully.
Impure Product 1. Unreacted starting material. 2. Hydrolyzed acyl chloride byproducts.1. Ensure complete reaction via TLC before work-up. 2. Perform all aqueous washes as described in the protocol. Re-purify by recrystallization or column chromatography if necessary.
Reaction Fails to Start 1. Poor quality reagents. 2. Insufficient mixing of phases.1. Use fresh, anhydrous chloroacetyl chloride and DCM. 2. Increase the stirring speed significantly to create an emulsion-like mixture.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • This compound. Bertin Bioreagent. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis of substituted chloroacetamides (5a-m). ResearchGate. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, the efficiency and versatility of synthetic intermediates are paramount. Among these, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 2653-16-9) has emerged as a pivotal building block. Its unique structural features—a reactive chloroacetamide moiety and an electron-deficient nitrophenyl group—render it a highly valuable precursor for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides an in-depth exploration of its synthesis, characterization, and application, offering detailed protocols and expert insights for researchers and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 2653-16-9[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1][2]
Appearance Solid[3]
Melting Point 109.5-110 °C[1]
Boiling Point (Predicted) 374.9±27.0 °C[1]
Solubility Soluble in DMSO and DMF[3]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is most efficiently achieved through the N-acylation of N-methyl-4-nitroaniline with chloroacetyl chloride. This method is reliable and scalable, making it suitable for both research and process chemistry environments.

Reaction Scheme:

Synthesis_of_2_Chloro_N_methyl_N_4_nitrophenyl_acetamide cluster_0 Starting Material cluster_1 Reagent cluster_2 Product N_methyl_4_nitroaniline N-methyl-4-nitroaniline Target_Compound This compound N_methyl_4_nitroaniline->Target_Compound + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Target_Compound Ethyl Acetate, 50-55 °C, 2h Downstream_Synthesis cluster_0 Starting Material cluster_1 Reagent cluster_2 Intermediate Product cluster_3 Reduction Intermediate 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Nitro_Product N-methyl-2-(4-methylpiperazin-1-yl)-N- (4-nitrophenyl)acetamide Intermediate->Nitro_Product + N-methylpiperazine Toluene, 55 °C, 2h N_methylpiperazine N-methylpiperazine Final_Product N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide Nitro_Product->Final_Product H₂, Pd/C Isopropanol, 20 °C, overnight

Sources

The Strategic Role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a pivotal synthetic intermediate in the pharmaceutical industry.[1] Its structure, featuring a reactive chloroacetamide moiety and an electron-withdrawing nitrophenyl group, makes it a versatile building block for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its application, focusing on its crucial role in the synthesis of targeted therapies such as the triple angiokinase inhibitor Nintedanib, as well as its utility in the development of novel kinase inhibitors.[2][3] We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its function as an electrophilic precursor for the introduction of a substituted acetamide side chain. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the nitro group can be readily reduced to an amine, providing a handle for further molecular elaboration.

Key therapeutic areas where this intermediate is employed include:

  • Oncology: As a cornerstone in the synthesis of tyrosine kinase inhibitors (TKIs), including Nintedanib, which targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3]

  • Novel Kinase Inhibitors: It has been utilized in the synthesis of inhibitors for kinases such as Maternal Embryonic Leucine Zipper Kinase (MELK), a target in aggressive cancers like triple-negative breast cancer.[4][5]

  • Medicinal Chemistry: Its derivatives are explored for a range of biological activities, highlighting its versatility as a scaffold in drug discovery programs.

Application in the Synthesis of Nintedanib Intermediate

A prominent and well-documented application of this compound is in the synthesis of a key intermediate for Nintedanib. The overall workflow involves a two-step process: a nucleophilic substitution followed by a reduction.

Nintedanib_Intermediate_Synthesis cluster_0 Step 1: Side Chain Introduction cluster_1 Step 2: Amine Formation A 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide C N-methyl-2-(4-methylpiperazin-1-yl)-N- (4-nitrophenyl)acetamide A->C Nucleophilic Substitution (S_N2) B 1-Methylpiperazine D N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide (Nintedanib Intermediate) C->D Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Figure 1: General workflow for the synthesis of a key Nintedanib intermediate starting from this compound.

Protocol 1: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This protocol details the nucleophilic substitution reaction between this compound and 1-methylpiperazine.

Causality of Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 reaction without interfering with the nucleophile or electrophile.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is conducted at room temperature, which is sufficient for the reaction to proceed to completion without promoting significant side reactions.[4]

  • Work-up: The aqueous work-up with ethyl acetate extraction is designed to remove the inorganic salts (potassium carbonate and potassium chloride) and any remaining water-soluble impurities. Anhydrous sodium sulfate is used to dry the organic phase before solvent removal.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)Quantity (mass/volume)
This compound2653-16-9228.635011.4 g
1-Methylpiperazine109-01-3100.16657.2 mL
Potassium Carbonate (anhydrous)584-08-7138.2110013.8 g
Acetone67-64-158.08-200 mL
Ethyl Acetate141-78-688.11-150 mL (3 x 50 mL)
Deionized Water7732-18-518.02-20 mL
Anhydrous Sodium Sulfate7757-82-6142.04-As needed

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (7.2 mL, 65 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Add acetone (200 mL) to the flask and stir the suspension.

  • Slowly add this compound (11.4 g, 50 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the solid precipitate (potassium carbonate and potassium chloride).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (20 mL).

  • Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The expected product is N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (approximately 15 g). Purity can be assessed by LC-MS.[4]

Protocol 2: Reduction of the Nitro Group to Form the Amine Intermediate

This protocol describes the reduction of the nitro group of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide to the corresponding aniline derivative, a key intermediate for Nintedanib.

Causality of Experimental Choices:

  • Reducing Agent and Catalyst: The combination of hydrazine hydrate and a catalyst (anhydrous ferric chloride with activated carbon, or palladium on carbon) is a common and effective method for the reduction of aromatic nitro groups.[6] Hydrazine hydrate serves as the hydrogen source.

  • Solvent: Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reducing system.

  • Temperature: The reaction is heated to reflux to increase the reaction rate and ensure complete conversion.

  • Work-up: Filtration is necessary to remove the catalyst. The subsequent steps are designed to isolate the product.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mol)Quantity (mass/volume)
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide1139453-98-7292.333.421 kg
Ethanol64-17-546.07-5 L
Hydrazine Hydrate (~80%)7803-57-850.0626.31.318 kg
Activated Carbon7440-44-012.01-50.0 g
Anhydrous Ferric Chloride7705-08-0162.20-10.0 g
Dichloromethane75-09-284.93-As needed
Anhydrous Sodium Sulfate7757-82-6142.04-As needed

Step-by-Step Procedure:

  • In a 10 L reaction vessel, dissolve N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 kg, 3.42 mol) in ethanol (5 L) with stirring.

  • Once the starting material is fully dissolved, add hydrazine hydrate (1.318 kg, 26.3 mol).

  • Sequentially add activated carbon (50.0 g) and anhydrous ferric chloride (10.0 g) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain a gentle reflux with stirring for 3.5 hours.

  • Monitor the reaction completion using TLC (developing agent: dichloromethane:methanol = 10:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the activated carbon and ferric chloride.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. The product yield is typically high (around 98%).[6]

Application in the Synthesis of Oxindole-Based Tyrosine Kinase Inhibitors

This compound can also serve as a reactant in the synthesis of oxindole derivatives, which are a known class of tyrosine kinase inhibitors.[3] The chloroacetamide moiety can be used to alkylate various nucleophiles, forming the core of the final inhibitor.

Oxindole_Synthesis cluster_0 Core Modification cluster_1 Final API Synthesis A 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide C Functionalized Oxindole Intermediate A->C Alkylation B Oxindole Derivative (with nucleophilic site) D Tyrosine Kinase Inhibitor C->D Further Synthetic Steps (e.g., reduction, cyclization)

Figure 2: Conceptual pathway for the synthesis of oxindole-based tyrosine kinase inhibitors using this compound.

While specific, detailed public-domain protocols for the synthesis of marketed oxindole-based TKIs from this exact intermediate are proprietary, the general chemical principle involves the reaction of the chloroacetamide with a nucleophilic position on the oxindole core, followed by reduction of the nitro group and subsequent cyclization or other modifications.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid that should be stored in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep it at -20°C for up to one month or -80°C for up to six months.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern pharmaceutical synthesis. Its strategic importance is clearly demonstrated in the efficient synthesis of key intermediates for targeted therapies like Nintedanib. The protocols provided herein offer a practical guide for researchers, emphasizing the rationale behind the experimental design. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the applications of this key building block are poised to expand, further solidifying its role in the development of life-saving medicines.

References

  • An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. International Journal of Innovative Research in Technology. [Link]

  • This compound. Bertin Bioreagent. [Link]

  • Preparation method of nintedanib key intermediate.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • This compound. LookChem. [Link]

  • A synthetic method of Nintedanib and an intermediate of Nintedanib.

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Application Notes & Protocols: The Strategic Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a Key Intermediate for Nintedanib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and application of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a critical intermediate in the manufacturing of Nintedanib. Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, certain non-small cell lung cancers, and other fibrotic diseases.[1][2][3] The efficiency of Nintedanib synthesis is heavily reliant on the purity and yield of its precursors, making the robust production of this compound a subject of significant interest in pharmaceutical chemistry.

These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis of this key intermediate.

The Role of this compound in Nintedanib Synthesis

The synthesis of Nintedanib involves the condensation of two primary fragments. This compound serves as a precursor to one of these key fragments, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. The chloroacetyl group of the intermediate provides a reactive site for the subsequent nucleophilic substitution with 1-methylpiperazine.[4]

The overall synthetic strategy is visualized in the workflow below:

Nintedanib_Synthesis_Overview cluster_intermediate Intermediate Synthesis cluster_fragment Fragment Elaboration cluster_final Final Condensation A N-methyl-4-nitroaniline C 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide A->C Chloroacetylation B Chloroacetic Anhydride or Chloroacetyl Chloride B->C E N-methyl-2-(4-methylpiperazin-1-yl) -N-(4-nitrophenyl)acetamide C->E Nucleophilic Substitution D 1-methylpiperazine D->E F N-(4-aminophenyl)-N-methyl-2 -(4-methylpiperazin-1-yl)acetamide E->F Reduction of Nitro Group H Nintedanib F->H Condensation G Oxindole Core Fragment G->H

Figure 1: Overview of the Nintedanib synthesis pathway, highlighting the role of this compound.

Synthetic Protocol: Chloroacetylation of N-methyl-4-nitroaniline

This protocol details a common and effective method for the synthesis of this compound, which involves the chloroacetylation of N-methyl-4-nitroaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methyl-4-nitroaniline≥98%Standard Chemical SupplierStarting material
Chloroacetic anhydride≥97%Standard Chemical SupplierAcylating agent
TolueneAnhydrousStandard Chemical SupplierSolvent
Sodium bicarbonate (NaHCO₃)Reagent GradeStandard Chemical SupplierFor aqueous work-up
Brine (saturated NaCl solution)N/APrepared in-houseFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierDrying agent
Ethyl acetateHPLC GradeStandard Chemical SupplierFor extraction and chromatography
HexaneHPLC GradeStandard Chemical SupplierFor chromatography
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup is flushed with an inert gas (e.g., nitrogen or argon).

    • To the flask, add N-methyl-4-nitroaniline (15.2 g, 0.1 mol) and anhydrous toluene (200 mL). Stir the mixture to dissolve the starting material.

  • Acylation Reaction:

    • In a separate beaker, dissolve chloroacetic anhydride (18.8 g, 0.11 mol) in anhydrous toluene (50 mL).

    • Transfer the chloroacetic anhydride solution to the dropping funnel.

    • Add the chloroacetic anhydride solution dropwise to the stirred solution of N-methyl-4-nitroaniline over a period of 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-5 hours.[5]

    • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 3:7). The starting material spot should diminish and a new, lower Rf product spot should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to quench any unreacted chloroacetic anhydride and neutralize the chloroacetic acid byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline solid by filtration, wash with cold hexane, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound (CAS: 2653-16-9) should be confirmed by standard analytical techniques.[6][7]

TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl, methylene, and aromatic protons.
Mass Spec Molecular ion peak at m/z 228.63 [M]+.
HPLC Purity assessment, typically ≥98%.
Melting Point Consistent with literature values.

Alternative Synthetic Route: A Two-Step Approach

An alternative method for synthesizing this compound has been reported, which may be advantageous in certain manufacturing contexts.[8] This route involves the acylation of p-nitroaniline followed by a methylation step.

Two_Step_Synthesis A p-Nitroaniline C 2-Chloro-N-(4-nitrophenyl)acetamide A->C Acyl Chlorination B Chloroacetyl Chloride B->C E 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide C->E Methylation D Methylating Agent (e.g., Dimethyl Sulfate) D->E

Figure 2: A two-step synthetic route to this compound.

This method avoids the direct handling of N-methyl-4-nitroaniline and utilizes readily available p-nitroaniline.[8] However, it introduces an additional reaction step. The choice of synthetic route will depend on factors such as raw material availability, cost, and process safety considerations.

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures can increase the reaction rate but may also lead to the formation of impurities.Maintain the temperature in the recommended range of 60-70°C for optimal results.
Reaction Time Insufficient time will result in incomplete conversion of the starting material.Monitor the reaction by TLC to ensure completion.
Purity of Reagents The presence of moisture can hydrolyze the chloroacetic anhydride, reducing the yield.Use anhydrous solvents and high-purity reagents.
Work-up Procedure Inadequate washing can leave acidic impurities in the product.Ensure thorough washing with sodium bicarbonate solution and water.

Troubleshooting Common Issues:

  • Low Yield:

    • Check for moisture in the reagents and solvent.

    • Ensure the reaction has gone to completion by TLC.

    • Optimize the recrystallization process to minimize product loss.

  • Product Impurity:

    • Ensure complete quenching of unreacted acylating agent.

    • Perform a second recrystallization if necessary.

    • Consider purification by column chromatography for very high purity requirements.

Conclusion

The synthesis of this compound is a critical step in the production of Nintedanib. The protocol detailed in these application notes provides a reliable and reproducible method for obtaining this key intermediate in high yield and purity. Careful attention to reaction conditions, reagent quality, and purification techniques is essential for a successful outcome. The choice of synthetic route can be adapted based on specific laboratory or industrial constraints, with both the direct chloroacetylation and the two-step method offering viable pathways to the target molecule.

References

  • Google Patents.CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Figshare. An Improved Process for the Synthesis of Nintedanib Esylate.[Link]

  • National Center for Biotechnology Information. Nintedanib - PubChem.[Link]

  • JCBPS. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]

  • ResearchGate. An Efficient Approach Towards the Synthesis of Nintedanib.[Link]

  • Bertin Bioreagent. this compound - Biochemicals.[Link]

  • Google Patents.
  • Google Patents.
  • Veeprho. this compound | CAS 2653-16-9.[Link]

  • Google Patents.
  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.[Link]

Sources

Application Note: Quantitative Analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of Nintedanib and various kinase inhibitors.[1][2][3] Accurate and precise quantification of this compound is critical for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the drug development process. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers a detailed protocol, the scientific rationale behind the methodological choices, and expected performance characteristics to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction and Physicochemical Properties

This compound (CAS No. 2653-16-9) is a crucial building block in organic synthesis.[4] Its molecular structure, featuring a nitrophenyl chromophore and a reactive chloroacetyl group, dictates its chemical properties and informs the selection of appropriate analytical techniques. The presence of the aromatic nitro group makes it highly suitable for UV-based detection methods.

A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃[5]
Molecular Weight 228.63 g/mol [5]
CAS Number 2653-16-9[6]
Appearance White to off-white solid[7]
Melting Point 109.5-110 °C[6]
Solubility DMF: 5 mg/ml; DMSO: 11 mg/ml; PBS (pH 7.2): 0.25 mg/ml[1]

Selecting the Appropriate Analytical Method

The choice of analytical method depends on several factors including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. trace impurity analysis).

  • High-Performance Liquid Chromatography (HPLC-UV): This is the recommended method for routine quality control and quantification in most settings. It offers an excellent balance of specificity, precision, and robustness without the need for sample derivatization. It is ideal for analyzing reaction mixtures, formulation samples, and purity assessments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior selectivity and sensitivity, making it the method of choice for identifying and quantifying trace-level impurities or for analyzing complex matrices. The mass spectrometer provides structural information, confirming the identity of the analyte and any related substances.

  • UV-Vis Spectrophotometry: This is a rapid and simple method suitable for quantifying the pure compound or for in-process monitoring where the sample matrix is well-defined and free of interfering substances that absorb at the same wavelength. It is less specific than chromatographic methods.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

This method utilizes reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The nitrophenyl group within the molecule provides a strong chromophore, allowing for sensitive detection using a UV detector. The addition of a small amount of acid to the mobile phase ensures the amide group is protonated, leading to sharper, more symmetrical peaks. This method is adapted from established protocols for structurally similar aromatic amides.[8][9]

Experimental Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_cal 2. Create Calibration Curve (Serial Dilutions: 0.1-50 µg/mL) prep_std->prep_cal inject 5. Inject Standards & Samples (10 µL injection volume) prep_cal->inject prep_sample 3. Prepare Sample (Dissolve in Mobile Phase, filter) prep_sample->inject instrument 4. Set up HPLC System (See Table 2 for conditions) instrument->inject acquire 6. Acquire Chromatograms (Monitor at 270 nm) inject->acquire integrate 7. Integrate Peak Area acquire->integrate plot 8. Plot Calibration Curve (Peak Area vs. Concentration) integrate->plot quantify 9. Quantify Sample Concentration plot->quantify GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL in Methylene Chloride) prep_cal 2. Create Calibration Curve (Serial Dilutions: 0.05-10 µg/mL) prep_std->prep_cal inject 5. Inject Standards & Samples (1 µL splitless injection) prep_cal->inject prep_sample 3. Prepare Sample (Dissolve in solvent, filter if needed) prep_sample->inject instrument 4. Set up GC-MS System (See Table 3 for conditions) instrument->inject acquire 6. Acquire Data (Full Scan for ID, SIM for Quant) inject->acquire integrate 7. Integrate Ion Chromatogram acquire->integrate plot 8. Plot Calibration Curve (Ion Area vs. Concentration) integrate->plot quantify 9. Quantify & Confirm Identity plot->quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (0.5 mg/mL in Methanol) prep_cal 2. Create Calibration Curve (Serial Dilutions) prep_std->prep_cal measure_sample 5. Prepare and Measure Sample Absorbance prep_std->measure_sample measure_std 4. Measure Absorbance of Calibration Standards prep_cal->measure_std scan 3. Determine λmax (Scan standard from 200-400 nm) scan->measure_std plot 6. Plot Calibration Curve (Absorbance vs. Concentration) measure_std->plot quantify 7. Quantify Sample Concentration measure_sample->quantify plot->quantify

Sources

Application Notes and Protocols for In Vitro Assay Development Using 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Synthetic Intermediate

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 2653-16-9) is a synthetic intermediate recognized for its role in the synthesis of potent kinase inhibitors, including nintedanib and maternal embryonic leucine zipper kinase (MELK) inhibitors with demonstrated anticancer activity.[1][2] This lineage suggests that this compound may itself possess inherent biological activity, making it a compelling candidate for in vitro assay development and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads.[3][4]

This comprehensive guide provides a framework for the systematic evaluation of this compound's biological effects. We will detail the development of both a primary biochemical assay to investigate its potential as a kinase inhibitor and a secondary cell-based assay to assess its impact on cancer cell viability. The protocols herein are designed to be robust, reproducible, and adaptable for screening and lead optimization efforts.[5][6]

Strategic Approach to Assay Development

Our approach is rooted in a logical progression from a specific molecular interaction to a broader cellular phenotype. This strategy allows for the deconvolution of the compound's mechanism of action, a critical step in early drug discovery.[7]

  • Primary Biochemical Assay: We will first establish a biochemical assay to determine if this compound directly inhibits a relevant protein kinase. Given its use in synthesizing inhibitors of kinases implicated in cancer, we will use a representative tyrosine kinase as our target. This assay will provide a direct measure of the compound's potency (e.g., IC50).[8][9]

  • Secondary Cell-Based Assay: Following the biochemical characterization, we will employ a cell-based assay to evaluate the compound's effect in a more physiologically relevant context.[10][11] A cytotoxicity assay using a cancer cell line will determine the compound's efficacy at the cellular level and provide insights into its potential therapeutic window.[12][13]

This dual-assay strategy provides a comprehensive initial profile of the compound's bioactivity, guiding further investigation and optimization.

Part 1: Primary Biochemical Assay - Tyrosine Kinase Inhibition

The objective of this assay is to quantify the inhibitory activity of this compound against a selected tyrosine kinase. The protocol is based on a homogenous, fluorescence-based assay format, which is amenable to high-throughput screening.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation: - Kinase Buffer - ATP Solution - Substrate Solution - Compound Dilution Series add_compound Add Compound to 384-well Plate reagent_prep->add_compound add_enzyme Add Kinase to Plate add_compound->add_enzyme add_substrate_atp Initiate Reaction: Add Substrate/ATP Mix add_enzyme->add_substrate_atp incubation Incubate at Room Temp add_substrate_atp->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Fluorescence Signal add_detection->read_plate data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis

Caption: Workflow for the tyrosine kinase inhibition assay.

Detailed Protocol: Tyrosine Kinase Inhibition Assay

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (specific to the assay kit)

  • 384-well, low-volume, black microplates

  • Positive control inhibitor (e.g., Staurosporine)

  • Multichannel pipettes and/or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series).

  • Assay Plate Preparation:

    • Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • For control wells, add 50 nL of DMSO (negative control) or 50 nL of the positive control inhibitor.

  • Enzyme Addition:

    • Prepare a working solution of the tyrosine kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 5 µL of the kinase solution to all wells.

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The substrate concentration should be at or near its Km, and the ATP concentration should also be at or near its Km to facilitate the identification of competitive inhibitors.[8]

    • Add 5 µL of the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • Detection:

    • Add 10 µL of the detection reagent to all wells. This reagent stops the enzymatic reaction and generates a fluorescent signal that is inversely proportional to kinase activity.

    • Incubate the plate for an additional 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

Data Analysis and Expected Results

The raw fluorescence data is normalized using the negative (0% inhibition) and positive (100% inhibition) controls. The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by fitting the data to a four-parameter logistic equation.

ParameterDescriptionExpected Value
Z'-factor A measure of assay quality and robustness.[14]> 0.5
Signal-to-Background The ratio of the signal from the negative control to the background.> 5
IC50 (Test Compound) The concentration of this compound causing 50% inhibition.To be determined
IC50 (Positive Control) The potency of the known inhibitor.Within the expected range (e.g., low nM for Staurosporine)

Part 2: Secondary Cell-Based Assay - Cytotoxicity in Cancer Cells

This assay will determine the effect of this compound on the viability of a relevant cancer cell line. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[12]

Experimental Workflow: Cell Viability (MTT) Assay

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_culture Culture Cancer Cell Line cell_plating Seed Cells into 96-well Plate cell_culture->cell_plating cell_adhesion Allow Cells to Adhere (24 hours) cell_plating->cell_adhesion add_compound Add Compound to Cells cell_adhesion->add_compound compound_prep Prepare Compound Dilution Series compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate to Allow Formazan Crystal Formation add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate GI50 read_absorbance->data_analysis

Sources

Application Notes and Protocols for the Synthesis of Indolinone-Based MELK Inhibitors Using 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting MELK in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling target in oncology.[1][2] This serine/threonine kinase is overexpressed in a multitude of human cancers, including breast, brain, and prostate cancers, where its elevated expression often correlates with poor patient prognosis.[2][3] MELK plays a pivotal role in several cellular processes critical for tumor progression, such as cell cycle regulation, proliferation, and apoptosis.[1][4] Its involvement in oncogenic signaling pathways, including interactions with key regulators like FOXM1 and c-JUN, underscores its potential as a therapeutic target.[2][3][5] Consequently, the development of small molecule inhibitors that can effectively and selectively target MELK is an area of intense research in drug discovery.[6]

Indolinone and oxindole scaffolds are privileged structures in medicinal chemistry, known to form the core of many kinase inhibitors.[7][8] This guide focuses on the synthetic utility of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide , a key intermediate for the preparation of a side chain that can be coupled with an indolinone core to generate potent MELK inhibitors.[7][9][10] We will detail the synthetic strategy, provide step-by-step protocols, and discuss the analytical methods required for the successful synthesis and characterization of this class of inhibitors.

The Role of this compound in the Synthetic Strategy

The central theme of this application note is a convergent synthesis strategy. This approach involves the separate synthesis of two key fragments: the indolinone core and a substituted aniline side chain. This compound is the cornerstone for the synthesis of the latter. The chloroacetyl group provides a reactive handle for introducing further functionality, typically a cyclic amine, while the nitro group can be readily reduced to an aniline, which is then used to couple with the indolinone core.

This modular approach is highly advantageous in medicinal chemistry as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by simply varying the indolinone core or the amine coupled to the chloroacetamide.

Below is a conceptual workflow of the overall synthetic strategy.

G cluster_0 Side Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Product Assembly A 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide B Nucleophilic Substitution with Cyclic Amine A->B C Nitro Group Reduction B->C D Substituted Aniline Side Chain C->D F Coupling Reaction D->F E Substituted Indolinone Core E->F G Final Indolinone-Based MELK Inhibitor F->G

Caption: Conceptual workflow for the synthesis of indolinone-based MELK inhibitors.

Detailed Synthetic Protocols

The following protocols provide a representative synthesis of an indolinone-based MELK inhibitor. The first part covers the synthesis of the key aniline side chain from this compound, and the second part details the coupling to an indolinone core.

Part 1: Synthesis of the Aniline Side Chain Intermediate

This part of the synthesis involves a nucleophilic substitution on this compound, followed by the reduction of the nitro group.

Step 1.1: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This step involves the reaction of this compound with 1-methylpiperazine.

  • Materials and Reagents:

    • This compound

    • 1-methylpiperazine

    • Toluene

    • Isopropanol

  • Protocol:

    • Suspend this compound (1 equivalent) in toluene.

    • Heat the suspension to 40°C.

    • Add 1-methylpiperazine (2.5 equivalents) dropwise over 30 minutes.

    • After the addition is complete, stir the reaction mixture at 55°C for 2 hours.[11]

    • Cool the reaction mixture to room temperature and wash with water.

    • Separate the organic layer and dilute with isopropanol. The resulting solution of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide can be used directly in the next step.

Step 1.2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

This step involves the catalytic hydrogenation of the nitro intermediate to the corresponding aniline.

  • Materials and Reagents:

    • Solution of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide from Step 1.1

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

  • Protocol:

    • To the solution from Step 1.1, add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 4 bar) at 20°C until the reaction is complete (monitor by TLC or LC-MS).[11]

    • Filter off the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, which can be purified by crystallization or chromatography.

IntermediateStarting MaterialKey ReagentsTypical Yield
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideThis compound1-methylpiperazine, TolueneHigh
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideN-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideH₂, Pd/C>90%

Table 1: Summary of the synthesis of the aniline side chain intermediate.

Part 2: Coupling with the Indolinone Core and Final Product Formation

This part of the synthesis describes the coupling of the aniline side chain with a representative indolinone core. A common precursor for this is a 3-alkoxymethylene-2-oxindole derivative.

Step 2.1: Synthesis of a Representative Indolinone-Based MELK Inhibitor

  • Materials and Reagents:

    • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (from Part 1)

    • (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (a representative indolinone core)

    • Methanol

    • Sodium methoxide

  • Protocol:

    • Dissolve the aniline intermediate from Part 1 in methanol.

    • Add the indolinone core and a catalytic amount of sodium methoxide.

    • Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling or can be isolated by adding water and filtering the resulting solid.

    • Purify the crude product by recrystallization or column chromatography to yield the final indolinone-based MELK inhibitor.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized MELK inhibitors. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification of the final compound.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight of intermediates and the final product.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Unambiguous structural elucidation of the final compound and intermediates.[16]

Table 2: Recommended analytical techniques for characterization.

MELK Signaling Pathway in Cancer

Understanding the signaling context of MELK is crucial for appreciating the mechanism of action of its inhibitors. MELK is involved in a complex network of interactions that promote cell cycle progression and tumorigenesis. A simplified representation of this pathway is shown below.

MELK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK MAPK_Pathway MAPK Pathway (e.g., JNK) RTK->MAPK_Pathway MELK MELK MAPK_Pathway->MELK activates FOXM1 FOXM1 MELK->FOXM1 phosphorylates/ activates Bcl_G Bcl-G (pro-apoptotic) MELK->Bcl_G inhibits Mitotic_Regulators Mitotic Regulators (e.g., Aurora B, CDC25B) FOXM1->Mitotic_Regulators upregulates Apoptosis Apoptosis Bcl_G->Apoptosis Cell_Cycle Cell Cycle Progression (G2/M Transition) Mitotic_Regulators->Cell_Cycle Tumorigenesis Tumorigenesis Cell_Cycle->Tumorigenesis Inhibitor Indolinone-Based MELK Inhibitor Inhibitor->MELK

Sources

Application Note: Reaction Mechanism and Protocols for the Amination of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction between 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and various primary and secondary amines. This reaction is a cornerstone in the synthesis of a variety of pharmacologically relevant compounds, including kinase inhibitors.[1] We will dissect the underlying nucleophilic substitution mechanism, offer insights into the electronic and steric factors governing the reaction's efficiency, and provide robust, step-by-step protocols for both conducting the reaction and monitoring its progress. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary for the successful application of this important synthetic transformation.

Introduction: The Significance of α-Haloacetamide Chemistry

α-Haloacetamides, and specifically this compound, are versatile intermediates in organic synthesis.[2] Their utility stems from the presence of a reactive carbon-chlorine bond positioned alpha to a carbonyl group, making it an excellent electrophile for nucleophilic attack. This reactivity is harnessed in the construction of more complex molecules, notably in the pharmaceutical industry. For instance, this compound is a key precursor in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[3][4] Understanding the nuances of its reaction with amines is therefore crucial for the efficient and controlled synthesis of such therapeutic agents. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by a range of nucleophiles.[5][6]

Unraveling the Reaction Mechanism: A Nucleophilic Aliphatic Substitution (SN2) Pathway

The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] This is in contrast to nucleophilic aromatic substitution, as the chlorine atom is not directly attached to the aromatic ring. In an SN2 reaction, the nucleophile (the amine) attacks the electrophilic carbon atom (the one bonded to the chlorine) from the backside, leading to a concerted bond-forming and bond-breaking process.

Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon of the chloroacetamide. This attack occurs from the side opposite to the chlorine atom.

  • Transition State: A transient, high-energy transition state is formed where the amine is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.

  • Inversion of Stereochemistry: As the new carbon-nitrogen bond forms and the chloride ion departs, the stereochemistry at the α-carbon is inverted. While the starting material is achiral, this inversion is a hallmark of the SN2 mechanism.

  • Deprotonation: The resulting ammonium salt is then deprotonated, typically by a mild base present in the reaction mixture (such as excess amine or an added scavenger base like triethylamine), to yield the final N-substituted acetamide product and a hydrochloride salt.

Electronic and Steric Influences:
  • The N-(4-nitrophenyl) Group: The strongly electron-withdrawing nitro group on the phenyl ring does not directly participate in the substitution at the aliphatic carbon. However, its presence can influence the overall electronic environment of the molecule.

  • The N-methyl Group: The methyl group on the amide nitrogen has a minor electronic effect but can exert some steric influence on the conformation of the molecule.

  • The Amine Nucleophile: The nucleophilicity of the amine plays a crucial role. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the amine is also a factor, as a more basic amine is typically a stronger nucleophile. However, highly hindered amines may react sluggishly.

SN2_Mechanism reactant This compound transition_state Transition State reactant->transition_state Nucleophilic Attack amine R¹R²NH amine->transition_state chloride Cl⁻ transition_state->chloride protonated_product Protonated Product transition_state->protonated_product Chloride Departure product N-Substituted Acetamide final_product Final Product protonated_product->final_product Deprotonation base Base base->final_product protonated_base Protonated Base

Diagram 1: SN2 Reaction Mechanism

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with a generic amine. Researchers should optimize conditions based on the specific amine used.

General Protocol for Amination

This protocol is adapted from procedures used in the synthesis of Nintedanib precursors.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent to dissolve the starting material. The concentration will depend on the specific reactants and should be optimized.

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Amine Addition: Add the amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (see Section 4).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess amine and triethylamine), a saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted acetamide.

Parameter Recommendation Rationale
Stoichiometry Amine (1.0-1.2 eq), Base (1.1-1.5 eq)A slight excess of the amine can drive the reaction to completion. The base is essential to neutralize the HCl byproduct.
Solvent Anhydrous DCM, Acetonitrile, TolueneThe choice of solvent can influence reaction rates and solubility. Anhydrous conditions prevent side reactions.
Temperature 0 °C to Room TemperatureThe optimal temperature depends on the reactivity of the amine.
Reaction Time 2-24 hoursMonitor by TLC to determine the endpoint.

Table 1: Key Reaction Parameters

Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare the Eluent: Prepare a suitable eluent system. The polarity should be adjusted to achieve good separation of the starting material, product, and any byproducts (typically an Rf value between 0.2 and 0.8 for the product).

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting material for comparison.

  • Development: Place the TLC plate in the developing chamber containing the eluent and allow the solvent front to move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Visualization of Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) dissolve 2. Dissolve Starting Material setup->dissolve add_base 3. Add Base dissolve->add_base add_amine 4. Add Amine add_base->add_amine monitor 5. Monitor Reaction (TLC) add_amine->monitor quench 6. Quench with Water monitor->quench Reaction Complete extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify concentrate->purify final_product final_product purify->final_product Pure Product

Diagram 2: Experimental Workflow

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of complex nitrogen-containing molecules. A thorough understanding of the SN2 mechanism and the factors influencing reactivity is paramount for successful and efficient synthesis. The protocols provided in this guide offer a solid starting point for researchers, and with careful optimization, can be adapted to a wide range of amine nucleophiles. The ability to monitor the reaction in real-time using techniques like TLC ensures control over the process and leads to higher yields of the desired products.

References

  • CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents.
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide - Google Patents.
  • Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. Available at: [Link]

  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate - Google Patents.
  • An Improved Process for the Synthesis of Nintedanib Esylate - Figshare. Available at: [Link]

  • Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both? - PubMed. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • (PDF) SN2 reactions at amide nitrogen - Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles - ResearchGate. Available at: [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. Available at: [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide - PubChem. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]

  • Reactions of Amines. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. Available at: [Link]

  • Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews. Available at: [Link]

  • chloroacetamide - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. Available at: [Link]

  • (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives - ResearchGate. Available at: [Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study - PMC - NIH. Available at: [Link]

  • Monitoring Reaction Mechanisms | PDF | Amine | Infrared Spectroscopy - Scribd. Available at: [Link]

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Application Notes and Protocols: Evaluating the Antibacterial Efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, with Klebsiella pneumoniae emerging as a critical threat.[1] As a member of the ESKAPE group of pathogens, this Gram-negative bacterium is a frequent cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, often complicated by extensive antibiotic resistance.[2] The primary resistance mechanisms in K. pneumoniae include the production of β-lactamases (such as extended-spectrum β-lactamases and carbapenemases), modifications to membrane permeability through porin loss, and the action of multidrug efflux pumps.[3][4] This complex resistance landscape necessitates the urgent development of novel antibacterial agents with alternative mechanisms of action.

Acetamide derivatives have garnered interest for their diverse biological activities.[5] Recent investigations into this class have identified 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (herein referred to as CFA) as a promising candidate against K. pneumoniae.[6] Studies indicate that the α-chloro substitution is critical for its enhanced biological activity, a feature observed in other chloroacetamide-based compounds which can act as covalent inhibitors.[5][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of CFA's antibacterial properties. It details the scientific rationale, synthesis of the compound, and rigorous, step-by-step protocols for assessing its in vitro activity against K. pneumoniae.

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)

The synthesis of CFA is achieved through a straightforward acylation reaction between 4-fluoro-3-nitroaniline and 2-chloroacetyl chloride.[2][5] The reaction utilizes triethylamine (Et₃N) as a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product A 4-fluoro-3-nitroaniline D 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) A->D + B 2-chloroacetyl chloride B->D C Triethylamine (Et3N) Chloroform (CHCl3) C->D Reaction Conditions

Caption: Synthesis scheme for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA).

Protocol 2.1: Synthesis of CFA [2][8]

  • In a 50 mL flask, dissolve 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in 20 mL of chloroform (CHCl₃).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of CHCl₃ to the reaction mixture while stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 hexane/ethyl acetate mobile phase.

  • Upon completion, perform an extraction. Wash the organic phase with water (3 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a precipitate.

  • Recrystallize the solid from an ethanol/water mixture to obtain the purified CFA product (yield typically ~80%).[2]

Scientific Rationale: Proposed Mechanism of Action

The efficacy of CFA against K. pneumoniae is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis. The primary target is thought to be Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[5][9]

Causality of Experimental Choices:

  • The Chloroacetamide "Warhead": The reactive chloroacetamide group is a key structural feature. It functions as an electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues, such as the thiol group of cysteine, within an enzyme's active site.[7] This irreversible inhibition permanently deactivates the target enzyme.

  • Targeting PBPs: PBPs are essential for bacterial survival, catalyzing the cross-linking of peptidoglycan chains that form the cell wall.[10] Inhibiting these enzymes compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis.[9] This mechanism is bactericidal, a desirable trait for treating severe infections.

G cluster_bacterium K. pneumoniae Cell CFA CFA Compound OM Outer Membrane CFA->OM Crosses PBP Penicillin-Binding Protein (PBP) CFA->PBP Covalently Binds & Irreversibly Inhibits OM->PBP Reaches CW Peptidoglycan Cell Wall PBP->CW Synthesizes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition Leads To IM Inner Membrane

Caption: Proposed mechanism of CFA action against K. pneumoniae.

Protocols for In Vitro Efficacy Assessment

To ensure reproducibility and comparability of results, all antimicrobial susceptibility testing should be performed in accordance with established standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

G start Prepare K. pneumoniae Inoculum (0.5 McFarland) mic_setup Protocol 4.1: Setup Broth Microdilution (96-well plate with CFA dilutions) start->mic_setup incubate_mic Inoculate & Incubate (35°C, 18-20h) mic_setup->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic mbc_setup Protocol 4.2: Plate from clear MIC wells onto agar plates read_mic->mbc_setup Proceed to MBC timekill_setup Protocol 4.3: Inoculate broth with CFA (at multiples of MIC) read_mic->timekill_setup Inform Time-Kill Concentrations incubate_mbc Incubate Agar Plates (35°C, 18-24h) mbc_setup->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc timekill_sample Sample at 0, 2, 4, 8, 24h Plate dilutions & Count CFUs timekill_setup->timekill_sample timekill_plot Plot Time-Kill Curve (log10 CFU/mL vs. Time) timekill_sample->timekill_plot

Caption: Overall experimental workflow for in vitro antibacterial assessment.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a standardized and widely used technique.[15][16]

Materials:

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) stock solution (e.g., 1024 µg/mL in DMSO).

  • Klebsiella pneumoniae strain (e.g., ATCC 700603).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microtiter plates.

  • Sterile saline (0.85% NaCl) or broth.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of K. pneumoniae and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in a 96-well plate.

  • Serial Dilution: Add 100 µL of the CFA stock solution (at twice the desired highest concentration) to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Well 11 serves as the growth control (inoculum, no CFA). Well 12 is the sterility control (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-20 hours in ambient air.[16]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of CFA at which there is no visible turbidity (bacterial growth).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes bactericidal from bacteriostatic agents.[17]

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and 2-3 wells of higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells and spot-plate onto a Mueller-Hinton Agar (MHA) plate. Also, plate from the growth control well to confirm inoculum viability.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[2]

Protocol: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bactericidal activity over time.[18]

Procedure:

  • Prepare tubes of CAMHB containing CFA at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without CFA.

  • Inoculate each tube with a K. pneumoniae suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes in a shaking incubator at 35°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[18]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubate the plates for 18-24 hours and then count the viable colonies (CFU/mL).

  • Plot the results as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Protocol: Checkerboard Synergy Assay

This assay evaluates the interaction between CFA and conventional antibiotics, which can be synergistic, additive, indifferent, or antagonistic.[20] A synergistic effect, where the combined activity is greater than the sum of the individual effects, is highly desirable.[21]

Procedure:

  • Prepare a 96-well plate. Along the x-axis, create serial dilutions of CFA as described in the MIC protocol.

  • Along the y-axis, create serial dilutions of a second antibiotic (e.g., meropenem, ciprofloxacin).

  • The result is a matrix of wells containing unique combinations of both agents.

  • Inoculate the plate with K. pneumoniae as in the MIC protocol and incubate.

  • After incubation, read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Data Interpretation and Presentation

Clear presentation of quantitative data is essential for interpretation.

Table 1: Example MIC and MBC Data for CFA against K. pneumoniae

Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
K. pneumoniae ATCC 700603 32 64 2 Bactericidal
MDR K. pneumoniae Isolate 1 64 128 2 Bactericidal

| MDR K. pneumoniae Isolate 2 | 32 | 128 | 4 | Bactericidal |

Table 2: Interpretation of FICI Values for Synergy Testing [20]

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to 1.0 Additivity
> 1.0 to 4.0 Indifference

| > 4.0 | Antagonism |

Recent studies have shown that CFA exhibits a synergistic effect when combined with carbapenems like meropenem and imipenem against K. pneumoniae strains.[2][20][21] This suggests CFA could potentially be used to restore the efficacy of antibiotics to which resistance has developed.

Conclusion and Future Directions

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrates significant potential as an antibacterial agent against the high-priority pathogen Klebsiella pneumoniae.[5] Its proposed mechanism of action, targeting essential PBP enzymes via covalent inhibition, offers a promising avenue to combat resistance.[9] Furthermore, its demonstrated synergy with existing antibiotics like carbapenems highlights its potential role in combination therapies, which could be crucial for treating infections caused by MDR strains.[20][21]

Preliminary analyses of CFA also show a favorable in vitro cytotoxic and pharmacokinetic profile, indicating good parameters for potential oral use and meriting further investigation.[5][6] Future work should focus on expanding the testing panel to include a diverse collection of recent clinical K. pneumoniae isolates with varied resistance profiles. Elucidating the precise molecular interactions with PBPs through structural biology and proteomics would further validate its mechanism. Ultimately, successful in vitro and toxicity studies should pave the way for in vivo efficacy testing in appropriate animal infection models.

References

  • MDPI. (n.d.). Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges.
  • Canadian Science Publishing. (n.d.). Antimicrobial resistance in Klebsiella pneumoniae: an overview of common mechanisms and a current Canadian perspective.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
  • Dovepress. (2024). Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection.
  • Taylor & Francis Online. (n.d.). Klebsiella Pneumoniae: An Update on Antibiotic Resistance Mechanisms.
  • MDPI. (2020). Antimicrobial Resistance in Klebsiella pneumoniae Strains: Mechanisms and Outbreaks.
  • ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • National Institutes of Health (NIH). (2021). Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
  • PubMed. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • Clinical and Laboratory Standards Institute (CLSI). (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.
  • Bio-protocol. (n.d.). 2.7. Minimum inhibitory concentrations (MICs).
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
  • PubMed Central. (2015). Activity of Antimicrobial Combinations against KPC-2-Producing Klebsiella pneumoniae in a Rat Model and Time-Kill Assay.
  • National Institutes of Health (NIH). (2021). A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS.
  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubMed Central. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). Time-kill assay of KPC-2-producing K. pneumoniae using antibiotic....

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific N-acylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Low or No Product Yield

Question: My reaction shows a very low yield of the desired this compound, with a significant amount of unreacted N-methyl-4-nitroaniline starting material remaining even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in this acylation is a common hurdle, primarily due to the reduced nucleophilicity of the starting material, N-methyl-4-nitroaniline. The presence of the strongly electron-withdrawing nitro group (-NO2) at the para position significantly decreases the electron density on the aniline nitrogen, making it a weaker nucleophile.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Reactivity of the Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent and is generally suitable for this transformation.[3][4] However, its reactivity can be compromised by moisture. Ensure that the chloroacetyl chloride is of high purity and handled under anhydrous conditions to prevent hydrolysis into the less reactive chloroacetic acid.[3][5]

  • Role of the Base (HCl Scavenger): The acylation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive.[6][7][8] A base is crucial to neutralize this HCl.

    • Weak Bases: If you are using a weak base like sodium bicarbonate or potassium carbonate, it may not be strong enough to efficiently scavenge the HCl, leading to a stall in the reaction.

    • Stronger, Non-Nucleophilic Bases: Consider using a stronger, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective HCl scavengers without competing in the acylation reaction.[9] Pyridine can also be used, acting as both a base and a nucleophilic catalyst.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Polar Aprotic Solvents: Solvents like anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are good choices as they can dissolve the starting materials and are unreactive towards chloroacetyl chloride.[9]

    • Avoid Protic Solvents: Protic solvents like water or alcohols will react with chloroacetyl chloride, leading to unwanted byproducts and reduced yield.[3][5]

  • Reaction Temperature: While many acylations with chloroacetyl chloride proceed readily at room temperature or below, the reduced nucleophilicity of N-methyl-4-nitroaniline might necessitate gentle heating to overcome the activation energy barrier.[10] Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature (e.g., to 40-50 °C). Be cautious, as excessive heat can promote side reactions.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: Impurity generation is a common issue. Here are the most probable side products and strategies to mitigate their formation:

  • Hydrolysis of Chloroacetyl Chloride: If there is moisture in your reaction setup (e.g., wet solvent, glassware, or starting materials), chloroacetyl chloride will hydrolyze to chloroacetic acid.[3][5] This not only consumes your acylating agent but the resulting chloroacetic acid can be difficult to separate from your desired product.

    • Mitigation: Ensure all glassware is oven-dried, use anhydrous solvents, and handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Unidentified Polar Impurities: The presence of highly polar impurities often points to degradation or complex side reactions.

    • Work-up Procedure: A proper aqueous work-up is essential. This typically involves washing the organic layer with a dilute acid (like 1M HCl) to remove any remaining basic impurities, followed by a wash with a dilute base (like saturated sodium bicarbonate solution) to remove acidic byproducts like chloroacetic acid, and finally a brine wash to remove residual water.[10]

  • Over-acylation (Diacylation): While less common with anilines that have electron-withdrawing groups, it's a possibility under harsh conditions. However, for a secondary amine like N-methyl-4-nitroaniline, this is not a concern.

Purification Challenges

Question: I'm having difficulty purifying the crude this compound. What are the recommended purification techniques?

Answer: Effective purification is key to obtaining a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[11]

  • Column Chromatography: If recrystallization fails to remove impurities effectively, silica gel column chromatography is the next step.

    • Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.[10] The optimal eluent ratio should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound? The main challenge is the reduced nucleophilicity of the N-methyl-4-nitroaniline starting material due to the strong electron-withdrawing effect of the para-nitro group, which can lead to slow reaction rates and low yields.[1][2]

Q2: Why is a base necessary in this reaction? The acylation of an amine with an acyl chloride produces HCl as a byproduct.[6][7] This acid will react with the basic amine starting material to form an unreactive ammonium salt. A base is added to neutralize the HCl as it is formed, allowing the acylation reaction to proceed to completion.[8]

Q3: Can I use an alternative acylating agent like chloroacetic anhydride? While chloroacetic anhydride can be used, acyl chlorides like chloroacetyl chloride are generally more reactive and often preferred for acylating less nucleophilic amines.[10]

Q4: What are the key safety precautions when working with chloroacetyl chloride? Chloroacetyl chloride is highly corrosive, toxic by inhalation, and reacts violently with water.[3][5] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under anhydrous conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • N-methyl-4-nitroaniline

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (e.g., nitrogen balloon).

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-methyl-4-nitroaniline (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1-1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Yield Reduced nucleophilicity of starting materialUse a stronger base (TEA, DIPEA), consider gentle heating, ensure anhydrous conditions.
Hydrolysis of acylating agentUse anhydrous solvents and reagents, handle under inert atmosphere.
Inefficient HCl scavengingSwitch from a weak inorganic base to a stronger organic base.
Impurity Formation Presence of moistureThoroughly dry all glassware and use anhydrous solvents.
Acidic/Basic byproducts remainingPerform a complete aqueous work-up (acid, base, and brine washes).
Purification Difficulty Closely related impuritiesUtilize silica gel column chromatography with a suitable eluent system.
Product is an oilAttempt to induce crystallization by scratching or seeding; otherwise, use column chromatography.

Visualizations

Reaction Scheme and Potential Side Reactions

Synthesis_Pathway cluster_main Desired Reaction cluster_side Side Reactions SM N-methyl-4-nitroaniline Product 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide SM->Product + Chloroacetyl Chloride + Base HCl_salt Protonated Aniline (Inactive) SM->HCl_salt + HCl (no base) AC Chloroacetyl Chloride AC->Product Hydrolysis_Product Chloroacetic Acid AC->Hydrolysis_Product + H2O (hydrolysis) Base Base (e.g., TEA) Base->Product H2O Water (contaminant) H2O->Hydrolysis_Product HCl HCl HCl->HCl_salt

Caption: Synthetic pathway and common side reactions.

References

Technical Support Center: Purification of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including kinase inhibitors, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, a foundational understanding of the molecule's properties is crucial for making informed decisions.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₉H₉ClN₂O₃Indicates the presence of polar functional groups (nitro, amide) and a halogen.
Molecular Weight 228.63 g/mol [3]A moderate molecular weight, suitable for standard purification techniques.
Appearance White to off-white solid[4]Discoloration (e.g., yellowing) can indicate the presence of impurities or degradation.
Solubility Sparingly soluble in chloroform, DMSO, and slightly in methanol.[5]This limited solubility in common organic solvents necessitates careful solvent selection for both recrystallization and chromatography.
Stability Stable for ≥ 4 years under proper storage.[1] Recommended storage is at 4°C, sealed, and away from moisture.[4]The chloroacetamide moiety is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[6][7]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

A. Recrystallization Challenges

Recrystallization is often the first line of defense for purifying solid organic compounds. However, due to the specific structural features of this compound, several issues can occur.

Problem 1: The compound "oils out" and does not form crystals.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The presence of impurities can also depress the melting point, exacerbating this issue.

  • Solutions:

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a hot "anti-solvent" (in which it is poorly soluble, e.g., hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[8]

    • Lower the Crystallization Temperature: If using a solvent pair, ensure the mixture's boiling point is lower than the compound's melting point.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a surface for nucleation.

Problem 2: Poor recovery of the purified product.

  • Causality: A low yield from recrystallization can stem from using an excessive amount of solvent, premature crystallization during a hot filtration step, or the chosen solvent being too effective at room temperature.[1]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A thorough solvent screen is recommended.[9]

    • Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.

Problem 3: The resulting crystals are colored (yellow/brown).

  • Causality: The color is likely due to the presence of highly conjugated impurities, which can form from side reactions or degradation.[10] Aromatic nitro compounds, in particular, can be prone to forming colored byproducts.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

    • Consider Chromatography: If color persists after multiple recrystallizations, column chromatography is a more effective method for separating the product from these impurities.

B. Column Chromatography Hurdles

When recrystallization is insufficient, column chromatography is the next logical step. The polarity of this compound presents specific challenges in this technique.

Problem 1: The compound does not move from the baseline (Rf = 0).

  • Causality: The eluent system is not polar enough to displace the compound from the polar stationary phase (e.g., silica gel).[11] The nitro and amide groups contribute to the molecule's high polarity, leading to strong interactions with silica.[12]

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a More Polar Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.

    • Use a Different Stationary Phase: If the compound is very polar, consider using a less polar stationary phase, such as alumina, or employ reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile).[13]

Problem 2: Poor separation from impurities (co-elution).

  • Causality: The polarity of the impurity is very similar to the polarity of the product, causing them to travel through the column at a similar rate.

  • Solutions:

    • Fine-tune the Eluent System: Use a shallow gradient of the eluent or run the column isocratically with a finely optimized solvent ratio. Extensive TLC analysis is crucial here to find the optimal solvent system that provides the best separation.

    • Change the Solvent System: Sometimes, changing the solvents in the eluent system (while maintaining similar overall polarity) can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/acetone system may improve separation.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.

Problem 3: Streaking or tailing of the compound on the column.

  • Causality: This can be caused by overloading the column, the compound having poor solubility in the eluent, or interactions with acidic sites on the silica gel.

  • Solutions:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column relative to the amount of stationary phase.

    • Improve Solubility: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures it is a fine powder and dissolves more readily as the eluent passes through.

    • Add a Modifier: For compounds that may interact with acidic silica, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Based on its common synthesis from p-nitroaniline, likely impurities include:

  • Unreacted Starting Materials: p-nitroaniline.

  • Intermediates: 2-chloro-N-p-nitrophenylacetamide (from incomplete methylation).[14]

  • Byproducts of Side Reactions: Di-acylated or di-methylated products, though typically minor.

  • Degradation Products: Hydrolysis of the chloroacetamide to the corresponding hydroxyacetamide, or even amide cleavage under harsh conditions.[6][7]

Q2: My purified product is a pale yellow, but the literature says it should be a white solid. Is this a problem?

A pale yellow color often indicates the presence of trace impurities, especially in aromatic nitro compounds. For many applications, this may be acceptable. However, for high-purity applications such as in drug development, further purification by column chromatography or a second recrystallization may be necessary to achieve a white, crystalline solid.

Q3: How can I best store my purified this compound to prevent degradation?

To ensure long-term stability, store the compound in a tightly sealed container at 4°C, protected from moisture and light.[4] The chloroacetamide functional group is susceptible to hydrolysis, so avoiding exposure to humid environments is critical.

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

IV. Visualization of Purification Workflow

The following diagram outlines a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, mp, appearance) recrystallization->purity_check1 oiling_out Product Oils Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield colored_product Colored Product recrystallization->colored_product pure_product Pure Product (>98%) purity_check1->pure_product Purity OK chromatography Column Chromatography purity_check1->chromatography Purity Not OK purity_check2 Assess Purity (HPLC, NMR) chromatography->purity_check2 purity_check2->pure_product Purity OK purity_check2->chromatography Purity Not OK (Re-purify) solvent_system Change Solvent System / Use Anti-solvent oiling_out->solvent_system Solution minimize_solvent Optimize Solvent Volume low_yield->minimize_solvent Solution charcoal Treat with Activated Charcoal colored_product->charcoal Solution solvent_system->recrystallization minimize_solvent->recrystallization charcoal->recrystallization

Caption: A decision tree for the purification of this compound.

V. References

  • G. M. Klečka, S. J. Gonsior, and D. A. Markham, "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides," Environmental Toxicology and Chemistry, vol. 18, no. 10, pp. 2240-2246, 1999. Available: [Link]

  • Bertin Bioreagent, "this compound," Product Page. Available: [Link]

  • K. A. Connors, Chemical Kinetics: The Study of Reaction Rates in Solution. VCH, 1990.

  • L. Nichols, "3.6F: Troubleshooting," Chemistry LibreTexts, 2022. Available: [Link]

  • W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, vol. 43, no. 14, pp. 2923-2925, 1978. Available: [Link]

  • WikiHow, "How to Crystallize Organic Compounds," 2024. Available: [Link]

  • University of Colorado Boulder, "Column Chromatography," Department of Chemistry. Available: [Link]

  • PubChem, "this compound," National Center for Biotechnology Information. Available: [Link]

  • University of Rochester, "Tips & Tricks: Recrystallization," Department of Chemistry. Available: [Link]

  • CN111004141A, "Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide," Google Patents. Available:

  • JoVE, "Column Chromatography: Principle, Separation of Compounds from a Mixture," 2015. Available: [Link]

  • Reddit, "r/Chempros - Go-to recrystallization solvent mixtures," 2023. Available: [Link]

  • Reddit, "r/OrganicChemistry - Chromatography to separate polar molecules?," 2022. Available: [Link]

Sources

Technical Support Center: Optimizing Acylation Reactions with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing acylation reactions using chloroacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of chloroacetyl chloride in acylation reactions, providing concise and scientifically grounded answers.

Q1: What is the primary mechanism of N-acylation with chloroacetyl chloride?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product and hydrochloric acid (HCl) as a byproduct.[1][2][3]

Q2: Why is a base typically required in these reactions?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as potassium carbonate.[4][5][6] In some cases, using two equivalents of the starting amine can also serve this purpose, with one equivalent acting as the nucleophile and the second as the HCl scavenger.[5]

Q3: What are the most suitable solvents for chloroacetylation?

A3: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[4] In some modern, "green" protocols, aqueous buffer systems (e.g., phosphate buffer) have been successfully employed, demonstrating that if the acylation is faster than hydrolysis, water can be a viable solvent.[5][7][8]

Q4: How can I minimize the formation of side products?

A4: The primary side reaction is often the hydrolysis of chloroacetyl chloride by trace amounts of water.[9] To mitigate this, ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Using fresh, high-purity chloroacetyl chloride is also essential.[10] Another potential side product is the diacylation of the amine; this can often be minimized by controlling the stoichiometry and avoiding a large excess of the acylating agent.[4]

Q5: What are the key safety precautions when handling chloroacetyl chloride?

A5: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance.[11][12][13] It reacts violently with water and moisture, releasing toxic HCl gas.[11][14] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][16] An emergency shower and eyewash station should be readily accessible.[15]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during acylation with chloroacetyl chloride.

Problem Encountered Potential Causes Recommended Solutions
Low or No Yield 1. Inactivated Amine: The starting amine may be protonated by the generated HCl, rendering it non-nucleophilic.[4] 2. Hydrolysis of Chloroacetyl Chloride: The acylating agent may have been decomposed by moisture.[9] 3. Poor Reagent Quality: Impure starting materials can lead to side reactions or incomplete conversion.[4]1. Add a Suitable Base: Incorporate a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 equivalents) to scavenge the HCl.[4] 2. Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (nitrogen or argon).[4] 3. Purify Starting Materials: Use freshly distilled or purified amines and chloroacetyl chloride.[10]
Formation of a Dark, Tarry Substance 1. High Reaction Temperature: The reaction is often highly exothermic, and excessive heat can lead to polymerization or degradation.[4] 2. Side Reactions: Uncontrolled reaction conditions can promote undesired side reactions.1. Maintain Low Temperature: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the amine.[4] 2. Control Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the highly reactive chloroacetyl chloride.[4]
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction or improper workup can leave starting materials in the crude product. 2. Formation of Side Products: Diacylation or other side reactions can lead to a complex mixture.[4] 3. Product "Oiling Out" During Crystallization: The product may not crystallize properly from the chosen solvent system.[10]1. Aqueous Workup: Wash the reaction mixture with a dilute aqueous acid to remove unreacted amine and with a saturated sodium bicarbonate solution to remove acidic impurities.[4] 2. Optimize Reaction Conditions: Use a 1:1 stoichiometry of reactants to minimize diacylation.[4] 3. Recrystallization Optimization: Experiment with different solvent systems (e.g., ethanol, acetonitrile) or use column chromatography for purification.[4][10]
Inconsistent Results 1. Variability in Reagent Quality: Different batches of reagents may have varying purity.[4] 2. Atmospheric Moisture: Fluctuations in humidity can affect the reaction outcome.[4] 3. Inconsistent Temperature Control: Poor temperature management can lead to variable reaction rates and side product formation.[4]1. Standardize Reagent Sources: Use reagents from a reliable source and check their purity before use. 2. Inert Atmosphere: Consistently perform the reaction under a dry, inert atmosphere.[4] 3. Reliable Cooling: Use a well-maintained ice-water or ice-salt bath for consistent temperature control.[4]
Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Acylation Reactions start Problem Encountered low_yield Low or No Yield? start->low_yield impure_product Impure Product? start->impure_product inconsistent_results Inconsistent Results? start->inconsistent_results cause_amine Inactivated Amine / Hydrolyzed Reagent low_yield->cause_amine cause_temp High Temperature / Side Reactions impure_product->cause_temp cause_workup Workup / Purification Issues impure_product->cause_workup cause_variability Reagent / Condition Variability inconsistent_results->cause_variability solution_base Add Base / Use Anhydrous Conditions cause_amine->solution_base solution_temp Control Temperature / Stoichiometry cause_temp->solution_temp solution_purify Optimize Workup / Recrystallization cause_workup->solution_purify solution_standardize Standardize Reagents / Use Inert Atmosphere cause_variability->solution_standardize

Caption: A logical workflow for troubleshooting common acylation issues.

Section 3: Detailed Experimental Protocol

This section provides a standard, optimized protocol for the N-chloroacetylation of an amine.

Synthesis of N-Aryl-2-chloroacetamide

Materials:

  • Substituted Aryl Amine (1.0 eq)

  • Chloroacetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction mixture may become cloudy as triethylamine hydrochloride precipitates.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visual Representation of the Experimental Workflow

Caption: Step-by-step workflow for a typical chloroacetylation reaction.

References

  • ChemTrack.org. Safety Guideline.
  • National Oceanic and Atmospheric Administration (NOAA). CHLOROACETYL CHLORIDE. CAMEO Chemicals.
  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
  • Wikipedia. Chloroacetyl chloride. Available from: [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET.
  • Chemical Emergency Medical Guidelines. Chloroacetyl chloride (ClCH2COCl) Information and recommendations for patients.
  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]

  • Google Patents. Purifying method for chloroacetyl chloride.
  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Google Patents. Purification of chloroacetyl chloride by azeotropic distillation.
  • Reddit. Acylation with chloroacetyl chloride. Available from: [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]

  • Sciencemadness.org. Problem using Chloroacetyl Chloride. Available from: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link]

  • Yufeng. Problem using Chloroacetyl Chloride. Available from: [Link]

  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • MDPI. Separation and Rectification of Chloroacetyl Chloride from TiCl4. Available from: [Link]

  • ResearchGate. (PDF) Separation and Rectification of Chloroacetyl Chloride from TiCl4. Available from: [Link]

  • Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)?. Available from: [Link]

  • Zauxi. Chloroacetyl Chloride Production Line. Available from: [Link]

  • Google Patents. Preparation of chloroacetyl chloride.

Sources

Degradation pathways of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No: 2653-16-9). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. As a critical synthetic intermediate in the development of pharmaceuticals like Nintedanib and various kinase inhibitors, understanding its degradation profile is paramount for ensuring experimental reproducibility, reaction efficiency, and the purity of final products.[1][2][3]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and data from structurally related molecules.

Section 1: Compound Stability & Handling - FAQs

This section addresses the most common initial inquiries regarding the handling and storage of this compound.

Q1: What are the definitive storage conditions for the solid compound and its solutions to ensure long-term stability?

A1:

  • Solid Compound: For maximum stability, the solid material should be stored at 4°C for short-term use or -20°C for long-term storage, always in a tightly sealed container away from moisture.[4] The compound is a stable solid, with a shelf life of at least four years when stored correctly at -20°C.

  • Stock Solutions (in Organic Solvents): If dissolved in an organic solvent like DMSO, the stock solution is stable for up to 6 months at -80°C.[4][5] At -20°C, the stability window shortens to approximately one month.[4][5] It is crucial to use an inert gas (like argon or nitrogen) to purge the solvent of choice before dissolution to prevent oxidative degradation.[6]

  • Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day.[6] The amide and chloroacetyl moieties are susceptible to hydrolysis, and the compound has low solubility in aqueous buffers like PBS (approx. 0.25 mg/mL), making precipitation another concern.[6][7]

Q2: My solid compound has a yellowish tint, but the certificate of analysis states "White to off-white." Is it degraded?

A2: A slight yellowish tint is not uncommon for nitroaromatic compounds and does not definitively indicate degradation. However, a significant change to a darker yellow or brown color, especially if the material becomes gummy or changes texture, warrants investigation. The primary indicator of purity should always be analytical. We recommend running a purity check using HPLC (see Protocol 4.2) against a retained sample or a new lot to confirm integrity before use.

Q3: What solvents are suitable for this compound, and are there any I should strictly avoid?

A3:

  • Recommended Solvents: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) at ~11 mg/mL and Dimethylformamide (DMF) at ~5 mg/mL.[6][7] It has slight solubility in methanol and is sparingly soluble in chloroform.[8]

  • Solvents to Use with Caution: Protic solvents, especially under non-neutral pH or elevated temperatures, can facilitate hydrolysis. While alcohols like ethanol can be used, solutions should be prepared fresh. Avoid prolonged storage in any solvent containing water.

  • Expert Tip: For biological experiments requiring dilution into aqueous buffers, prepare a concentrated stock in 100% DMSO.[6] Then, perform serial dilutions into your final buffer immediately before the experiment to minimize the risk of precipitation and hydrolysis.[6]

Section 2: Troubleshooting Experimental Inconsistencies

Unexpected results can often be traced back to compound instability. This section provides guidance on diagnosing potential degradation issues.

Q4: My HPLC/LC-MS analysis shows multiple unexpected peaks that were not present in the starting material. Could this be degradation?

A4: Yes, this is a classic sign of degradation. The appearance of new, typically more polar, peaks is a strong indicator.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately prepare a new solution from the solid starting material and inject it. If the extraneous peaks are absent or significantly smaller, it confirms that the degradation occurred in your experimental sample, either during the reaction or sample preparation.

    • Check Your Mobile Phase: Ensure the pH of your mobile phase is not excessively acidic or basic, as this can cause on-column degradation.

    • Hypothesize Degradants: Based on the likely degradation pathways (see Section 3), predict the masses of potential products. For example, hydrolysis would yield N-methyl-4-nitroaniline (m/z 152.15) and chloroacetic acid. Check your MS data for these corresponding masses.

Q5: My reaction yield is consistently lower than expected, even with fresh reagents. Could the starting material be degrading under the reaction conditions?

A5: Absolutely. If your reaction involves heat, prolonged run times, or non-neutral pH (either acidic or basic), the starting material may be degrading in parallel to your desired reaction.

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a reaction vessel with your starting material and the reaction solvent without the other key reagents. Let it stir under the same temperature and time conditions as your full experiment.

    • Monitor Over Time: Take aliquots from this control reaction at several time points and analyze them by HPLC. This "forced degradation" test will reveal if the compound is unstable under the reaction conditions alone.

    • Optimize Conditions: If degradation is observed, consider lowering the reaction temperature, shortening the duration, or using a less aggressive pH if possible.

Q6: How can I design a definitive experiment to test the stability of this compound under my specific conditions?

A6: The most robust method is to perform a forced degradation study , also known as stress testing. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential pathways and products. This is a standard practice in pharmaceutical development. See Protocol 4.1 for a detailed, step-by-step guide.

Section 3: Deep Dive into Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer highly probable pathways based on its chemical structure and extensive literature on analogous compounds like chlorinated nitrophenols and acetamides.[9][10][11]

3.1 Hydrolytic Degradation

The amide bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.[11]

  • Mechanism: Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the amide.[11] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Expected Products: Cleavage of the amide bond will result in the formation of N-methyl-4-nitroaniline and chloroacetic acid .

G Parent 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide P1 N-methyl-4-nitroaniline Parent->P1 Hydrolysis (Acid or Base) P2 Chloroacetic Acid Parent->P2 Hydrolysis (Acid or Base)

Caption: Plausible hydrolytic degradation pathway.

3.2 Photolytic Degradation

Nitroaromatic compounds are often photoreactive due to the presence of the nitro (NO₂) group, which can absorb UV radiation.

  • Mechanism: Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to several reactions, including the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Homolytic cleavage of the C-Cl or N-CO bonds is also possible.

  • Potential Products: Photodegradation can lead to a complex mixture of products, including 2-Chloro-N-methyl-N-(4-aminophenyl)acetamide (from nitro reduction) or radical species.

3.3 Microbial Degradation

In environmental or non-sterile biological systems, microbial degradation is a significant pathway for related chlorinated nitroaromatic pollutants.[10][12] Bacteria from genera such as Arthrobacter, Rhodococcus, and Cupriavidus are known to metabolize these types of compounds.[9][13][14][15]

  • Mechanism: The degradation is typically initiated by enzymatic action.

    • Initial Attack: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, often displacing the nitro group or the chlorine atom.[14][16] An alternative initial step can be the reduction of the nitro group.

    • Intermediate Formation: This leads to key intermediates like chlorohydroquinones , benzenetriols , or catechols.[9][13]

    • Ring Cleavage: Dioxygenase enzymes then cleave the aromatic ring of these hydroxylated intermediates, leading to aliphatic acids that can be funneled into central metabolism (e.g., the TCA cycle).[9]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Parent 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide M1 Step 1: Hydrolysis or Nitro-reduction Parent->M1 P1 N-methyl-4-nitroaniline M1->P1 P2 2-Chloro-N-methyl-N- (4-aminophenyl)acetamide M1->P2 M2 Step 2: Monooxygenase (Hydroxylation) P1->M2 P2->M2 P3 Chlorinated Hydroquinones or Catechols M2->P3 M3 Step 3: Dioxygenase (Ring Cleavage) P3->M3 P4 Aliphatic Intermediates (e.g., Maleylacetate) M3->P4

Caption: Hypothesized microbial degradation pathway.

Section 4: Experimental Protocols & Workflows
4.1 Protocol: Forced Degradation Study (Stress Testing)

Objective: To determine the intrinsic stability of this compound and identify its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control (1 mL stock + 1 mL diluent) for each condition.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this is typically rapid).

    • Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (e.g., 254 nm UV light) for 24 hours. Keep a control vial wrapped in aluminum foil.

  • Time Points: Sample from each vial at T=0, 2, 8, and 24 hours.

    • Rationale: Multiple time points allow you to observe the rate of degradation and capture transient intermediates.

  • Sample Quenching: Before analysis, neutralize the acid and base samples. For example, add an equimolar amount of NaOH to the acid sample and HCl to the base sample.

  • Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS (see Protocol 4.2).

  • Data Interpretation: Compare the chromatograms from stressed samples to the T=0 and control samples. Calculate the percentage degradation and identify the m/z of new peaks to propose structures for the degradants.

4.2 Protocol: Analytical Method for Monitoring Degradation

Objective: To separate the parent compound from its potential degradation products using reverse-phase HPLC.

Methodology:

  • Instrument: HPLC with UV/DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

    • Expert Tip: A gradient method is essential as the degradation products are likely to have significantly different polarities than the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 320 nm (or Diode Array Detector scan from 200-400 nm).

  • Injection Volume: 10 µL.

4.3 Workflow: Identification of Unknown Degradation Products

G A Stressed Sample (from Forced Degradation) B Analytical HPLC-UV/MS (Screening) A->B C Identify Peaks of Interest (Degradants) B->C D Preparative HPLC (Fraction Collection) C->D Isolate Sufficient Quantity E High-Resolution MS/MS (Accurate Mass & Fragmentation) D->E F NMR Spectroscopy (Structure Elucidation) D->F G Structure Confirmed E->G F->G

Caption: Workflow for degradation product identification.

Section 5: Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2653-16-9[8][17]
Molecular Formula C₉H₉ClN₂O₃[18][8][17]
Molecular Weight 228.63 g/mol [18][8][17]
Appearance White to off-white solid[18]
Melting Point 109.5-110 °C[8]
Solubility (DMSO) ~11 mg/mL[7]
Solubility (DMF) ~5 mg/mL[6]
Solubility (PBS, pH 7.2) ~0.25 mg/mL[6][7]

Table 2: Summary of Potential Degradation Pathways and Key Products

Degradation PathwayCommon ConditionsMajor Expected Products
Hydrolysis Acidic or basic pH, elevated temperatureN-methyl-4-nitroaniline, Chloroacetic acid
Photolysis Exposure to UV lightProducts of nitro-group reduction (e.g., amino-derivative)
Microbial Non-sterile environments, presence of specific microbesHydroxylated intermediates, catechols, products of ring cleavage
References
  • Bertin Bioreagent. (n.d.). This compound - Biochemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]

  • Analytical Method Summaries. (2021). Analytical Method Summaries.
  • Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568–573.
  • PubMed. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Retrieved from [Link]

  • Arora, P. K., Sharma, A., & Singh, V. P. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Research and Development, 8(3A), 735-746.
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Guerraba, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]

  • PubMed. (2020). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • Acanthus Research. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.
  • MedChemExpress. (n.d.). This compound 2653-16-9. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • Markus, A., Krekel, D., & Lingens, F. (1986). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 54(11), 2706-2712.
  • PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Frontiers. (2021). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

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Recrystallization of N-(4-nitrophenyl) acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-nitrophenyl) acetamide. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the recrystallization of this compound. This resource moves beyond simple protocols to explain the causality behind each step, ensuring a deeper understanding and more successful experimental outcomes.

Physicochemical Properties of N-(4-nitrophenyl) acetamide

A clear understanding of the physical and chemical properties of N-(4-nitrophenyl) acetamide is fundamental to its successful purification. This table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₃[1][2]
Molar Mass 180.16 g/mol [1][3]
Appearance Pale yellow to yellow-green crystalline solid[1][4]
Melting Point (Pure) 212-216 °C[1][2][5]
Solubility Profile Soluble in ethanol; partially soluble in water and chloroform.[1][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of N-(4-nitrophenyl) acetamide, providing foundational knowledge for planning your purification.

Q1: What is the best solvent for recrystallizing N-(4-nitrophenyl) acetamide?

The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[7] For N-(4-nitrophenyl) acetamide, ethanol is a commonly recommended and effective solvent.[8][9] A binary, or two-solvent, system of ethanol and water can also be highly effective.[1][10] In this mixed-solvent approach, the crude compound is dissolved in the minimum amount of the "good" solvent (hot ethanol), and the "bad" solvent (hot water) is added dropwise until the solution becomes cloudy, indicating saturation.[7][11] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: My crude N-(4-nitrophenyl) acetamide is bright yellow. Will recrystallization remove the color?

The yellow color is characteristic of the compound itself.[1][4] However, a darker yellow, orange, or brownish tint may indicate the presence of impurities, such as the ortho-isomer (o-nitroacetanilide) or other byproducts from the nitration of acetanilide.[8][12] While recrystallization is excellent for removing isomeric impurities, some colored impurities may persist. If your product is significantly discolored, you can use a small amount of activated charcoal.[13][14] Add the charcoal to the hot solution before filtration, but be aware that using too much can adsorb your desired product and significantly reduce the yield.[13][15]

Q3: How do I assess the purity of my recrystallized product?

The most common and accessible method for assessing purity is by measuring the melting point . Pure N-(4-nitrophenyl) acetamide has a sharp melting range between 212-216 °C.[1][2] Impurities will typically cause the melting point to be lower and the range to be broader.[14][16] Comparing your experimental melting point to the literature value is a reliable indicator of purity.[9] Additionally, Thin Layer Chromatography (TLC) can be used to compare the recrystallized product against the crude material and a pure standard, if available.

Q4: What is the expected yield for this recrystallization?

A yield of 100% is never achieved in recrystallization. Some amount of the desired compound will always remain dissolved in the cold solvent (mother liquor).[13][17] The primary goal of recrystallization is to achieve high purity, often at the expense of yield.[16] A very high recovery might suggest that the product is not fully purified. If you suspect a significant amount of product remains in the mother liquor, you can cool the filtrate further or evaporate some of the solvent to recover a second, less pure crop of crystals.[13]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the single-solvent recrystallization of N-(4-nitrophenyl) acetamide using ethanol.

Materials:

  • Crude N-(4-nitrophenyl) acetamide

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude N-(4-nitrophenyl) acetamide in an Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely.[8][18] This is a critical step; adding too much solvent is the most common reason for poor yield.[15][19] The goal is to create a saturated solution at the boiling point of the solvent.[7]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[13][20] It is advisable to pre-heat the funnel and receiving flask to minimize heat loss.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Rapid cooling can trap impurities within the crystal lattice.[14][15] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[20]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Using cold solvent is crucial to avoid redissolving the purified product.[17]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product should be a pale yellow, crystalline solid.[10][21]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the experiment.

Recrystallization_Troubleshooting cluster_start Initial Dissolution cluster_cooling Cooling & Crystallization cluster_solutions Troubleshooting Steps cluster_final Final Steps start Crude solid + minimum hot solvent q1 Does the solution cool to room temp without crystals forming? start->q1 success Crystals Formed Successfully q1->success supersaturated Solution is likely supersaturated. Induce crystallization. q1->supersaturated oiling_out Did the product separate as an oil instead of crystals? reheat Reheat to dissolve the oil. Add a small amount of extra solvent. Cool very slowly. oiling_out->reheat success_final Proceed to Vacuum Filtration & Washing scratch 1. Scratch inside of flask with a glass rod. seed 2. Add a seed crystal of pure product. reduce_solvent Too much solvent was added. Gently boil off excess solvent and re-cool. reheat->q1

Problem: No crystals form after the solution has cooled.

  • Possible Cause 1: The solution is supersaturated.

    • Scientific Rationale: Crystal formation requires a nucleation site, a point where the first few molecules can align and begin to form a crystal lattice.[19] In a very clean flask and a pure solution, these sites may not be readily available, leading to a supersaturated state where the compound remains dissolved beyond its normal solubility limit.[17]

    • Solution(s):

      • Induce Crystallization by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass provide nucleation sites.[15][19]

      • Add a Seed Crystal: If available, add a tiny crystal of pure N-(4-nitrophenyl) acetamide to the solution. This provides a perfect template for further crystal growth.[11][19]

  • Possible Cause 2: Too much solvent was used.

    • Scientific Rationale: The principle of recrystallization relies on the compound being insoluble (or having very low solubility) in the cold solvent. If an excess of solvent was added during the dissolution step, the solution will not be saturated upon cooling, and the compound will remain in solution.[15][19] This is the most common cause of recrystallization failure.[19]

    • Solution: Gently heat the solution to boil off some of the solvent.[7] Continue to reduce the volume until you see a small amount of solid precipitate. Add a few drops of hot solvent to redissolve it, and then allow the solution to cool again.

Problem: The product "oils out" instead of crystallizing.

  • Scientific Rationale: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is so high that it comes out of solution above its melting point. The compound separates as a liquid (an oil) rather than a solid. This is undesirable as oils tend to trap impurities.[19][20]

  • Solution(s):

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.[19]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask to slow the rate of heat loss. Very slow cooling favors the formation of crystals over oil.[19]

Problem: The final yield is very low.

  • Scientific Rationale: While a perfect yield is impossible, an exceptionally low yield can indicate procedural issues. The most common causes are using too much solvent during dissolution or washing the final crystals with solvent that was not ice-cold.[15][17]

  • Solution(s):

    • Review the procedure: Ensure you are using the absolute minimum amount of boiling solvent required for dissolution.

    • Check the mother liquor: If you still have the filtrate, you can place it in an ice bath to see if more crystals form. You can also evaporate some of the solvent to concentrate the solution and recover a second crop of crystals.[13] Be aware that this second crop will likely be less pure than the first.

    • Washing technique: Always use a minimal amount of ice-cold solvent to wash the crystals during the final filtration step.

References

  • N-[4-(4-nitrophenyl)phenyl]acetamide | Solubility. Solubility of Things. Available from: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available from: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]

  • N-(4-nitrophenyl)acetamide. Chemical Synthesis Database. Available from: [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. Available from: [Link]

  • N-(4-nitrophenyl)acetamide. Stenutz. Available from: [Link]

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis, Department of Chemistry. Available from: [Link]

  • Exp 1 - Recrystallization of Acetanilide. University of California, Santa Cruz, Department of Chemistry and Biochemistry. Available from: [Link]

  • Preparation of p-nitroacetanilide from Acetanilide. SlideShare. Available from: [Link]

  • Mixed Solvent Recrystallization of Acetanilide. Macalester College, Department of Chemistry. Available from: [Link]

  • Preparation of p-Nitroacetanilide. BYJU'S. Available from: [Link]

  • Experiment 1 - Recrystallization of Acetanilide. University of California, Santa Cruz, Department of Chemistry and Biochemistry. Available from: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available from: [Link]

  • CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. University of California, Santa Cruz, Department of Chemistry and Biochemistry. Available from: [Link]

  • 4-Nitroacetanilide. PubChem. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

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How to handle solubility issues with 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Overcoming Solubility Challenges with 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in Aqueous Media

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues encountered with this compound in aqueous experimental systems. By combining fundamental physicochemical principles with proven formulation strategies, this document serves as a practical resource for ensuring reproducible and accurate experimental outcomes.

Compound Profile & Intrinsic Properties

A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility. The molecule's structure dictates its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1][2]
Melting Point 109.5-110 °C[2]
Calculated XLogP3 1.5[1]
Aqueous Solubility PBS (pH 7.2): ~0.25 mg/mL[3]
Organic Solubility DMSO: ~11 mg/mLDMF: ~5 mg/mL[3]

The compound's low, experimentally determined aqueous solubility (~0.25 mg/mL) and a positive LogP value confirm its hydrophobic nature, which is the primary cause of dissolution challenges in aqueous buffers.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling of this compound.

Q1: I added my compound directly to my phosphate-buffered saline (PBS), but it won't dissolve or has precipitated. Why?

A: The compound has very low intrinsic solubility in aqueous solutions, measured at approximately 0.25 mg/mL in PBS (pH 7.2).[3] Direct addition of the solid compound to a buffer will likely result in an incomplete dissolution or the formation of a precipitate, especially if the target concentration exceeds this limit. It is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: Can I use pH adjustment to increase the solubility of this compound?

A: It is unlikely that pH adjustment will significantly enhance solubility through ionization. The structure of this compound lacks readily ionizable functional groups (like a carboxylic acid or a primary/secondary amine) within the typical aqueous pH range of 1-10.[4] Therefore, strategies that modify the solvent environment, rather than altering the ionization state of the compound, are recommended.[5]

Q3: What is the best organic solvent to use for my primary stock solution?

A: Based on available data, Dimethyl Sulfoxide (DMSO) is an excellent choice, dissolving the compound up to approximately 11 mg/mL.[3] Dimethylformamide (DMF) is also a viable option.[3] When preparing a stock solution, ensure the final concentration of the organic solvent in your aqueous working solution is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological assays.

Q4: My compound dissolved in my buffer containing a co-solvent, but precipitated after a few hours. What happened?

A: This phenomenon is known as delayed precipitation. While a co-solvent can initially help dissolve the compound, the resulting solution may be thermodynamically unstable or supersaturated.[6] Over time, the compound can slowly crash out of the solution. To mitigate this, it is crucial to determine the compound's kinetic and equilibrium solubility in your final formulation and to use the lowest effective concentration possible.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides the user from simple to more advanced formulation strategies.

G start Start: Compound fails to dissolve in aqueous media check_stock Step 1: Prepare Concentrated Stock in 100% DMSO or DMF start->check_stock method1 Method A: Co-Solvent System (e.g., Ethanol, Propylene Glycol) check_stock->method1 Dilute stock into buffer containing co-solvent evaluate Step 2: Evaluate Solubility (Visual Inspection, 24h Incubation) method1->evaluate method2 Method B: Surfactant Formulation (e.g., Tween® 80, Kolliphor® EL) method2->evaluate method3 Method C: Cyclodextrin Complexation (e.g., HP-β-CD) method3->evaluate quantify Step 3: Quantify Concentration (e.g., HPLC-UV, LC-MS) evaluate->quantify Visually Clear? fail Insoluble / Unstable Re-evaluate Method or Target Concentration evaluate->fail Precipitate Observed success Success: Stable, Soluble Formulation Proceed with Experiment quantify->success Concentration Verified quantify->fail Concentration < Target fail->method2 Try Alternative fail->method3 Try Advanced Method

Caption: A logical workflow for resolving solubility issues.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key formulation strategies. Always use high-purity reagents and solvents.

Protocol 4.1: Co-Solvent Systems

Co-solvents work by reducing the overall polarity of the aqueous medium, thereby making it more favorable for hydrophobic compounds.[7][8]

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

  • Prepare Co-Solvent Buffer: Prepare your final aqueous buffer (e.g., PBS) containing a specific percentage of a water-miscible organic solvent (co-solvent). Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG 300/400).[9] Start with 5-10% (v/v) co-solvent.

  • Dilution: Spike a small volume of the primary DMSO stock into the co-solvent buffer to achieve your final desired concentration. The final DMSO concentration should be kept to a minimum (e.g., ≤0.5%).

  • Equilibration & Observation: Vortex the solution gently. Incubate at the experimental temperature for at least one hour, then visually inspect for any signs of precipitation against a dark background. For robust testing, let the solution stand for 24 hours to check for delayed precipitation.[10]

  • Vehicle Control: Critically, prepare a vehicle control sample containing the identical concentration of DMSO and co-solvent in the buffer, but without the compound. This is essential for all subsequent experiments.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 5 - 20%Commonly used, but can have biological effects at higher concentrations.[7]
Propylene Glycol 10 - 40%Generally well-tolerated in cell culture and in vivo models.[9]
PEG 400 10 - 50%Effective for many poorly soluble compounds; higher viscosity.[11]
Protocol 4.2: Surfactant-Based Formulations (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds in their core.[12][13]

  • Prepare Primary Stock: As in 4.1, prepare a concentrated stock in 100% DMSO.

  • Prepare Surfactant Solution: Dissolve a non-ionic surfactant, such as Tween® 80 (polysorbate 80) or Kolliphor® EL (polyoxyl 35 castor oil), in your aqueous buffer. A typical starting concentration is 0.5-2% (w/v).[14]

  • Dilution: Slowly add the primary DMSO stock to the surfactant solution while vortexing to facilitate micellar encapsulation.

  • Equilibration & Observation: Incubate and observe as described in Protocol 4.1. The solution should appear clear and homogenous.

  • Vehicle Control: Prepare a vehicle control with the same final concentrations of DMSO and surfactant.

Protocol 4.3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[15][16]

  • Prepare Cyclodextrin Solution: Dissolve a modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Concentrations can range from 2-10% (w/v). HP-β-CD is often preferred due to its higher water solubility and safety profile compared to native β-cyclodextrin.[17][18]

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously. This process can be enhanced by sonication or by shaking at an elevated temperature (e.g., 37-40°C) for several hours to facilitate the formation of the inclusion complex.

  • Filtration & Quantification: After equilibration (e.g., 24-48 hours), filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the solubilized compound in the filtrate should then be determined analytically.

  • Vehicle Control: Prepare a vehicle control with the same concentration of HP-β-CD.

Analytical Verification

Visual clarity is not sufficient proof of solubilization. The actual concentration of the dissolved compound in your final preparation should be confirmed using a reliable analytical method.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying small organic molecules. A calibration curve should be prepared using standards of known concentrations.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity and can also be used for accurate quantification.[20]

These analytical steps are crucial for ensuring the trustworthiness and reproducibility of your experimental results.[10]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Available from: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . Available from: [Link]

  • Wikipedia. Cosolvent . Available from: [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Available from: [Link]

  • Innovare Academic Sciences. cyclodextrin in novel formulations and solubility enhancement techniques: a review . Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Available from: [Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques . Available from: [Link]

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Sources

Technical Support Center: Stability and Handling of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 2653-16-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent, identify, and address the decomposition of this compound during storage and handling.

Introduction: Understanding the Molecule's Stability

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the tyrosine kinase inhibitor, Nintedanib.[1][2] The inherent reactivity of its chloroacetamide and nitrophenyl functional groups necessitates precise storage and handling protocols to prevent degradation. The primary degradation pathways are hydrolysis and, to a lesser extent, oxidation. This guide provides a comprehensive framework for maintaining the compound's purity and ensuring the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under inert gas (nitrogen or argon) at refrigerated (2-8°C) or frozen (-20°C) temperatures.[3] It is crucial to protect it from moisture. One supplier suggests a shelf-life of at least four years when stored at -20°C.[4]

Q2: What are the visible signs of decomposition?

A2: The pure compound is a white to off-white solid.[5] Any significant color change, such as the appearance of a distinct yellow or brownish hue, may indicate the formation of degradation products, particularly those involving the nitrophenyl group. The presence of clumps or a sticky, oily residue could suggest hydrolysis.

Q3: My compound has been briefly exposed to ambient temperature and humidity. Is it still usable?

A3: Short-term exposure may not lead to significant degradation, but it is crucial to assess the compound's purity before use. We recommend performing a purity check using the HPLC method outlined in the "Analytical Protocols" section of this guide. If new peaks are detected or the main peak area is significantly reduced, the compound's integrity may be compromised.

Q4: What are the primary chemical reactions that cause decomposition?

A4: The two main degradation pathways are:

  • Hydrolysis: The chloroacetamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to the cleavage of the chloroacetyl group to form N-methyl-4-nitroaniline, or the substitution of the chlorine atom with a hydroxyl group.

  • Oxidation: While seemingly less prominent than hydrolysis based on forced degradation studies of the final drug product Nintedanib, oxidative conditions could potentially lead to the formation of N-oxide impurities.[5]

Q5: Are there any materials or substances that are incompatible with this compound?

A5: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can catalyze decomposition.[3] Also, ensure storage containers are free of moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the Solid 1. Exposure to light. 2. Oxidative degradation. 3. Reaction with acidic or basic contaminants.1. Confirm storage in a dark location or an amber vial. 2. Analyze a sample via HPLC to identify potential degradation products. 3. If purity is compromised, consider purification by recrystallization or procure a new batch.
Clumping or Oily Appearance 1. Moisture absorption leading to hydrolysis.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. Verify the integrity of the container seal. 3. Assess purity via HPLC. Hydrolysis products will appear as separate peaks.
Unexpected Peaks in HPLC Analysis 1. Decomposition has occurred during storage. 2. Contamination of the sample or HPLC system.1. Compare the chromatogram to a reference standard if available. 2. Use the LC-MS/MS protocol to identify the mass of the unknown peaks and compare them to potential degradation products (see "Potential Degradation Products" section). 3. Run a blank injection to rule out system contamination.
Low Yield in Subsequent Synthetic Steps 1. Use of a degraded starting material with lower purity.1. Always confirm the purity of this compound via HPLC before starting a synthesis. 2. Recalculate molar equivalents based on the determined purity.

Understanding the Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The following diagram illustrates the most probable degradation pathways based on the reactivity of its functional groups and insights from forced degradation studies of Nintedanib.[6][7]

G main This compound hydrolysis_prod1 N-methyl-4-nitroaniline main->hydrolysis_prod1  Hydrolysis (Amide Cleavage) (Acidic/Basic Conditions) hydrolysis_prod2 2-Hydroxy-N-methyl-N-(4-nitrophenyl)acetamide main->hydrolysis_prod2  Hydrolysis (SN2 Substitution) (Moisture) reduction_prod N-(4-Aminophenyl)-N-methyl-chloroacetamide main->reduction_prod  Reduction of Nitro Group (Reducing Agents)

References

Technical Support Center: HPLC Method Development for Purity Analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of developing a robust and reliable HPLC method for this compound.

Section 1: Understanding the Analyte and Initial Method Development

This compound is a polar, aromatic compound. Its structure, featuring a nitro group and a chloroacetamide moiety, suggests that a reversed-phase HPLC method will be the most suitable approach for its analysis. The initial method development should focus on achieving good peak shape, adequate retention, and resolution from potential impurities.

Frequently Asked Questions (FAQs) - Getting Started

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase method using a C18 column is an excellent starting point. Given the polar nature of the analyte, a column with polar end-capping or a polar-embedded stationary phase could also be considered to enhance retention and improve peak shape.[1]

Here is a recommended starting point for your experimental setup:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

This initial gradient will help to quickly determine the approximate elution time of the main peak and any impurities present.

Q2: How do I choose the optimal detection wavelength?

A2: The nitroaromatic chromophore in the molecule will have strong UV absorbance. A photodiode array (PDA) detector is highly recommended to screen for the optimal wavelength. If a PDA is unavailable, 254 nm is a common starting point for aromatic compounds.[1] Acquiring the UV spectrum of the main peak will allow you to select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Q3: What are the key considerations for sample preparation?

A3: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[2] A mixture of acetonitrile and water is a good starting point. It is crucial to ensure complete dissolution of the sample. Sonication may be used if necessary. The sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the column and instrument.[2]

Section 2: Troubleshooting Common HPLC Issues

This section provides a detailed troubleshooting guide in a question-and-answer format to address specific problems you may encounter during your experiments.

Peak Shape Problems

Q4: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue, especially with polar and potentially ionizable compounds. Here are the primary causes and solutions:

  • Secondary Interactions with Residual Silanols: The amide group in your analyte can interact with free silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount of a competing acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions.[3] Using a column with high-purity silica and effective end-capping will also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

Q5: I am observing peak fronting. What could be the cause?

A5: Peak fronting is often caused by:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte will travel through the top of the column too quickly, leading to a fronting peak.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting, although tailing is more common.

    • Solution: Reduce the injection volume or sample concentration.

Q6: Why am I seeing split peaks?

A6: Split peaks can be frustrating, but they usually point to a few specific problems:

  • Partially Clogged Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Filter all samples and mobile phases. If the problem persists, you can try back-flushing the column (be sure to disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the column itself may be compromised.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Injection Issues: A problem with the autosampler, such as a partially blocked needle or an incorrect injection depth, can cause the sample to be introduced into the mobile phase path in a non-uniform way.

    • Solution: Perform routine maintenance on your autosampler, including cleaning the injection port and needle.

Retention Time and Resolution Issues

Q7: My retention time is drifting. What should I check?

A7: Retention time instability can compromise the reliability of your data. Here's what to investigate:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.

    • Solution: Prepare fresh mobile phase daily. If you are using an online mixer, ensure the proportioning valves are functioning correctly.[5]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[6]

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.[5]

  • Pump Performance: A leaky pump or faulty check valves can cause an inconsistent flow rate, leading to retention time shifts.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance on seals and check valves.[7]

Q8: I am not getting enough resolution between my main peak and an impurity. How can I improve this?

A8: Improving resolution is a key aspect of method development. Here are some strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

    • Solution: Decrease the rate of change of the organic solvent in your gradient program.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the elution order and improve the separation of co-eluting peaks.

  • Adjust the Mobile Phase pH: As mentioned earlier, pH can significantly impact the retention of ionizable compounds. A small change in pH can sometimes dramatically improve resolution.

  • Try a Different Column Chemistry: If mobile phase optimization is not sufficient, a different stationary phase may be necessary. For aromatic compounds like this, a phenyl-hexyl or biphenyl column can offer alternative selectivity through π-π interactions.[8]

Section 3: Experimental Protocols and Visualization

Protocol 1: Step-by-Step HPLC Method Development
  • Analyte Characterization: Gather as much information as possible about this compound, including its structure, solubility, and UV spectrum.

  • Initial Column and Mobile Phase Selection: Start with a C18 column and a mobile phase of acidified water and acetonitrile, as detailed in the "Getting Started" section.

  • Gradient Screening: Run a broad gradient (e.g., 5-95% acetonitrile) to determine the approximate retention time of the analyte and any impurities.

  • Optimization of Mobile Phase:

    • Adjust the gradient slope to improve the resolution of closely eluting peaks.

    • If necessary, screen different organic modifiers (acetonitrile vs. methanol) and pH levels.

  • Optimization of Other Parameters: Fine-tune the flow rate, column temperature, and injection volume to achieve optimal peak shape and resolution.

  • Method Validation: Once the method is optimized, perform a validation according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualization of Workflows

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal (Purity Analysis) col_select Select Column (e.g., C18) start->col_select mob_phase Select Mobile Phase (ACN/Water with Acid) col_select->mob_phase gradient Run Broad Gradient (5-95% B) mob_phase->gradient eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) gradient->eval_chrom opt_gradient Optimize Gradient Slope eval_chrom->opt_gradient opt_mob_phase Screen Mobile Phase (pH, Organic Modifier) opt_gradient->opt_mob_phase opt_params Fine-tune Parameters (Temp, Flow Rate) opt_mob_phase->opt_params validate Perform Method Validation (ICH Guidelines) opt_params->validate final_method Finalized HPLC Method validate->final_method

Caption: A streamlined workflow for HPLC method development.

Troubleshooting_Flowchart cluster_peak_shape Peak Shape Issues cluster_retention Retention & Resolution start Identify HPLC Problem peak_tailing Tailing Peak start->peak_tailing peak_fronting Fronting Peak start->peak_fronting split_peak Split Peak start->split_peak rt_drift Retention Time Drift start->rt_drift poor_res Poor Resolution start->poor_res sol_tailing sol_tailing peak_tailing->sol_tailing Check: Secondary Interactions, Column Overload, pH sol_fronting sol_fronting peak_fronting->sol_fronting Check: Sample Solvent Strength, Column Overload sol_split sol_split split_peak->sol_split Check: Column Frit/Void, Injection Issues sol_rt sol_rt rt_drift->sol_rt Check: Mobile Phase Prep, Temp, Equilibration, Pump sol_res sol_res poor_res->sol_res Action: Optimize Gradient, Change Mobile Phase/Column

Caption: A decision tree for troubleshooting common HPLC problems.

Section 4: References

Sources

Validation & Comparative

Comparative Analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide with Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Covalent Modification

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools. These electrophilic compounds form stable, covalent bonds with nucleophilic functional groups in biomolecules, enabling a vast array of applications. In proteomics, they are fundamental for sample preparation prior to mass spectrometry, preventing the re-formation of disulfide bonds and ensuring accurate protein identification and quantification.[1][2] In medicine, their ability to covalently modify DNA is the cornerstone of many chemotherapeutic strategies.[3][4]

The choice of an alkylating agent is a critical experimental decision, as its reactivity, specificity, and potential for off-target modifications can significantly impact experimental outcomes. While classic reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are well-characterized, the field is continually exploring novel agents with potentially superior performance profiles.

This guide provides an in-depth comparative analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CNNA) , a specialized chloroacetamide derivative, against commonly used alkylating agents. CNNA has been documented as a synthetic intermediate in the development of kinase inhibitors, suggesting its potential for targeted covalent modification.[5][6] We will dissect its chemical properties, predict its reactivity based on structural features, and provide a framework of validated experimental protocols for its direct comparison with established agents like iodoacetamide (IAM), chloroacetamide (CAM), and N-ethylmaleimide (NEM). This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting an alkylating agent for their specific application.

Section 1: Chemical Properties and Mechanisms of Action

An agent's utility is dictated by its chemical structure, which governs its reaction mechanism, reactivity, and specificity. The agents under comparison possess distinct reactive moieties that engage with biological nucleophiles through different pathways.

This compound (CNNA) belongs to the haloacetamide class of alkylating agents. Its reactivity stems from the electrophilic carbon atom bearing a chlorine leaving group. The presence of an adjacent carbonyl group and, notably, a potent electron-withdrawing 4-nitrophenyl group on the amide nitrogen, is expected to significantly enhance the electrophilicity of the reactive center.[7] This structural feature likely makes CNNA more reactive than standard chloroacetamide (CAM). Like other haloacetamides, it reacts primarily with soft nucleophiles, such as the thiol group of cysteine, via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][8]

Iodoacetamide (IAM) is the archetypal haloacetamide used in proteomics.[9] With iodine being a superior leaving group compared to chlorine, IAM is significantly more reactive than CAM. This high reactivity ensures efficient and rapid alkylation of cysteines but also increases the likelihood of off-target reactions with other nucleophilic residues like methionine, lysine, histidine, and peptide N-termini.[10][11]

Chloroacetamide (CAM) is a less reactive alternative to IAM.[9] Its reduced reactivity can lead to greater specificity for the highly nucleophilic cysteine thiol group, thereby minimizing some off-target modifications. However, studies have shown that CAM can induce significant oxidation of methionine residues, a detrimental artifact in proteomic analyses.[9][12][13]

N-Ethylmaleimide (NEM) operates through a different mechanism. The maleimide group is a Michael acceptor, reacting with thiols via a conjugate addition reaction.[14][15] This reaction is highly specific for cysteine thiols under physiological pH conditions (6.5-7.5).[15] NEM is widely used as an irreversible inhibitor of cysteine proteases and to probe the functional role of thiol groups in enzymes.[14][16]

Alkylation_Mechanisms Figure 1: Alkylation Mechanisms cluster_SN2 S-N-2 Mechanism (Haloacetamides) cluster_Michael Michael Addition (N-Ethylmaleimide) SN2_start Protein-SH + R-C(O)-CH2-X SN2_TS Transition State [Protein-S---CH2---X]⁻ SN2_start->SN2_TS Nucleophilic Attack SN2_end Protein-S-CH2-C(O)-R + X⁻ SN2_TS->SN2_end Leaving Group Departure R_label R = NH2 (IAM, CAM) R = N(CH3)(C6H4NO2) (CNNA) X_label X = I (Iodoacetamide) X = Cl (Chloroacetamide, CNNA) Michael_start Protein-SH + NEM Michael_intermediate Thiolate Adduct Intermediate Michael_start->Michael_intermediate 1,4-Conjugate Addition Michael_end Stable Thioether Adduct Michael_intermediate->Michael_end Protonation

Caption: Reaction mechanisms for haloacetamides (SN2) and N-ethylmaleimide (Michael addition).

Section 2: Comparative Reactivity and Specificity

The ideal alkylating agent for proteomics applications should react completely with all cysteine residues while causing minimal off-target modifications. For covalent inhibitors, a balance of reactivity and specificity is crucial for therapeutic efficacy and minimizing toxicity.

Based on chemical principles, we can rank the expected reactivity of the haloacetamides as: IAM > CNNA > CAM . The superior leaving group of iodine makes IAM the most reactive.[2] The strong electron-withdrawing effect of the 4-nitrophenyl group in CNNA should make it more reactive than the parent CAM.[7] NEM's reactivity is high but mechanistically distinct and highly thiol-specific.[15]

ParameterThis compound (CNNA)Iodoacetamide (IAM)Chloroacetamide (CAM)N-Ethylmaleimide (NEM)
CAS Number 2653-16-9[5]144-48-979-07-2128-53-0[16]
Molecular Weight 228.63 g/mol [5]184.96 g/mol 93.51 g/mol 125.13 g/mol [15]
Reaction Mechanism SN2SN2SN2Michael Addition[15]
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols[14]
Predicted Reactivity HighVery HighModerateHigh (Thiol-Specific)
Known Side Reactions Predicted: Met oxidation, off-target N-alkylationN-terminus, Lys, His, Met alkylation[10][11]High incidence of Met oxidation[9][13]Reaction with amines at alkaline pH[15]

Table 1: Comparative properties of selected alkylating agents.

Experimental Protocol: Comparative Reactivity Assay using Glutathione (GSH)

To empirically validate these predictions, a kinetic assay measuring the rate of reaction with a model thiol, glutathione (GSH), can be performed. The rationale is to monitor the depletion of free GSH over time upon addition of each alkylating agent. This provides a quantitative measure of S-alkylating reactivity.

Objective: To determine the second-order rate constants for the reaction of CNNA, IAM, CAM, and NEM with GSH.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Ellman's Reagent (DTNB)

  • This compound (CNNA)

  • Iodoacetamide (IAM)

  • Chloroacetamide (CAM)

  • N-Ethylmaleimide (NEM)

  • Anhydrous DMSO

  • 96-well microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM GSH stock solution in PBS.

    • Prepare 100 mM stock solutions of CNNA, IAM, CAM, and NEM in anhydrous DMSO.

    • Prepare a 10 mM DTNB stock solution in PBS.

  • Reaction Setup:

    • In a 96-well plate, add PBS to achieve a final reaction volume of 200 µL.

    • Add GSH stock solution to a final concentration of 200 µM.

    • Initiate the reaction by adding the alkylating agent stock solution to a final concentration of 2 mM. Include a "no alkylator" control.

  • Kinetic Measurement:

    • Immediately begin monitoring the reaction at room temperature.

    • At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take a 20 µL aliquot of the reaction mixture and quench it in a separate well containing 180 µL of the DTNB solution (final concentration 1 mM).

  • Quantification:

    • Allow the color to develop for 5 minutes.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of remaining free GSH.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the concentration of GSH remaining at each time point.

    • Plot ln([GSH]t/[Alkylator]t) versus time. The slope of this line will be k * ([Alkylator]0 - [GSH]0), from which the second-order rate constant (k) can be calculated.

Section 3: Performance Evaluation in Proteomics

The most common application for these reagents is in bottom-up proteomics.[10] Here, proteins are denatured, disulfide bonds are reduced, and the resulting free cysteines are alkylated to prevent them from reforming disulfide bridges, which would interfere with enzymatic digestion and subsequent LC-MS/MS analysis.[1]

Experimental Protocol: Comparative Alkylation in a Complex Proteome

This protocol is designed to directly compare the efficacy and side-reaction profiles of CNNA, IAM, and CAM in a complex biological sample.

Proteomics_Workflow Figure 2: Comparative Proteomics Workflow Lysate Cell Lysate (e.g., HeLa) Denature Denaturation & Reduction (Urea, DTT) Lysate->Denature Alkylate Alkylation Step Denature->Alkylate CNNA Agent 1: CNNA Alkylate->CNNA Group 1 IAM Agent 2: IAM Alkylate->IAM Group 2 CAM Agent 3: CAM Alkylate->CAM Group 3 Digest Tryptic Digestion CNNA->Digest IAM->Digest CAM->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Database Search & Data Analysis LCMS->Analysis Report Compare: - Cys Alkylation Efficiency - Off-target Modifications - Met Oxidation Analysis->Report

Caption: Workflow for comparing alkylating agents in a proteomics experiment.

Objective: To quantify and compare cysteine alkylation efficiency and the prevalence of common side reactions for CNNA, IAM, and CAM.

Procedure:

  • Protein Extraction and Reduction:

    • Lyse HeLa cells in a buffer containing 8 M urea.

    • Quantify protein concentration using a BCA assay.

    • For each condition, take 100 µg of protein.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylation:

    • Divide the reduced lysate into three equal aliquots.

    • To aliquot 1, add CNNA to a final concentration of 50 mM.

    • To aliquot 2, add IAM to a final concentration of 50 mM.

    • To aliquot 3, add CAM to a final concentration of 50 mM.

    • Incubate all samples in the dark at room temperature for 45 minutes.

  • Sample Cleanup and Digestion:

    • Quench excess alkylating agent by adding DTT to a final concentration of 20 mM.

    • Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting and LC-MS/MS:

    • Acidify the samples with formic acid and desalt using C18 StageTips.

    • Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[17]

  • Data Analysis:

    • Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Configure the search parameters to include the following variable modifications:

      • Carbamidomethyl on Cys (for IAM/CAM)

      • N-methyl-N-(4-nitrophenyl)acetamidomethyl on Cys (for CNNA)

      • Oxidation on Met

      • The respective modifications on Lys, His, and peptide N-termini to detect off-target alkylation.

    • Compare the percentage of identified cysteine-containing peptides that were successfully alkylated, the percentage of methionine-containing peptides that were oxidized, and the number and percentage of peptides with off-target modifications for each agent.

Section 4: Comparative Cytotoxicity for Drug Development

Alkylating agents are a major class of anticancer drugs that induce cytotoxicity primarily by causing irreparable DNA damage, leading to apoptosis.[4] Given that CNNA is a precursor for kinase inhibitors, evaluating its intrinsic cytotoxicity is a logical step in understanding its potential biological activity.[6]

Apoptosis_Pathway Figure 3: DNA Damage-Induced Apoptosis Alkylator Alkylating Agent (e.g., CNNA) DNA_Damage DNA Alkylation & Cross-linking Alkylator->DNA_Damage p53 p53 Activation & Stabilization DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Repair Attempt Apoptosis Apoptosis (Bax, Puma) p53->Apoptosis Severe Damage Caspase Caspase Cascade Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: A simplified pathway of apoptosis induced by DNA-damaging alkylating agents.

Experimental Protocol: Cell Viability and IC50 Determination

This protocol uses a standard colorimetric assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[4][18]

Objective: To determine and compare the IC50 values of CNNA and other alkylating agents in a cancer cell line.

Materials:

  • A549 lung carcinoma cell line

  • DMEM media with 10% FBS

  • 96-well cell culture plates

  • CNNA, Cisplatin (positive control)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding:

    • Seed A549 cells into 96-well plates at a density of 5,000 cells per well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of CNNA and the control compound (e.g., Cisplatin) in culture media.

    • Remove the old media from the cells and add 100 µL of media containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 48 hours.

  • Cell Fixation and Staining:

    • Gently add 25 µL of cold 50% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm on a microplate reader.

  • IC50 Calculation:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the comparative analysis of this compound against standard alkylating agents. Based on its chemical structure, CNNA is predicted to be a highly reactive haloacetamide, likely offering more rapid and complete cysteine modification than CAM, but potentially with a different off-target profile than the hyper-reactive IAM.

The provided experimental protocols offer a robust, self-validating system for empirically testing these hypotheses. The reactivity assay will provide fundamental kinetic data, the proteomics workflow will assess its real-world performance in complex samples, and the cytotoxicity assay will shed light on its potential as a bioactive compound.

For researchers in proteomics, CNNA could represent a valuable alternative if it provides a better balance of reactivity and specificity than existing reagents. For medicinal chemists, understanding its intrinsic activity and off-target profile is a critical first step in the rational design of novel covalent therapeutics. The systematic evaluation outlined here is essential for moving beyond established tools and unlocking the potential of novel chemical probes and drug candidates.

References

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Creative Proteomics. (n.d.). Protein Alkylation Analysis.
  • Pankivskyi, A., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya, 67(1), 3-15.
  • Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Mass Spectrometry, 49(11), 1145-1155.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3893-3898.
  • Kuznetsova, A. A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 18(1), 59-69.
  • Gombos, R., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4697.
  • Hoffman Fine Chemicals. (n.d.). CAS 2653-16-9 | this compound. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Georganics. (n.d.). N-Ethylmaleimide – description and application. Retrieved from [Link]

  • Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2875–2882.
  • Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 527-533.
  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Retrieved from [Link]

  • BenchChem. (n.d.). comparing the cytotoxicity of different alkylating agents.
  • Pemrick, S., & Weber, A. (1976). Mechanism of inhibition of relaxation by N-ethylmaleimide treatment of myosin. Biochemistry, 15(23), 5193-5198.
  • Grokipedia. (n.d.). N-Ethylmaleimide.
  • ResearchGate. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]

  • OmicsDI. (n.d.). The impact of commonly used alkylating agents on artefactual peptide modification. Retrieved from [Link]

  • Castang, A., et al. (2007). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Molecular Cancer Therapeutics, 6(3), 1038-1048.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
  • Frei, E., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research, 49(21), 5909-5914.
  • ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. Retrieved from [Link]

  • Muan, B., et al. (1994). Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. Cancer Immunology, Immunotherapy, 38(2), 96-102.
  • Ghorab, M. M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Ghorab, M. M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Ghorab, M. M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1940-1949.

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Validation of the structure of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the unambiguous structural confirmation of chemical intermediates is not merely a procedural step but a foundational pillar of safety, efficacy, and intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors like Nintedanib.[1][2] We will establish single-crystal X-ray crystallography as the definitive "gold standard" for absolute structure elucidation while objectively comparing its performance against orthogonal, yet complementary, spectroscopic and chromatographic methods. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for chemical structure confirmation.

Introduction: The Imperative of Structural Certainty

The molecule this compound holds significant importance as a building block in the synthesis of complex pharmaceutical agents.[2][3] Its precise three-dimensional architecture—including bond lengths, angles, and conformation—directly influences the reaction kinetics, impurity profiles, and ultimate yield and purity of the final active pharmaceutical ingredient (API). An error in structural assignment at this intermediate stage can lead to catastrophic failures in late-stage development, including the generation of inactive isomers or toxic byproducts. Therefore, a rigorous and unequivocal method of structural validation is paramount.

While a suite of analytical tools can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the only technique capable of providing a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. For the purpose of this guide, we will leverage the publicly available, high-precision, low-temperature crystallographic data of the closely related analogue, 2-Chloro-N-(4-nitrophenyl)acetamide , to illustrate the principles and power of this technique. The methodological comparison remains directly applicable to its N-methylated counterpart.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of molecular structure by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal. This technique is considered the gold standard because it directly maps electron density, revealing the precise spatial coordinates of each atom in the crystal lattice. This allows for the unequivocal determination of:

  • Atomic Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute three-dimensional arrangement of atoms.

  • Conformation: The torsional angles and spatial orientation of rotatable bonds.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that can influence physical properties like solubility and stability.[4][5]

Experimental Protocol: From Powder to Picture

The causality behind this workflow is to progress from a bulk, purified material to a single, perfect crystal suitable for diffraction, and finally to a refined 3D structural model. Each step is a critical filter designed to ensure the final data is of the highest possible quality.

Step 1: Synthesis and Purification The target compound, this compound, is typically synthesized via the acylation of p-nitroaniline followed by methylation.[1] Purity is paramount for successful crystallization and is initially assessed by methods like HPLC and NMR spectroscopy. The crude product should be purified by recrystallization or column chromatography until a purity of ≥98% is achieved.[3]

Step 2: Crystal Growth (The Art of Patience) The goal is to grow a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice. Slow evaporation is a common and effective technique.

  • Rationale: Rapid precipitation traps solvent and promotes the formation of microcrystalline powder. Slow solvent evaporation allows molecules the time to orient themselves into a low-energy, highly ordered crystal lattice.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, as used for the analogue) to near-saturation in a clean vial.[4]

    • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor over several days to weeks for the formation of well-defined, transparent single crystals.

Step 3: Data Collection and Processing

  • Rationale: A high-intensity, monochromatic X-ray beam is used to generate a diffraction pattern that is dependent on the crystal's internal structure. Collecting data at low temperatures (e.g., 150 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Protocol:

    • A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the diffractometer.

    • The crystal is cooled in a stream of cold nitrogen gas.

    • The diffractometer rotates the crystal while exposing it to the X-ray beam, and a detector records the positions and intensities of the diffracted spots.

    • The collected data (a series of diffraction images) are processed to integrate the spot intensities and apply corrections, yielding a file of reflection data.

Step 4: Structure Solution and Refinement

  • Rationale: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build and optimize the final molecular model.

  • Protocol:

    • The structure is solved using direct methods or other algorithms to obtain an initial atomic model.

    • This model is refined using least-squares minimization. The quality of the fit between the calculated model and the observed data is monitored using the R-factor (residual factor); a lower R-factor indicates a better fit.

    • The final model provides atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

G cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Acquisition cluster_refine Structure Determination synthesis Synthesis & Purification (≥98% Purity) dissolve Dissolve in Solvent (e.g., Ethyl Acetate) synthesis->dissolve evaporate Slow Evaporation (Vibration-Free, Constant Temp) dissolve->evaporate select Select Single Crystal (0.1-0.3 mm) evaporate->select mount Mount Crystal & Cool (e.g., 150 K) select->mount diffract X-ray Diffraction (Data Collection) mount->diffract process Data Processing (Integration & Correction) diffract->process solve Structure Solution (Direct Methods) process->solve refine Model Refinement (Least-Squares, Monitor R-factor) solve->refine final Final Structure (Atomic Coordinates, CIF File) refine->final

Caption: Experimental workflow for single-crystal X-ray crystallography.

Case Study Data: 2-Chloro-N-(4-nitrophenyl)acetamide

The following table summarizes the crystallographic data obtained from a low-temperature study, which provides a more precise structure than ambient temperature determinations.

ParameterValueSignificance
Chemical FormulaC₈H₇ClN₂O₃Confirms the elemental composition of the unit cell.
Molecular Weight214.61Consistent with the expected mass.
Crystal SystemOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupPbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å)9.498, 9.457, 20.205The dimensions of the unit cell.
Temperature (K)150Low temperature minimizes atomic vibration, leading to higher precision.
R-factor (R1)0.035 - 0.042A low value indicates a high-quality agreement between the model and data.[4][5]
Data-to-parameter ratio> 10A high ratio indicates a well-determined and statistically robust structure.[4][5]

A Comparative Analysis of Orthogonal Validation Techniques

While X-ray crystallography provides the definitive answer, it is not always feasible and is typically complemented by other, higher-throughput techniques. These methods provide orthogonal data that, when combined, build a comprehensive and trustworthy validation package.

TechniquePrincipleInformation Provided for C₉H₉ClN₂O₃Limitations vs. X-ray Crystallography
X-ray Crystallography X-ray diffraction from a single crystalUnambiguous 3D structure , connectivity, stereochemistry, conformation, intermolecular packing.Requires a suitable single crystal; lower throughput.
NMR Spectroscopy (¹H, ¹³C, 2D)Nuclear spin transitions in a magnetic fieldConnectivity & chemical environment . Confirms proton/carbon framework, number of unique atoms, and neighbor relationships (e.g., -CH₂- and -CH₃ groups).Provides an averaged structure in solution; does not give bond lengths/angles or absolute stereochemistry.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight & formula . Confirms the exact mass (HRMS) and elemental composition (C₉H₉ClN₂O₃). Fragmentation patterns can infer structure.Provides no information on 3D arrangement, isomerism (e.g., positional isomers), or stereochemistry.
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular vibrationsPresence of functional groups . Identifies key bonds like C=O (amide), N-O (nitro), and C-Cl stretches, confirming the chemical class.Provides no information on the overall molecular skeleton or connectivity.
HPLC/UPLC Differential partitioning between mobile and stationary phasesPurity and identity . Confirms the sample is a single component and can provide a retention time match against a known reference standard.Provides no structural information beyond a comparison to a standard.

A Synergistic and Self-Validating Workflow

The most robust validation strategy does not rely on a single technique but integrates them into a logical, self-validating workflow. Each step provides a checkpoint, and the data from each technique must be consistent with the others. Discrepancies at any stage would trigger further investigation, preventing flawed material from moving forward.

G start Synthesized Compound ms Mass Spectrometry (Confirm MW & Formula) start->ms Check 1 nmr NMR Spectroscopy (Confirm Connectivity & Skeleton) ms->nmr Check 2 hplc HPLC Analysis (Confirm Purity >98%) nmr->hplc Check 3 characterization_complete Preliminary Structure Confirmed hplc->characterization_complete crystallize Grow Single Crystals characterization_complete->crystallize Proceed if all checks pass xray X-ray Crystallography (Determine 3D Structure) crystallize->xray Definitive Proof final_validation Absolute Structure Validated xray->final_validation

Caption: A synergistic workflow for comprehensive structural validation.

This integrated approach is trustworthy because it is self-validating. For example, if High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₉H₉ClN₂O₃, the ¹H and ¹³C NMR spectra must then account for exactly 9 protons and 9 carbons in their respective chemical environments. The HPLC must show a single major peak corresponding to this compound. Only when this suite of consistent data is assembled can the structure be preliminarily accepted, with X-ray crystallography serving as the final, definitive confirmation.

Conclusion

For a critical pharmaceutical intermediate like this compound, structural ambiguity is an unacceptable risk. This guide has demonstrated that while spectroscopic and chromatographic techniques like NMR, MS, and HPLC are essential for routine checks of identity, purity, and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. It is the ultimate arbiter that validates the data from all other methods. By adopting a synergistic workflow that culminates in crystallographic analysis, researchers and drug development professionals can ensure the foundational integrity of their chemical matter, paving the way for a more efficient, reliable, and successful development pipeline.

References

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E62, o4427-o4428. ResearchGate. [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E63, o2335-o2336. ResearchGate. [Link]

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]

Sources

Efficacy Showdown: A Comparative Analysis of Novel MELK Inhibitors Synthesized from a Common Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Potency and Synthetic Accessibility of Advanced Cancer Drug Candidates

In the landscape of oncology drug discovery, Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling, albeit complex, therapeutic target. Overexpressed in a variety of malignancies, including triple-negative breast cancer (TNBC), glioblastoma, and others, MELK plays a pivotal role in tumor progression, cell cycle control, and the maintenance of cancer stem-like cells.[1][2] The pursuit of potent and selective MELK inhibitors is an active area of research, with several small molecules showing promise in preclinical studies.

This guide provides a comprehensive comparison of two prominent MELK inhibitors, OTSSP167 and MELK-IN-1 , which can be synthesized from the common chemical intermediate, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide . We will delve into their comparative efficacy, selectivity, and the synthetic pathways that underscore their accessibility for research and development. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the nuances of MELK-targeted therapies.

The Central Role of MELK in Oncology

MELK is a serine/threonine kinase that is intricately involved in several oncogenic signaling pathways. Its overexpression is often correlated with poor prognosis and aggressive disease phenotypes.[3] The kinase exerts its influence through a network of interactions, most notably by phosphorylating and activating the transcription factor FOXM1, a master regulator of cell cycle progression.[4] This activation leads to the expression of mitotic regulators such as PLK1, Cyclin B1, and Aurora B, driving tumor cell proliferation. Furthermore, MELK has been implicated in the regulation of the PI3K/Akt/mTOR pathway and has anti-apoptotic functions, making it a multifaceted target for cancer therapy.[1][2]

Below is a diagram illustrating the pivotal position of MELK in cancer cell signaling pathways.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway activates MELK MELK MAPK_Pathway->MELK upregulates FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates PI3K_Akt PI3K/Akt Pathway MELK->PI3K_Akt activates Cell_Cycle_Progression Cell Cycle Progression (PLK1, Cyclin B1, Aurora B) FOXM1->Cell_Cycle_Progression promotes Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis promotes Tumor_Growth Tumor Growth & Metastasis PI3K_Akt->Tumor_Growth promotes Cell_Cycle_Progression->Tumor_Growth

MELK Signaling Pathway in Cancer

Comparative Efficacy of MELK Inhibitors

A critical aspect of drug development is the quantitative assessment of a compound's potency. Here, we compare the in vitro efficacy of OTSSP167 and MELK-IN-1 across various cancer cell lines.

InhibitorTargetIC50 (in vitro kinase assay)Cell Line (Cancer Type)Cellular IC50/EC50Reference
OTSSP167 MELK0.41 nMA549 (Lung)6.7 nM[5]
T47D (Breast)4.3 nM[5]
DU4475 (Breast)2.3 nM[5]
22Rv1 (Prostate)6.0 nM[5]
MDA-MB-231 (TNBC)22.0 nM (EC50)[6]
MELK-IN-1 MELK3 nM (Ki: 0.39 nM)Not specified in provided abstractsNot specified in provided abstracts[7][8]

OTSSP167 has demonstrated high potency against MELK in biochemical assays and has shown significant anti-proliferative effects in a range of cancer cell lines at low nanomolar concentrations.[5] It has progressed to Phase I clinical trials for solid tumors.[9] However, it is crucial to note that some studies have raised concerns about its selectivity, with evidence of off-target activity against other kinases, such as Aurora B kinase.[9][10] This lack of specificity could contribute to both its efficacy and potential toxicity.

MELK-IN-1 (also referred to as compound 17 in some literature) is another highly potent inhibitor with a sub-nanomolar Ki value.[7][11] It has been highlighted for its ability to inhibit the expression of the anti-apoptotic protein Mcl-1 and is particularly effective in TNBC cells with high MELK expression.[11] While direct comparative studies are limited, the available data suggests that both inhibitors operate in a similar potency range, making the choice between them dependent on factors such as selectivity, pharmacokinetic properties, and the specific genetic context of the cancer being targeted.

Synthesis of MELK Inhibitors from a Common Precursor

The synthetic accessibility of drug candidates is a cornerstone of their developmental potential. Both OTSSP167 and MELK-IN-1 belong to the indolinone class of kinase inhibitors, and their synthesis can be approached through a convergent strategy starting from this compound.

The synthesis of this key intermediate itself is a straightforward process, as outlined in the diagram below.

Synthesis_of_Intermediate p_Nitroaniline p-Nitroaniline Intermediate_1 2-Chloro-N-(4-nitrophenyl)acetamide p_Nitroaniline->Intermediate_1 Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_1 Final_Intermediate 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Intermediate_1->Final_Intermediate Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Final_Intermediate

Synthesis of the Key Intermediate

From this central precursor, the synthesis of the final MELK inhibitors involves a substitution reaction to introduce the solubilizing side chain, followed by reduction of the nitro group and subsequent condensation with an appropriate oxindole fragment. The general synthetic workflow is depicted below.

Inhibitor_Synthesis_Workflow Start 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Step1 Substitution with Side Chain Amine Start->Step1 Step2 Nitro Group Reduction to Aniline Step1->Step2 Step3 Condensation with Oxindole Core Step2->Step3 End Final MELK Inhibitor (e.g., OTSSP167, MELK-IN-1) Step3->End

General Synthetic Workflow for Indolinone-based MELK Inhibitors

Experimental Protocols

To facilitate further research and comparative studies, we provide standardized protocols for key assays used to evaluate MELK inhibitor efficacy.

In Vitro MELK Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human MELK enzyme

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution.

  • Add 2 µL of MELK enzyme solution (concentration optimized for linear reaction kinetics).

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

Both OTSSP167 and MELK-IN-1 are highly potent inhibitors of MELK that can be synthesized from the common intermediate this compound. While OTSSP167 has advanced to clinical trials, its off-target effects warrant careful consideration. MELK-IN-1 presents a promising alternative, particularly in TNBC models. The choice of inhibitor for further preclinical and clinical development will likely depend on a comprehensive evaluation of their selectivity profiles, pharmacokinetic properties, and efficacy in specific cancer contexts.

The synthetic route from a shared precursor highlights the potential for the development of a library of analogous compounds, enabling further structure-activity relationship (SAR) studies to optimize both potency and selectivity. Future research should focus on direct, head-to-head comparisons of these and other novel MELK inhibitors in a variety of in vitro and in vivo models to better delineate their therapeutic potential and guide the selection of the most promising candidates for clinical translation.

References

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2017). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife, 6, e24179.
  • Ji, Q., et al. (2016). OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases. PLOS ONE, 11(4), e0153518.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • [Reference for MELK as a target in TNBC - to be added
  • Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth. Bioorganic & Medicinal Chemistry, 25(9), 2609–2616.
  • Bartholomeusz, C., & Dalby, K. N. (2017). MELK: a potential novel therapeutic target for TNBC and other aggressive malignancies. Expert Opinion on Therapeutic Targets, 21(10), 931–938.
  • [Reference for general MELK inhibitor information - to be added
  • [Reference for general MELK inhibitor information - to be added
  • [Reference for general MELK inhibitor information - to be added
  • [Reference for general MELK inhibitor information - to be added
  • [Reference for general MELK inhibitor information - to be added
  • [Reference for synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)
  • Wang, Y., et al. (2019). MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways. Journal of Experimental & Clinical Cancer Research, 38(1), 1-15.
  • [Reference for in vivo efficacy of OTSSP167 - to be added
  • Joshi, S., et al. (2015). MELK—a conserved kinase: functions, signaling, cancer, and controversy.
  • [Reference for MELK-T1 - to be added
  • [Reference for PROTACs targeting MELK - to be added
  • [Reference for OTSSP167 in T-ALL - to be added
  • [Reference for computational insights into IN17 inhibitors - to be added
  • He, Y., et al. (2020). Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 10, 850.
  • [Reference for synthesis of the intermediate - to be added

Sources

A Comparative Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals, including the maternal embryonic leucine zipper kinase (MELK) inhibitors used in anticancer research.[1][2] The efficiency and scalability of its synthesis are critical for drug development timelines and manufacturing costs. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a data-driven evaluation of their respective advantages and disadvantages.

Introduction: Strategic Importance of this compound

The burgeoning field of targeted cancer therapy has identified MELK as a promising therapeutic target. Consequently, the demand for key intermediates like this compound, a crucial building block for potent MELK inhibitors, has seen a significant rise.[1][2] The selection of a synthetic route for this intermediate is a strategic decision that impacts not only the yield and purity of the final active pharmaceutical ingredient (API) but also the overall economic and environmental viability of the manufacturing process. This guide will explore two principal synthetic strategies, dissecting their chemical logic and providing a framework for informed decision-making in a research and development setting.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic pathways to this compound have been reported, each with distinct starting materials and reaction sequences. We will refer to these as Route 1: The "Acylation-Methylation" Pathway and Route 2: The "Methylation-Acylation" Pathway .

Route 1: The "Acylation-Methylation" Pathway

This approach commences with the readily available and cost-effective starting material, p-nitroaniline. The synthesis proceeds in two sequential steps: N-acylation followed by N-methylation. A novel synthetic method following this route has been developed, emphasizing its suitability for large-scale production due to mild reaction conditions and easily accessible raw materials.[3]

Overall Reaction Scheme:

Figure 1: General workflow for the Acylation-Methylation Pathway.

Step 1: N-Acylation of p-Nitroaniline

The initial step involves the acylation of p-nitroaniline with a chloroacetylating agent, most commonly chloroacetyl chloride. This electrophilic substitution reaction targets the amino group of p-nitroaniline. The reaction can be carried out by refluxing the reactants.[4] The use of an acid-binding agent such as sodium carbonate, triethylamine, or pyridine can be employed to neutralize the HCl byproduct.[3]

Step 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide

The intermediate, 2-chloro-N-(4-nitrophenyl)acetamide, is then subjected to methylation. This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.[3] This step introduces the methyl group onto the amide nitrogen, yielding the final product.

Route 2: The "Methylation-Acylation" Pathway

This alternative strategy begins with the synthesis of N-methyl-4-nitroaniline, which is then acylated to form the target molecule. The synthesis of the N-methylated starting material is a critical consideration for the overall efficiency of this route.

Overall Reaction Scheme:

Figure 2: General workflow for the Methylation-Acylation Pathway.

Synthesis of the Key Intermediate: N-methyl-4-nitroaniline

Several methods exist for the preparation of N-methyl-4-nitroaniline, each with its own set of challenges:

  • Direct Methylation of p-nitroaniline: This can be a challenging transformation due to the potential for over-methylation and the deactivated nature of the amine.

  • From p-Nitroacetanilide: This method involves the methylation of p-nitroacetanilide with methyl iodide in the presence of a base like potassium hydroxide, followed by hydrolysis of the acetamido group.[5]

  • From p-Nitroaniline and Formic Acid: A high-yielding, multi-step process has been described where p-nitroaniline is first formylated, then methylated, and finally deformylated to yield N-methyl-4-nitroaniline with high purity.[6]

  • High-Temperature and Pressure Methods: Some industrial preparations of N-methyl-4-nitroaniline have historically involved high temperatures and pressures, which can be a significant barrier to large-scale, cost-effective production.[3]

Final Step: N-Acylation of N-methyl-4-nitroaniline

Once N-methyl-4-nitroaniline is obtained, the final step is a straightforward N-acylation with chloroacetyl chloride to yield this compound.

Comparative Analysis: Performance Metrics

FeatureRoute 1: Acylation-MethylationRoute 2: Methylation-Acylation
Starting Material p-Nitroaniline (readily available, low cost)p-Nitroaniline or its derivatives
Number of Steps 22-3 (depending on the synthesis of N-methyl-4-nitroaniline)
Reaction Conditions Generally mild.[3]Can involve harsh conditions (high temp/pressure) for the synthesis of the intermediate.[3] Newer methods offer milder alternatives.[6]
Scalability Reported to be suitable for large-scale production.[3]Potentially limited by the scalability of N-methyl-4-nitroaniline synthesis.
Potential Issues Handling of toxic methylating agents like dimethyl sulfate.Complexity and potential for low yields in the synthesis of the methylated intermediate.
Overall Yield High yields are achievable.Highly dependent on the efficiency of the N-methyl-4-nitroaniline synthesis. The formylation route reports high overall yields (>80%).[6]

Experimental Protocols

Protocol for Route 1: Acylation-Methylation Pathway

Step A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

  • To a solution of p-nitroaniline in a suitable solvent (e.g., ethyl acetate), add an acid-binding agent (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization. A reported synthesis involved refluxing p-nitroaniline and chloroacetyl chloride, followed by washing with water to yield the product.[4]

Step B: Synthesis of this compound

  • Dissolve 2-Chloro-N-(4-nitrophenyl)acetamide in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate).

  • Add a methylating agent (e.g., dimethyl sulfate) dropwise.

  • Reflux the reaction mixture until completion (monitored by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol for Route 2: Methylation-Acylation Pathway (via Formylation)

Step A: Synthesis of N-formyl-p-nitroaniline

  • React p-nitroaniline with formic acid.[6]

Step B: Synthesis of N-methyl-N-formyl-p-nitroaniline

  • Dissolve N-formyl-p-nitroaniline in DMF.

  • Add potassium tert-butoxide and stir.

  • Add methyl iodide and react at room temperature.

  • Recover the product by precipitation in water.[6]

Step C: Synthesis of N-methyl-4-nitroaniline

  • Dissolve N-methyl-N-formyl-p-nitroaniline in ethanol.

  • Add sodium borohydride to effect deformylation.

  • Quench the reaction with saturated ammonium chloride solution.

  • Isolate and recrystallize the product.[6]

Step D: Synthesis of this compound

  • Dissolve N-methyl-4-nitroaniline in a suitable solvent.

  • Add an acid scavenger.

  • Cool the mixture and add chloroacetyl chloride dropwise.

  • Work up the reaction as described in Step A of Route 1.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Acylation-Methylation) presents a more direct and potentially more scalable approach, particularly given the recent advancements that emphasize mild reaction conditions and the use of readily available starting materials.[3] The primary safety consideration is the handling of the methylating agent.

Route 2 (Methylation-Acylation) is heavily dependent on the efficient synthesis of the N-methyl-4-nitroaniline intermediate. While traditional methods for this synthesis have drawbacks, the newer formylation-based approach appears to be high-yielding and utilizes milder conditions, making this route more competitive.[6]

For large-scale industrial production, Route 1 appears to be the more straightforward and economically favorable option, assuming appropriate safety measures are in place for handling the methylating agent. For laboratory-scale synthesis, both routes are feasible, and the choice may depend on the availability of specific reagents and the researcher's familiarity with the techniques involved.

Ultimately, the optimal choice of synthetic route will depend on a thorough process of optimization and cost analysis specific to the intended scale of production.

References

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Preparation of N-methyl-4-nitrosoaniline - PrepChem.com. [Link]

  • This compound - Biochemicals - Bertin bioreagent. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]

  • N-Methy-4-Nitroaniline (MNA) | Request PDF - ResearchGate. [Link]

  • 5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]

  • Method for preparing N-methyl paranitroaniline - Google P
  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral - Taylor & Francis Online. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide - NIH. [Link]

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The Next Wave in Antimicrobial Strategy: A Comparative Guide to the Synergistic Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with Conventional Antibacterial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel compounds that can rejuvenate our existing antibiotic arsenal is of paramount importance. This guide delves into the synergistic potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound that has demonstrated significant promise in enhancing the efficacy of conventional antibacterial drugs, particularly against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae.

This document provides an in-depth analysis of the synergistic interactions between 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and a panel of clinically relevant antibiotics. We will explore the experimental data that underpins these findings, elucidate the potential mechanisms driving these synergies, and offer detailed, field-proven protocols for researchers to validate and expand upon these discoveries. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective comparison, empowering the advancement of next-generation antimicrobial therapies.

Unveiling the Potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) is an acetamide derivative that has recently emerged as a molecule of interest in the field of antimicrobial research.[1][2] While structurally distinct from traditional antibiotics, its intrinsic antibacterial activity and, more significantly, its capacity to act in concert with other drugs, mark it as a compelling candidate for combination therapies.

Initial investigations have revealed that CFA possesses standalone antibacterial activity against Klebsiella pneumoniae.[3][4] The presence of a chloro atom in its structure is believed to be crucial for this enhanced activity, potentially by stabilizing the molecule within the active site of its target enzyme.[5] Molecular docking studies suggest that CFA likely exerts its effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[3][5] By inhibiting PBPs, CFA disrupts the integrity of the cell wall, leading to cell lysis.[5]

However, the true potential of CFA lies in its ability to synergize with existing antibiotics, thereby reducing the concentrations required to achieve a bactericidal effect and potentially overcoming resistance mechanisms.[1][2]

A Comparative Analysis of Synergistic Effects

The efficacy of CFA in combination with various classes of antibiotics has been systematically evaluated against Klebsiella pneumoniae. The primary methodology for quantifying these interactions is the checkerboard assay, with the results interpreted using the Fractional Inhibitory Concentration Index (FICI). The FICI is a robust metric where:

  • Synergism is defined as an FICI of ≤ 0.5

  • Additivity is defined as an FICI > 0.5 and < 1

  • Indifference is defined as an FICI ≥ 1 and < 4

  • Antagonism is defined as an FICI ≥ 4

The following table summarizes the observed interactions between CFA and five clinically important antibiotics.

AntibioticClassMechanism of ActionObserved Interaction with CFAFICI RangeReference
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[6][7]Additivity> 0.5 and < 1[1][2]
Cefepime 4th Gen. CephalosporinInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8][9]Additivity> 0.5 and < 1[1][2]
Ceftazidime 3rd Gen. CephalosporinInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP-3.[10]Indifference≥ 1 and < 4[1][2]
Meropenem CarbapenemInhibits bacterial cell wall synthesis by binding to a wide range of penicillin-binding proteins (PBPs).[11][12]Synergism ≤ 0.5 [1][2]
Imipenem CarbapenemInhibits bacterial cell wall synthesis by binding to a wide range of penicillin-binding proteins (PBPs).[11][12]Synergism ≤ 0.5 [1][2]

The most striking finding from these studies is the pronounced synergistic effect observed when CFA is combined with the carbapenems, meropenem and imipenem.[1][2] This synergy suggests a cooperative mechanism of action that is more effective than the sum of the individual agents. The additive effects with ciprofloxacin and cefepime indicate a beneficial, though less potent, interaction. The indifference observed with ceftazidime suggests that this particular combination offers no significant advantage over the individual drugs.

Deconstructing the Mechanism of Synergy with Carbapenems

The potent synergy between CFA and carbapenems against Klebsiella pneumoniae warrants a deeper mechanistic exploration. While both CFA and carbapenems target PBPs, the synergistic outcome is likely a result of a multi-pronged attack on the bacterial cell's defenses.[5][11][12] Several hypotheses can be proposed based on known mechanisms of antibiotic synergy in Gram-negative bacteria:

  • Enhanced Permeability of the Outer Membrane: Gram-negative bacteria possess a formidable outer membrane that restricts the entry of many antibiotics.[13][14] It is plausible that CFA, by initially interacting with and disrupting the cell wall synthesis machinery, alters the integrity of the outer membrane. This disruption could facilitate increased penetration of carbapenems into the periplasmic space, where they can more effectively reach their PBP targets.[15]

  • Overwhelming PBP Targets: Carbapenems exhibit a broad binding affinity for various PBPs in K. pneumoniae, with particularly high affinity for PBP2 and PBP4.[16][17] CFA is also predicted to bind to PBPs.[5] The simultaneous binding of both agents to different or the same PBPs could lead to a more comprehensive and irreversible inhibition of cell wall synthesis than either agent could achieve alone. This "saturation" of PBP targets would overwhelm the bacterium's ability to repair its cell wall, leading to rapid cell death.

  • Inhibition of Resistance Mechanisms: Klebsiella pneumoniae can develop resistance to carbapenems through various mechanisms, including the production of β-lactamase enzymes that degrade the antibiotic, modifications in porin channels that reduce drug entry, and the action of efflux pumps that actively expel the drug from the cell.[18][19] While there is no direct evidence yet, it is conceivable that CFA could interfere with one or more of these resistance mechanisms. For instance, it might have a secondary inhibitory effect on certain β-lactamases or efflux pumps, thereby protecting the carbapenems from inactivation or expulsion.[6][20][21]

The following diagram illustrates the proposed synergistic mechanism of action.

Synergy_Mechanism cluster_bacterium Klebsiella pneumoniae cluster_OM Outer Membrane cluster_Periplasm Periplasmic Space Porin Porin PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Reaches CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-lactamase Carbapenem Carbapenem BetaLactamase->Carbapenem Degrades Synergy Synergistic Cell Death CellWall->Synergy Disruption leads to CFA 2-chloro-N-(4-fluoro-3- nitrophenyl)acetamide CFA->PBP Inhibits CFA->BetaLactamase Potential Inhibition? Carbapenem->Porin Carbapenem->PBP Inhibits

Caption: Proposed synergistic mechanism of CFA and carbapenems.

Comparative Performance with Other Antibiotic Adjuvants

To contextualize the performance of CFA, it is useful to compare its synergistic potential with other known antibiotic enhancers, particularly those that are not traditional β-lactamase inhibitors. The table below presents a comparison with other classes of adjuvants that have shown synergy with carbapenems against Gram-negative bacteria.

Adjuvant ClassExample Compound(s)Mechanism of SynergyTarget Pathogen(s)FICI Range with CarbapenemsReference(s)
Acetamides 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) PBP Inhibition, Potential Membrane Permeabilization Klebsiella pneumoniae ≤ 0.5 [1][2]
Efflux Pump Inhibitors (EPIs)Phenylalanine-arginine β-naphthylamide (PAβN)Inhibition of efflux pumps, leading to increased intracellular antibiotic concentration.E. coli, K. pneumoniaeVariable, synergy observed[6][20][21]
Membrane PermeabilizersPolymyxin B nonapeptide (PMBN)Disrupts the outer membrane, increasing permeability to other antibiotics.E. coli, P. aeruginosaSynergy reported[13]
Natural ProductsCinnamic acid derivativesMultiple, including potential PBP interaction and membrane effects.S. aureus, E. faeciumSynergy reported with β-lactams[1]

This comparison highlights that while various strategies exist to enhance antibiotic efficacy, CFA's potent synergy with last-resort antibiotics like carbapenems against a high-priority pathogen like K. pneumoniae positions it as a particularly promising candidate for further development.

Experimental Protocols for Synergy Assessment

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate antibiotic synergy.

Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI) Determination

The checkerboard assay is the gold standard for quantifying the in vitro interaction between two antimicrobial agents.[22][23][24]

Principle: This method involves a two-dimensional titration of two compounds in a 96-well microtiter plate. Serial dilutions of each compound are made along the x- and y-axes, creating a matrix of different concentration combinations. Each well is then inoculated with a standardized bacterial suspension, and after incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis Inoculum 1. Prepare 0.5 McFarland Bacterial Suspension (~1.5x10^8 CFU/mL) Dilutions 2. Prepare Serial Dilutions of CFA and Antibiotic Inoculum->Dilutions Dispense 3. Dispense Broth and Create 2D Gradient Dilutions->Dispense Inoculate 4. Inoculate Wells with Bacterial Suspension Dispense->Inoculate Incubate 5. Incubate at 37°C for 16-20 hours Inoculate->Incubate Read 6. Visually Read MICs (Lowest concentration with no growth) Incubate->Read Calculate 7. Calculate FICI (FICA + FICB) Read->Calculate Interpret 8. Interpret Interaction (Synergy, Additive, etc.) Calculate->Interpret

Caption: Workflow for the checkerboard assay.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test organism (e.g., K. pneumoniae) from an overnight agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL, which is crucial for reproducible MIC results.[8][11][25][26][27]

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of CFA and the test antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of each drug in MHB to create a range of concentrations, typically spanning from well above to well below the expected MIC.

  • Setting up the Checkerboard Plate:

    • In a 96-well microtiter plate, add 50 µL of MHB to each well.

    • Along the x-axis (e.g., columns 1-10), create a concentration gradient of CFA. For example, add 50 µL of decreasing concentrations of CFA to each row.

    • Along the y-axis (e.g., rows A-G), create a concentration gradient of the antibiotic. For example, add 50 µL of decreasing concentrations of the antibiotic to each column.

    • Include control wells:

      • CFA alone (no antibiotic).

      • Antibiotic alone (no CFA).

      • Growth control (no drugs).

      • Sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits bacterial growth (no turbidity).

    • Calculate the FICI using the following formulas:

      • FIC of CFA (FICA) = (MIC of CFA in combination) / (MIC of CFA alone)

      • FIC of Antibiotic (FICB) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FICI = FICA + FICB

    • Interpret the FICI value as described previously to determine the nature of the interaction.

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the rate of bacterial killing and can confirm synergistic interactions observed in the checkerboard assay.[10][28][29]

Principle: This assay measures the change in bacterial viability (CFU/mL) over time in the presence of one or more antimicrobial agents at specific concentrations (usually based on their MICs). A synergistic interaction is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

TimeKill_Workflow cluster_prep_tk Preparation cluster_exp Experiment cluster_analysis_tk Analysis Inoculum_tk 1. Prepare Log-Phase Bacterial Culture Tubes 2. Prepare Test Tubes with Broth, CFA, and/or Antibiotic at Defined Concentrations (e.g., 0.5x MIC) Inoculum_tk->Tubes Inoculate_tk 3. Inoculate Tubes to ~5x10^5 CFU/mL Tubes->Inoculate_tk Incubate_tk 4. Incubate at 37°C with Shaking Inoculate_tk->Incubate_tk Sample 5. Sample at 0, 2, 4, 8, 24 hours Incubate_tk->Sample Plate 6. Perform Serial Dilutions and Plate on Agar Sample->Plate Incubate_agar 7. Incubate Plates Overnight Plate->Incubate_agar Count 8. Count Colonies (CFU) Incubate_agar->Count Plot 9. Plot log10 CFU/mL vs. Time Count->Plot

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the synthetic intermediate, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a compound utilized in the synthesis of anticancer agents, including maternal embryonic leucine zipper kinase (MELK) inhibitors.[1] Understanding the selectivity and potential off-target effects of this and similar molecules is paramount in drug discovery to mitigate toxicity and ensure that the observed biological activity is due to the intended mechanism of action.[2][3]

The chloroacetamide functional group is known to be a reactive electrophile, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins.[4][5] This inherent reactivity underscores the importance of thorough cross-reactivity profiling. This guide will compare several key biological assays, offering detailed protocols and data interpretation strategies to build a comprehensive selectivity profile for our compound of interest.

The Imperative of Selectivity Profiling in Drug Discovery

Small molecule inhibitors are powerful tools in biological research and medicine, but their utility is directly tied to their specificity.[6] Off-target interactions can lead to misinterpretation of experimental results and unexpected toxicities.[3][7] For some drugs, these off-target effects can even be responsible for their therapeutic efficacy.[2] Therefore, a multi-faceted approach to characterizing cross-reactivity is not just a regulatory requirement but a fundamental aspect of rigorous scientific inquiry.

This guide will focus on a tiered approach to selectivity profiling, beginning with broad spectrum assessments and narrowing down to more specific, target-oriented assays.

Comparative Analysis of Biological Assays for Cross-Reactivity

We will compare three classes of assays to build a comprehensive selectivity profile for this compound:

  • Broad-Panel Kinase Screening: To assess activity against a large, diverse panel of kinases.

  • Cytotoxicity Assays: To evaluate generalized effects on cell health and viability across different cell lines.

  • Target-Specific Mechanistic Assays: To confirm on-target activity and quantify selectivity against closely related enzymes.

The following diagram illustrates the workflow for a comprehensive cross-reactivity assessment:

Cross-Reactivity Workflow Compound Test Compound (2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide) BroadScreen Broad-Panel Kinase Screen (e.g., 400+ kinases) Compound->BroadScreen Primary Screen Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity General Toxicity TargetAssay Target-Specific Assay (e.g., MELK activity) BroadScreen->TargetAssay Identify Hits Cytotoxicity->TargetAssay Correlate with On-Target Potency DataAnalysis Data Analysis & Selectivity Calculation TargetAssay->DataAnalysis Report Comprehensive Selectivity Profile DataAnalysis->Report ADP_Glo_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate + Unconsumed ATP Kinase->Reaction Inhibition reduces ADP Inhibitor Test Compound Inhibitor->Kinase ADP_Glo ADP-Glo™ Reagent Reaction->ADP_Glo Depletion ADP + Phosphorylated Substrate ADP_Glo->Depletion Depletes remaining ATP Detection Kinase Detection Reagent Depletion->Detection Luminescence Light Signal Detection->Luminescence Converts ADP to ATP, generates light

Sources

Benchmarking the purity of synthesized 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Analysis of Synthesized 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for pharmaceutical intermediates like this compound, a key building block in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and introduce toxicity, thereby compromising the integrity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for benchmarking the purity of a laboratory-synthesized batch of this compound against a certified commercial standard. We will delve into the underlying principles of common analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the results. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously validate the quality of their synthetic intermediates, ensuring the robustness and reliability of their scientific endeavors.

Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with chloroacetyl chloride. A patent outlines a method involving the acylation of p-nitroaniline followed by methylation to yield the target compound.[3] While seemingly straightforward, this process can introduce several classes of impurities.

Causality of Impurity Formation:

  • Unreacted Starting Materials: Incomplete reactions can leave residual N-methyl-4-nitroaniline or chloroacetyl chloride.

  • By-products: Hydrolysis of the highly reactive chloroacetyl chloride can form chloroacetic acid. Dimerization or other side reactions of the starting materials or product can also occur.

  • Process-Related Impurities: Residual solvents used during the reaction and purification (e.g., dichloromethane, methanol) are common process-related impurities.[3]

  • Isomeric Impurities: Positional isomers of the nitro group on the phenyl ring, if present in the initial starting material, can carry through the synthesis.

Understanding these potential impurities is crucial as it informs the selection of appropriate analytical methods capable of detecting and quantifying them.

Orthogonal Analytical Approach for Purity Determination

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, employing multiple analytical methods that measure different physicochemical properties of the compound. This ensures that a wide range of potential impurities, with varying characteristics, can be detected. For this guide, we will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Melting Point Analysis.

This multi-faceted approach is in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which provides a framework for ensuring that the chosen methods are fit for their intended purpose.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a compound like this compound, a reverse-phase (RP-HPLC) method is ideal, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The United States Pharmacopeia (USP) General Chapter <621> provides extensive guidance on chromatographic separations.[8][9][10]

Experimental Protocol: RP-HPLC
  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution: Accurately weigh and dissolve the commercial standard of this compound in the diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area percentage.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Weigh & Dissolve Synthesized Sample A->B C Weigh & Dissolve Commercial Standard A->C D Equilibrate HPLC System E Inject Blank, Standard, & Sample D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Area % G->H I Compare Results H->I

Caption: Workflow for HPLC Purity Assessment.

Comparative HPLC Data
ParameterSynthesized CompoundCommercial Standard (>98%)[11]
Retention Time (min) 10.2510.24
Purity (Area %) 98.7%99.2%
Impurity 1 (Area %) 0.45% (at 4.1 min)0.21% (at 4.1 min)
Impurity 2 (Area %) 0.61% (at 7.8 min)0.35% (at 7.8 min)
Other Impurities 0.24%0.24%

Interpretation: The synthesized material shows a high purity of 98.7% by HPLC, which is comparable to the commercial standard. The retention time of the main peak aligns perfectly, confirming the identity of the compound. Minor impurities are present in slightly higher quantities in the synthesized batch, likely corresponding to unreacted starting materials or by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. In this context, GC-MS serves two purposes: to confirm the molecular weight of the synthesized compound and to detect any volatile impurities, such as residual solvents, that would not be detected by HPLC.

Experimental Protocol: GC-MS
  • Preparation of Solutions:

    • Solvent: High-purity Dichloromethane (DCM).

    • Standard Solution: Prepare a 1 mg/mL solution of the commercial standard in DCM.

    • Sample Solution: Prepare a 1 mg/mL solution of the synthesized compound in DCM.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Injection Mode: Split (10:1).

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Procedure:

    • Inject 1 µL of the sample and standard solutions into the GC-MS.

    • Analyze the resulting total ion chromatogram (TIC) and mass spectra.

Workflow for GC-MS Analysis

GCMS_Workflow A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Vaporization & Separation in Column B->C D Elution into Mass Spectrometer C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection & Data Acquisition F->G H Compare Spectra & Identify Peaks G->H

Caption: Workflow for GC-MS Identity and Impurity Profiling.

Comparative GC-MS Data
ParameterSynthesized CompoundCommercial StandardLiterature[13]
Retention Time (min) 11.511.5N/A
Molecular Ion [M]⁺ m/z 228m/z 228228.63 g/mol
Key Fragments (m/z) 182, 152, 106182, 152, 106N/A
Residual Solvents Dichloromethane detectedNot detectedN/A

Interpretation: The mass spectrum for both the synthesized compound and the commercial standard show a molecular ion peak at m/z 228, corresponding to the molecular weight of this compound (C₉H₉ClN₂O₃).[14] The fragmentation patterns are identical, further confirming the structure. The synthesized sample shows a small peak for dichloromethane, a common residual solvent from purification, which highlights the value of GC-MS for detecting volatile impurities.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. It is an invaluable tool for confirming the chemical structure and can also be used to detect impurities that have distinct proton signals. The chemical shift, integration (signal area), and splitting pattern of the peaks provide a unique fingerprint of the molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample (synthesized or standard) in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure:

    • Acquire the ¹H NMR spectrum for both the synthesized and standard samples.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the protons in the molecule.

Comparative ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSynthesizedStandard
~8.30d2HAr-H (ortho to NO₂)MatchMatch
~7.55d2HAr-H (meta to NO₂)MatchMatch
~4.15s2H-CH₂ClMatchMatch
~3.40s3H-NCH₃MatchMatch

Interpretation: The ¹H NMR spectra of the synthesized compound and the commercial standard are superimposable. The chemical shifts, splitting patterns (d = doublet, s = singlet), and integrations are fully consistent with the structure of this compound. No significant impurity peaks were observed in the spectra of either sample, indicating that any non-proton-containing impurities or impurities at very low levels are below the detection limit of this technique under these conditions.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range. This classical technique provides a simple yet effective indication of purity.

Experimental Protocol: Melting Point
  • Sample Preparation:

    • Finely powder a small amount of the dry sample.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumental Parameters:

    • Apparatus: Digital Melting Point Apparatus.

    • Ramp Rate: 1°C/min near the expected melting point.

  • Procedure:

    • Place the capillary tube in the apparatus.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

Comparative Melting Point Data
ParameterSynthesized CompoundCommercial StandardLiterature Value[1]
Melting Range (°C) 108.5 - 110.0109.0 - 110.0109.5 - 110.0

Interpretation: The synthesized compound exhibits a melting point range that is sharp and in close agreement with both the commercial standard and the literature value.[1] This result strongly supports the high purity of the synthesized material, as significant impurities would have resulted in a wider and depressed melting range.

Conclusion

The comprehensive, orthogonal analysis confirms that the laboratory-synthesized batch of this compound possesses a high degree of purity, comparable to the commercially available standard.

  • HPLC analysis established a purity of 98.7%, just slightly below the commercial standard's 99.2%.

  • GC-MS analysis confirmed the molecular weight and identity, while also identifying a trace amount of a residual solvent not detectable by other means.

  • ¹H NMR spectroscopy unequivocally verified the chemical structure, showing no detectable structural impurities.

  • Melting point analysis provided further evidence of high purity with a sharp melting range consistent with reference values.

This guide demonstrates a robust, multi-technique workflow for the critical evaluation of synthetic pharmaceutical intermediates. By integrating these self-validating protocols, researchers can ensure the quality and integrity of their materials, which is paramount for generating reliable and reproducible results in research and drug development. Adherence to established guidelines from bodies like the ICH and USP is essential for maintaining the highest standards of scientific rigor.[4][8][15]

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents (CN111004141A).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

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  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS. Available from: [Link]

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)-acetamide. Acanthus Research. Available from: [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. Available from: [Link]

  • This compound CAS 2653-16-9. Home Sunshine Pharma. Available from: [Link]

  • Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a crucial building block in the synthesis of various pharmaceuticals, presents a case study in the strategic selection of synthetic pathways.[1][2][3][4][5][6][7] This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for this compound, supported by experimental data, to empower informed decision-making in your laboratory and scale-up operations.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive chloroacetamide moiety and a nitrophenyl group, allows for diverse downstream chemical transformations. The economic and procedural efficiency of its synthesis directly impacts the overall cost and timeline of producing the final active pharmaceutical ingredient (API). This guide will dissect two primary synthetic routes, evaluating them on the basis of yield, purity, cost of raw materials, and overall process efficiency.

Synthetic Methodologies: A Head-to-Head Comparison

Two principal routes for the synthesis of this compound dominate the landscape: the direct chloroacetylation of N-methyl-4-nitroaniline (Route 1) and a two-step approach commencing with p-nitroaniline (Route 2).

Route 1: Direct Chloroacetylation of N-methyl-4-nitroaniline

This classical approach involves the direct acylation of N-methyl-4-nitroaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Route_1 start N-methyl-4-nitroaniline product 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide start->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent1 Chloroacetyl Chloride reagent1->product

Caption: Workflow for the synthesis of this compound via Route 1.

This single-step synthesis is appealing due to its directness. However, the starting material, N-methyl-4-nitroaniline, is itself a product of another synthetic step, typically from p-nitroaniline, which must be factored into the overall cost and effort.

Route 2: Two-Step Synthesis from p-Nitroaniline

A more recent and increasingly favored method involves a two-step process starting from the more readily available and less expensive p-nitroaniline.

Route_2 start p-Nitroaniline intermediate 2-Chloro-N-(4-nitrophenyl)acetamide start->intermediate Base (e.g., Na2CO3) Solvent (e.g., Toluene) reagent1 Chloroacetic Agent (e.g., Chloroacetyl Chloride or Chloroacetic Anhydride) reagent1->intermediate product 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide intermediate->product Base (e.g., NaOH) Solvent (e.g., Dichloromethane) reagent2 Methylating Agent (e.g., Dimethyl Sulfate) reagent2->product

Caption: Workflow for the synthesis of this compound via Route 2.

This pathway first involves the chloroacetylation of p-nitroaniline to yield 2-chloro-N-(4-nitrophenyl)acetamide. This intermediate is then methylated to afford the final product. While involving an additional step, this route offers several advantages, including milder reaction conditions and potentially higher overall yields and purity.[8]

Comparative Analysis: Experimental Data and Cost

A critical evaluation of these two routes requires a detailed look at the experimental outcomes and the associated costs. The following tables summarize the key performance indicators for each method.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Direct ChloroacetylationRoute 2: Two-Step Synthesis from p-Nitroaniline
Starting Material N-methyl-4-nitroanilinep-Nitroaniline
Number of Steps 12
Overall Yield ~80% (estimated based on similar reactions)[9]>85%[8]
Purity Good, requires recrystallization>98% (HPLC)[8]
Reaction Conditions Moderate to vigorousMild[8]
Key Reagents Chloroacetyl chloride, TriethylamineChloroacetic agent, Methylating agent (e.g., Dimethyl Sulfate), NaOH, Na2CO3
Solvents DichloromethaneToluene, Dichloromethane

Table 2: Cost Analysis of Starting Materials and Reagents

ChemicalRoute 1 Cost (per mole of product, estimated)Route 2 Cost (per mole of product, estimated)
Primary Starting Material N-methyl-4-nitroaniline (~$132/100g)[8]p-Nitroaniline (~$165/500g)[10]
Acylating Agent Chloroacetyl chloride (~$85/500g)[11]Chloroacetic anhydride or Chloroacetyl chloride
Methylating Agent Not ApplicableDimethyl sulfate (~$168/500mL)[12]
Bases Triethylamine (~$76/500mL)[13]Sodium Carbonate, Sodium Hydroxide (commodity chemicals, lower cost)
Solvents DichloromethaneToluene, Dichloromethane
Estimated Total Reagent Cost HigherLower

Note: Prices are approximate and based on currently available catalog prices for research quantities. Bulk pricing for industrial applications will be significantly different but the relative cost difference is expected to hold.

In-Depth Discussion: A Cost-Benefit Breakdown

Route 1: The "Direct" but Potentially Deceptive Path

The primary advantage of Route 1 is its single-step nature, which can translate to shorter reaction times and simpler process logistics. However, the higher cost and multi-step synthesis of the starting material, N-methyl-4-nitroaniline, are significant drawbacks.[5] The reaction itself can be exothermic and may require careful temperature control. Purification of the final product is typically achieved by recrystallization, which can lead to some loss of yield.

Route 2: The "Two-Step" to Higher Efficiency and Purity

Route 2, while seemingly more complex, presents a more compelling case from a cost-benefit perspective, particularly for larger-scale production.[8] The use of the inexpensive and readily available p-nitroaniline as the starting material is a major economic advantage. The reported yields for both the chloroacetylation and methylation steps are high, leading to an excellent overall yield of the final product with high purity, potentially reducing the need for extensive purification.[8] The reaction conditions are described as mild, which can be beneficial for process safety and energy consumption.[8]

Greener Chemistry Considerations

In the modern pharmaceutical industry, the principles of green chemistry are increasingly important. Both routes can be evaluated and potentially improved from an environmental standpoint.

  • Solvent Choice: Both routes utilize chlorinated solvents like dichloromethane.[8][9] Exploring greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether could significantly reduce the environmental impact.[14][15][16]

  • Catalytic Alternatives: While stoichiometric bases are used in both routes, exploring catalytic methods could reduce waste. For the methylation step in Route 2, phase-transfer catalysis could be an efficient and greener alternative to using a large excess of base.[17][18]

  • Biocatalysis: The amidation reaction is a prime target for biocatalysis. The use of enzymes like lipases or acyltransferases could enable the synthesis to be performed in aqueous media under mild conditions, eliminating the need for harsh reagents and organic solvents.[19][20][21][22][23]

Experimental Protocols

Route 1: Chloroacetylation of N-methyl-4-nitroaniline (Representative Protocol)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Two-Step Synthesis from p-Nitroaniline

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide [8]

  • To a reaction vessel, add p-nitroaniline (1.0 mol), toluene (600 mL), and a solution of sodium carbonate (1.5 mol) in water (400 mL).

  • Stir the mixture for 60 minutes.

  • At a temperature of 15 ±5 °C, add chloroacetic anhydride (1.1 mol) in portions.

  • Stir the mixture for 4 hours at room temperature after the addition is complete.

  • Filter the solid product and dry to obtain 2-chloro-N-p-nitrophenylacetamide. The reported yield is 89.3% with an HPLC purity of 96.8%.[8]

Step 2: Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide [8]

  • In a reaction vessel, combine 2-chloro-N-p-nitrophenylacetamide (1.0 mol), dichloromethane (500 mL), water (200 mL), and sodium hydroxide (2.5 mol).

  • Dropwise add dimethyl sulfate (2.0 mol) at a temperature of 25-30 °C.

  • After the addition, stir and maintain the temperature at 50-60 °C for 3 hours.

  • Concentrate the mixture under reduced pressure to remove dichloromethane.

  • Cool the mixture to 5-10 °C, filter the solid product, and dry to obtain this compound. The reported yield is 95.6% with an HPLC purity of 99.2%.[8]

Conclusion and Recommendations

Based on the available data, Route 2, the two-step synthesis from p-nitroaniline, emerges as the more advantageous method for the preparation of this compound, particularly for larger-scale applications. Its reliance on a cheaper starting material, coupled with high overall yield and purity under mild conditions, presents a strong economic and practical case.

While Route 1 offers a more direct transformation, the cost and synthesis of its starting material make it a less economically viable option.

For researchers focused on sustainable synthesis, there are significant opportunities to innovate upon these established routes. The exploration of greener solvents, catalytic systems, and biocatalytic approaches could lead to even more efficient and environmentally benign methods for producing this valuable intermediate. The choice of synthetic route is a critical decision that impacts not only the immediate experimental outcome but also the broader considerations of cost, scalability, and environmental responsibility. This guide provides the foundational data and analysis to make that choice a strategic one.

References

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Safety Operating Guide

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound (CAS No. 2653-16-9). As a halogenated and nitrated organic compound, this chemical intermediate requires rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a reactive compound with a significant hazard profile that dictates every aspect of its handling and disposal.

Key Hazards: This substance is classified as acutely toxic and corrosive.[1] It is harmful if swallowed, inhaled, or comes into contact with skin. Crucially, it poses a risk of serious eye damage.[1] It also causes skin and potential respiratory irritation. The presence of both a chloro- group (halogenated) and a nitro- group makes it a compound of significant environmental concern if not disposed of correctly.

Thermal decomposition is a critical consideration. When heated to decomposition, it can release highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[2][3][4][5] This reactivity informs the choice of disposal method, favoring complete thermal destruction to prevent the formation of hazardous byproducts.

PropertyValueSource
CAS Number 2653-16-9
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
Appearance Solid[6]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation[1]

Regulatory Framework: Classifying the Waste Stream

Proper disposal is a matter of regulatory compliance. Due to its chemical structure, this compound waste is classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).

This compound is a halogenated organic compound (HOC) .[7][8] As such, any waste containing this substance must be managed as a regulated hazardous waste stream. It must not be mixed with non-hazardous waste or other solvent streams. The guiding principle is waste segregation at the point of generation to ensure proper disposal and prevent costly and complex remediation efforts. Land disposal of HOCs is heavily restricted, making treatment via destruction the required pathway.[9]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural guide for managing this compound from the moment it is designated as waste.

Required Personal Protective Equipment (PPE)

Given the compound's acute toxicity and corrosive nature, a stringent PPE protocol is mandatory. This is a non-negotiable aspect of safe handling.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the substance is harmful upon dermal absorption.[4]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious, irreversible eye damage.[10]
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills on clothing and skin.[11]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust or aerosols, which are harmful.[2][12]
Waste Collection and Containerization

The integrity of the disposal process begins with proper collection and containment.

Step 1: Designate a Waste Container. Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is appropriate.

Step 2: Segregate the Waste. Under no circumstances should this waste be mixed with other chemical waste streams, especially non-halogenated solvents.[4] Mixing can create unknown reaction hazards and complicates the disposal process. Collect pure compound waste, contaminated labware (e.g., pipette tips, weigh boats), and contaminated PPE (gloves) in the same designated container.

Step 3: Label the Container. The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents: "this compound". Include the approximate concentration and quantity. Keep the container closed at all times except when adding waste.

Spill Management Protocol

Accidents require a prepared response to mitigate exposure and environmental release.

For Minor Spills (Small quantity of solid):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 3.1, gently sweep up the solid material to avoid creating dust.[13]

  • Place the swept-up material and any contaminated cleaning materials into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water, then wipe with a solvent like ethanol. Collect all cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the area.

  • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.

Final Disposal Pathway

Disposal of this chemical waste is straightforward in its requirement: it must be handled by a licensed hazardous waste disposal contractor.

Causality: The preferred and often required method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] This method ensures the complete breakdown of the molecule into simpler, less toxic components. The incinerators used for this purpose are equipped with advanced scrubbers and afterburners to neutralize harmful combustion products like hydrogen chloride gas.[9]

Forbidden Actions:

  • DO NOT dispose of this chemical down the drain.[2][4][6] It is slightly hazardous to aquatic life and can persist in the environment.[4]

  • DO NOT dispose of this chemical in regular trash.

  • DO NOT attempt to chemically neutralize the waste in the lab unless it is part of a validated and approved EHS protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition gen Waste Generated (Solid, Solutions, Contaminated Labware) ppe Step 1: Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) gen->ppe Always First container Step 2: Place in Designated, Labeled, & Closed Hazardous Waste Container ppe->container segregate Critical Check: Is waste properly segregated? (Halogenated Stream Only) container->segregate storage Step 3: Store in Satellite Accumulation Area (SAA) or Main Storage Area segregate->storage Yes log Step 4: Log Waste in Institutional Inventory storage->log pickup Step 5: Schedule Pickup with Licensed Hazardous Waste Contractor log->pickup transport Step 6: Contractor Transports to a Regulated TSDF pickup->transport destroy Step 7: Destruction via High-Temperature Incineration transport->destroy

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, stringent PPE use, rigorous waste segregation, and regulatory-compliant disposal through high-temperature incineration, researchers can effectively manage the risks associated with this compound. Trust in these protocols is built upon the scientific understanding of the chemical's properties and the established best practices for hazardous waste management.

References

  • PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]

  • Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E62(10), o4427–o4428. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). ACETAMIDE. U.S. Department of Labor. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 2653-16-9), a synthetic intermediate crucial for pharmaceutical research and development.[1][2][3] Adherence to these protocols is vital for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is a hazardous substance that requires careful handling.[4] The primary risks are associated with its toxicity and corrosive properties.[5]

1.1. GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[5]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[5]

Signal Word: Danger[5]

Hazard Pictograms:

Source: GHS hazard pictograms for corrosive, irritant, and acute toxicity.

1.2. Primary Routes of Exposure and Symptoms

  • Inhalation: May cause respiratory irritation.[5] Symptoms can include coughing and shortness of breath.

  • Skin Contact: Harmful if absorbed through the skin and causes skin irritation.[5]

  • Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[5]

  • Ingestion: Harmful if swallowed.[5]

Symptoms of poisoning may be delayed, so medical observation for at least 48 hours is recommended after significant exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The specific level of PPE depends on the task being performed and the potential for exposure.

2.1. Recommended PPE for Various Laboratory Tasks

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (e.g., nitrile).A lab coat, long pants, and closed-toe shoes.A NIOSH-approved respirator with a particulate filter is required if not handled in a certified chemical fume hood.
Solution Preparation and Handling Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).A lab coat, long pants, and closed-toe shoes.Work should be conducted in a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).A lab coat, long pants, and closed-toe shoes.All reactions must be performed within a certified chemical fume hood.

2.2. The Rationale Behind PPE Selection

  • Eye and Face Protection: The risk of serious eye damage necessitates the use of both chemical splash goggles and a face shield to protect against splashes and airborne particles.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check the manufacturer's compatibility data. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements to prevent skin contact.[6]

  • Respiratory Protection: Due to the risk of respiratory irritation and inhalation toxicity, all work with this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is mandatory.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The recommended storage temperature is -20°C for long-term stability.[1]

3.2. Handling and Experimental Workflow

The following workflow outlines the critical steps for safely handling this compound during a typical experimental procedure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Experimental workflow for handling this compound.

3.3. Solubility Information

  • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]

  • When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[4]

Emergency Procedures: A Rapid and Coordinated Response

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. Exposure Response

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

4.2. Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Labeling

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.

  • Do not mix this waste with other waste streams.

5.2. Disposal Procedure

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

disposal_procedure start Waste Generation segregate Segregate Waste (Solid and Liquid) start->segregate label_waste Label Waste Container (Hazardous Waste) segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store collection Arrange for Collection by Licensed Disposal Company store->collection end Proper Disposal collection->end

Caption: Step-by-step waste disposal procedure.

Conclusion: A Culture of Safety

The safe handling of this compound is paramount in a research setting. By understanding the hazards, diligently using the appropriate PPE, and adhering to the outlined operational and disposal plans, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Chloroacetamide - EurofinsUS.com. Eurofins. [Link]

  • N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed. National Center for Biotechnology Information. [Link]

  • N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - NIH. National Institutes of Health. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Princeton University. [Link]

  • Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc. Chemsrc. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority. [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]

  • chloroacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste | Environmental Health & Safety - University of Nevada, Reno. University of Nevada, Reno. [Link]

  • Keene State College - Hazardous Waste Management Procedures. Keene State College. [Link]

  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle | ACS Catalysis - ACS Publications. ACS Publications. [Link]

  • N-Aryl-2-iso-butylmercaptoacetamides: the discovery of highly potent and selective inhibitors of Pseudomonas aeruginosa virulence factor LasB and Clostridium histolyticum virulence factor ColH | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.